molecular formula C8H14O2 B084040 3-Methylcyclohexanecarboxylic acid CAS No. 13293-59-9

3-Methylcyclohexanecarboxylic acid

Cat. No.: B084040
CAS No.: 13293-59-9
M. Wt: 142.2 g/mol
InChI Key: CIFSKZDQGRCLBN-UHFFFAOYSA-N
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Description

3-Methylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylcyclohexane-1-carboxylic acid
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InChI

InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CIFSKZDQGRCLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901210
Record name NoName_294
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Molecular Weight

142.20 g/mol
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CAS No.

13293-59-9
Record name 3-Methylcyclohexanecarboxylic acid
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Record name 3-Methylcyclohexanecarboxylic acid
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Record name 3-methylcyclohexanecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexanecarboxylic acid is a saturated fatty acid and a derivative of cyclohexane (B81311). Its structure consists of a cyclohexane ring substituted with a methyl group at the third position and a carboxylic acid group at the first position. This compound exists as a mixture of cis and trans isomers, which can influence its physical and chemical properties. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical protocols for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that some reported values may correspond to a mixture of cis and trans isomers, as the separation of these stereoisomers can be challenging.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [1][2][3][4][5][6][7]
CAS Number 13293-59-9[1][2][5][6]
Appearance Not explicitly stated, likely a solid or liquid at room temperature
Melting Point 175°C (with decomposition)[1] / -64°C[2]
Boiling Point 235.9°C at 760 mmHg[1]
Density 0.989 g/mL at 25°C[1]
Solubility Information not available
Flash Point >230 °F (>110 °C)[1]

Note on conflicting data: There is a significant discrepancy in the reported melting points. The value of 175°C with decomposition is more consistent with other cyclic carboxylic acids of similar molecular weight. The value of -64°C is unusually low and may be erroneous or refer to a specific, purified isomer under particular conditions. Further experimental verification is recommended.

Synthesis Protocols

Grignard Reaction with Carbon Dioxide

A reliable method for the synthesis of carboxylic acids is the reaction of a Grignard reagent with carbon dioxide.

Experimental Protocol: Grignard Carbonation of 3-Methylcyclohexyl Halide

Materials:

  • 3-Methylcyclohexyl bromide (or chloride)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 3-methylcyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically refluxed until the magnesium is consumed.

  • Carbonation: The Grignard solution is cooled in an ice-salt bath. Crushed dry ice is added portion-wise to the vigorously stirred solution.

  • Work-up: After the addition of dry ice is complete, the reaction is quenched by the slow addition of cold, dilute hydrochloric acid until the aqueous layer is acidic.

  • Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

Logical Workflow for Grignard Synthesis

Workflow for Grignard Synthesis of this compound start Start grignard Formation of 3-Methylcyclohexylmagnesium Bromide start->grignard carbonation Reaction with Carbon Dioxide (Dry Ice) grignard->carbonation workup Acidic Work-up carbonation->workup extraction Extraction with Diethyl Ether workup->extraction washing Washing with NaHCO3 and Brine extraction->washing drying Drying with Anhydrous MgSO4 washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation/Recrystallization) evaporation->purification end End Product purification->end

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Fischer Esterification followed by Hydrolysis

An alternative route involves the synthesis of the corresponding methyl ester followed by hydrolysis. A general protocol for Fischer esterification is provided below.

Experimental Protocol: Fischer Esterification of a Carboxylic Acid

Materials:

  • Carboxylic acid (starting material)

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid in an excess of anhydrous methanol.[8]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.[8]

  • Reflux: Heat the reaction mixture to a gentle reflux for 2-4 hours.[8]

  • Work-up and Extraction: After cooling, the mixture is poured into water and extracted with diethyl ether.[8]

  • Washing: The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.[8]

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the methyl ester.[8]

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous sodium hydroxide (B78521) followed by acidification).

Logical Workflow for Fischer Esterification and Hydrolysis

Workflow for Synthesis via Fischer Esterification and Hydrolysis start Start esterification Fischer Esterification of Precursor Acid start->esterification workup_ester Work-up and Purification of Ester esterification->workup_ester hydrolysis Hydrolysis of Methyl Ester workup_ester->hydrolysis acidification Acidification hydrolysis->acidification extraction Extraction and Purification acidification->extraction end End Product extraction->end

Caption: Workflow for the synthesis of a carboxylic acid via Fischer esterification and subsequent hydrolysis.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: ≥1024.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum and apply baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum and analyze the multiplicities and coupling constants.

Logical Workflow for NMR Analysis

Workflow for NMR Analysis start Start sample_prep Sample Preparation start->sample_prep acquisition Data Acquisition (¹H and ¹³C NMR) sample_prep->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Integration, Multiplicity) processing->analysis end Structure Elucidation analysis->end

Caption: General workflow for the NMR analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and signaling pathways of this compound. One source suggests its potential use in treating depression and anxiety, possibly through interaction with 5HT1A receptors, but this claim lacks substantial published evidence and detailed mechanistic studies.

Research on structurally related cyclohexanecarboxylic acid derivatives has indicated potential for various biological activities. However, direct extrapolation to the 3-methyl isomer is not scientifically rigorous without specific experimental data.

Given the interest in compounds affecting the central nervous system, a hypothetical area of investigation for this compound could be its interaction with neurotransmitter receptors, such as serotonin (B10506) receptors.

Proposed Investigational Workflow for Biological Activity

Proposed Investigational Workflow for Biological Activity start Start in_vitro In Vitro Receptor Binding Assays (e.g., Serotonin Receptors) start->in_vitro functional_assays Cell-based Functional Assays (e.g., cAMP, Ca2+ flux) in_vitro->functional_assays in_vivo In Vivo Animal Models (e.g., Behavioral Studies) functional_assays->in_vivo tox Toxicology and Safety Profiling in_vivo->tox end Lead Optimization tox->end

Caption: A proposed workflow for investigating the biological activity of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated laboratory setting.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Laboratory coat

  • Use in a fume hood to avoid inhalation of vapors.

Conclusion

This technical guide has summarized the core chemical properties, potential synthetic routes, and analytical methodologies for this compound. While fundamental physicochemical data is available, there are inconsistencies in reported values that warrant further investigation. Moreover, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. The proposed investigational workflow provides a roadmap for future research to elucidate its potential therapeutic applications. As with any chemical compound, proper safety protocols must be strictly adhered to during handling and experimentation.

References

An In-depth Technical Guide to the Physical Properties of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-methylcyclohexanecarboxylic acid, a molecule of interest in various chemical and pharmaceutical research areas. This document focuses on presenting quantitative data for its cis and trans isomers, detailing relevant experimental protocols, and offering a logical workflow for isomer separation and characterization.

Core Physical Properties

This compound (C₈H₁₄O₂) is a substituted cycloalkane carboxylic acid with a molecular weight of 142.20 g/mol .[1][2][3][4] The presence of two stereoisomers, cis and trans, arising from the relative orientation of the methyl and carboxylic acid groups on the cyclohexane (B81311) ring, leads to distinct physical properties.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of the cis and trans isomers of this compound. Data for the mixed isomers is also included for reference.

Propertycis-3-Methylcyclohexanecarboxylic Acidtrans-3-Methylcyclohexanecarboxylic AcidMixture of Isomers
Molecular Weight 142.20 g/mol [4][5]142.20 g/mol [3]142.20 g/mol [2]
Melting Point Data not availableData not available-64 °C[6]
Boiling Point Data not availableData not available235.9 °C at 760 mmHg
Density Data not availableData not available0.989 g/mL at 25 °C
pKa Estimated ~4.9[7][8]Estimated ~4.9[7][8]Estimated ~4.9
Solubility in Water Sparingly soluble; increases with pH[1][9][10]Sparingly soluble; increases with pH[1][9][10]Sparingly soluble
Solubility in Organic Solvents Generally soluble in ethanol (B145695), ether, and other common organic solvents.[1][9]Generally soluble in ethanol, ether, and other common organic solvents.[1][9]Generally soluble

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of this compound are outlined below. These are generalized procedures adaptable for this specific compound.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For a mixture of isomers or an impure sample, the melting point is typically lower and occurs over a broader range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small volume (a few microliters) of the liquid sample is placed in a small-diameter test tube (e.g., a Durham tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. It is the pH at which the acid is 50% dissociated in an aqueous solution.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of the this compound isomer is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Determination of Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of the this compound isomer is added to a known volume of water in a sealed flask.

  • Shaking: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved acid in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.

Isomer Separation and Characterization Workflow

The separation of the cis and trans isomers of this compound is a critical step for obtaining pure samples for individual analysis. The following diagram illustrates a logical workflow for this process.

G cluster_0 Separation and Characterization of this compound Isomers start Mixture of cis and trans This compound esterification Esterification (e.g., with Methanol, H+) start->esterification separation Chromatographic Separation of Methyl Esters (e.g., Gas Chromatography) esterification->separation cis_ester cis-Methyl 3-Methylcyclohexanecarboxylate separation->cis_ester Lower Retention Time trans_ester trans-Methyl 3-Methylcyclohexanecarboxylate separation->trans_ester Higher Retention Time hydrolysis_cis Hydrolysis (e.g., NaOH, H2O, then H+) cis_ester->hydrolysis_cis hydrolysis_trans Hydrolysis (e.g., NaOH, H2O, then H+) trans_ester->hydrolysis_trans cis_acid Pure cis-Isomer hydrolysis_cis->cis_acid trans_acid Pure trans-Isomer hydrolysis_trans->trans_acid analysis_cis Physical Property Analysis (MP, BP, pKa, etc.) cis_acid->analysis_cis nmr_cis Structural Confirmation (NMR, IR Spectroscopy) cis_acid->nmr_cis analysis_trans Physical Property Analysis (MP, BP, pKa, etc.) trans_acid->analysis_trans nmr_trans Structural Confirmation (NMR, IR Spectroscopy) trans_acid->nmr_trans

Workflow for Isomer Separation and Analysis.

This workflow begins with the esterification of the carboxylic acid mixture, as the resulting methyl esters are often more volatile and amenable to separation by gas chromatography. Following separation, the individual esters are hydrolyzed back to their corresponding carboxylic acids to yield the pure cis and trans isomers for subsequent physical property analysis and structural confirmation.

References

An In-depth Technical Guide to 3-Methylcyclohexanecarboxylic Acid (CAS Number: 13293-59-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylcyclohexanecarboxylic acid, focusing on the mixture of cis and trans isomers identified by CAS number 13293-59-9. This document details the compound's physicochemical properties, spectroscopic data, synthesis methodologies, and potential applications, particularly within the realm of drug discovery and development.

Chemical Identity and Physical Properties

This compound is a substituted cycloalkane carboxylic acid. The CAS number 13293-59-9 specifically refers to a mixture of its cis and trans stereoisomers.[1][2][3] These isomers share the same molecular formula and weight but differ in the spatial orientation of the methyl and carboxylic acid groups on the cyclohexane (B81311) ring.

Table 1: General and Physicochemical Properties

Property Value Reference(s)
CAS Number 13293-59-9 [1][2]
Molecular Formula C₈H₁₄O₂ [1][2][4]
Molecular Weight 142.20 g/mol [1][2][4]
Appearance Liquid
Density 0.989 g/mL at 25 °C [2]
Boiling Point 235.9 °C at 760 mmHg [2]
Flash Point > 230 °F (> 110 °C) [2]

| XLogP3-AA | 2.1 |[1] |

Table 2: Computed Properties of Individual Isomers

Property cis-3-Methylcyclohexanecarboxylic acid trans-3-Methylcyclohexanecarboxylic acid Reference(s)
IUPAC Name cis-3-methylcyclohexane-1-carboxylic acid trans-3-methylcyclohexane-1-carboxylic acid [5][6]
Molecular Weight 142.20 g/mol 142.20 g/mol [5][6]
Topological Polar Surface Area 37.3 Ų 37.3 Ų [1][6]
Complexity 131 131 [1][6]
Hydrogen Bond Donor Count 1 1 [1][6]

| Hydrogen Bond Acceptor Count | 2 | 2 |[1][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data is available for the mixture of isomers.

Table 3: Summary of Spectroscopic Data

Technique Key Features and References
¹H NMR Spectra available from suppliers like Sigma-Aldrich.[1]
¹³C NMR Spectra available for the mixture of cis and trans isomers.[1][7]
Infrared (IR) Spectroscopy ATR-IR spectra are available, showing characteristic peaks for O-H (broad) and C=O stretching of the carboxylic acid.[1]

| Mass Spectrometry (MS) | GC-MS data is available through the NIST Mass Spectrometry Data Center.[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methods. A common and effective approach is the catalytic hydrogenation of the corresponding aromatic precursor, 3-methylbenzoic acid.

Experimental Protocol: Catalytic Hydrogenation of 3-Methylbenzoic Acid

This protocol is adapted from general procedures for the hydrogenation of benzoic acid derivatives.[8]

Materials:

  • 3-Methylbenzoic acid

  • Rhodium on alumina (B75360) (or a similar hydrogenation catalyst, e.g., Ruthenium)

  • High-pressure autoclave reactor

  • Methanol (B129727) (or a suitable solvent)

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a glass liner for the autoclave, combine 3-methylbenzoic acid (1.0 eq) and the hydrogenation catalyst (e.g., 5 mol% Rh/Al₂O₃).

  • Solvent Addition: Add a suitable solvent such as methanol to dissolve or suspend the starting material.

  • Hydrogenation: Place the sealed glass liner into the autoclave. Purge the reactor multiple times with hydrogen gas before pressurizing to the desired pressure (e.g., 50-100 atm).

  • Reaction: Heat the reactor to a specified temperature (e.g., 100-150 °C) and stir vigorously for a set duration (e.g., 12-24 hours), or until hydrogen uptake ceases.

  • Workup: After cooling the reactor to room temperature and carefully venting the excess hydrogen, remove the reaction mixture.

  • Purification: Filter the mixture through a pad of Celite to remove the catalyst, washing with additional solvent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a mixture of cis and trans isomers. Further purification can be achieved by distillation or chromatography to separate the isomers if required.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification Start Combine 3-Methylbenzoic Acid and Catalyst in Reactor Pressurize Purge and Pressurize with H₂ Gas Start->Pressurize Seal Heat Heat and Stir (e.g., 100-150 °C) Pressurize->Heat React Cool Cool and Vent Reactor Heat->Cool Reaction Complete Filter Filter to Remove Catalyst Cool->Filter Evaporate Solvent Evaporation Filter->Evaporate Product Crude Product: cis/trans Mixture Evaporate->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

Carboxylic acid moieties are prevalent in pharmaceuticals, acting as key pharmacophores that can engage in hydrogen bonding and ionic interactions with biological targets.[9] While specific drug candidates containing the this compound scaffold are not prominently documented in publicly available literature, its structural motifs are of interest to medicinal chemists.

Potential Roles:

  • Scaffold and Building Block: As a substituted cyclohexane, it provides a non-aromatic, three-dimensional scaffold that can be used to orient functional groups in specific vectors for optimal target binding. This is crucial for moving beyond "flat" aromatic structures in drug design.

  • Bioisosteric Replacement: The carboxylic acid group itself can be a liability in drug candidates due to metabolic instability or poor membrane permeability. However, the cyclohexane ring can serve as a core to which carboxylic acid bioisosteres are attached.[9]

  • Neurological Applications: Some vendors suggest that this compound has shown efficacy in models for depression and anxiety, potentially acting as a ligand for serotonin (B10506) receptors like 5HT1A.[4] This information, however, originates from commercial sources and requires rigorous validation through peer-reviewed scientific studies. If validated, it would open avenues for its use in developing novel CNS-active agents.

The logical relationship for its potential application in receptor-based drug discovery is outlined below.

G cluster_discovery Drug Discovery & Development Compound 3-Methylcyclohexanecarboxylic Acid Scaffold Binding Binding & Activity Compound->Binding Target Biological Target (e.g., 5HT1A Receptor) Target->Binding Lead Lead Compound Identification Binding->Lead Optimization Lead Optimization (ADMET Properties) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical pathway from chemical scaffold to drug candidate.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided by suppliers, this compound is considered hazardous.[1]

  • Hazards: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]

  • Precautions: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

An In-depth Technical Guide to the Structure of cis-3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Methylcyclohexanecarboxylic acid is a saturated monocarboxylic acid with a cyclohexane (B81311) ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 1-position, with the substituents in a cis relationship. This molecule and its stereoisomers are of interest in medicinal chemistry and materials science due to their rigid, non-planar structures which can be exploited to control the spatial arrangement of functional groups. This technical guide provides a comprehensive overview of the structure, stereochemistry, and spectroscopic properties of cis-3-Methylcyclohexanecarboxylic acid, along with a detailed experimental protocol for its synthesis.

Molecular Structure and Stereochemistry

The chemical formula for cis-3-Methylcyclohexanecarboxylic acid is C8H14O2, and its molecular weight is 142.20 g/mol .[1][2] The cis stereochemistry indicates that the methyl and carboxyl groups are on the same side of the cyclohexane ring.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the case of cis-3-Methylcyclohexanecarboxylic acid, two chair conformers are in equilibrium: one with the methyl group in an equatorial position and the carboxylic acid group in an axial position (e,a), and the other with the methyl group in an axial position and the carboxylic acid group in an equatorial position (a,e). The diequatorial conformation is generally more stable for 1,3-disubstituted cyclohexanes to avoid 1,3-diaxial interactions. However, in the cis isomer, one substituent must be axial while the other is equatorial in the chair conformation. The equilibrium will favor the conformer where the larger group (in this case, the carboxylic acid) occupies the equatorial position to minimize steric hindrance.

Table 1: General Physicochemical Properties of 3-Methylcyclohexanecarboxylic Acid

PropertyValueReference
Molecular FormulaC8H14O2[1][2]
Molecular Weight142.20 g/mol [1][2]
IUPAC Namecis-3-Methylcyclohexane-1-carboxylic acid[1]

Spectroscopic Data

The structural features of cis-3-Methylcyclohexanecarboxylic acid can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for cis-3-Methylcyclohexanecarboxylic Acid

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
-COOH10-13singlet (broad)Chemical shift is concentration and solvent dependent.
CH-COOH2.0-2.5multiplet
CH-CH₃1.5-2.0multiplet
Cyclohexane CH₂0.9-1.9multipletComplex overlapping signals.
-CH₃0.8-1.0doubletCoupled to the adjacent methine proton.

Table 3: Predicted ¹³C NMR Chemical Shifts for cis-3-Methylcyclohexanecarboxylic Acid

CarbonPredicted Chemical Shift (ppm)
-COOH175-185
CH-COOH40-50
CH-CH₃30-40
Cyclohexane CH₂20-40
-CH₃15-25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of cis-3-Methylcyclohexanecarboxylic acid is expected to show characteristic absorptions for the carboxylic acid group.

Table 4: Characteristic IR Absorption Bands for cis-3-Methylcyclohexanecarboxylic Acid

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Strong, Broad
C-H stretch (Aliphatic)2850-2960Medium-Strong
C=O stretch (Carboxylic acid)1700-1725Strong
C-O stretch (Carboxylic acid)1210-1320Medium
O-H bend (Carboxylic acid)1395-1440Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For cis-3-Methylcyclohexanecarboxylic acid, the molecular ion peak (M+) would be observed at m/z = 142. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the cyclohexane ring.

Table 5: Predicted Mass Spectrometry Fragmentation for cis-3-Methylcyclohexanecarboxylic Acid

m/zFragment
142[M]+•
125[M - OH]+
97[M - COOH]+
VariousCyclohexane ring fragments

Experimental Protocols

Synthesis of cis-3-Methylcyclohexanecarboxylic Acid

A common method for the synthesis of cis-3-Methylcyclohexanecarboxylic acid is the catalytic hydrogenation of 3-methylbenzoic acid. The cis isomer is often the major product under low-pressure hydrogenation conditions.

Materials:

  • 3-Methylbenzoic acid

  • Platinum(IV) oxide (Adam's catalyst)

  • Glacial acetic acid

  • Hydrogen gas

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate solution (5%)

  • Hydrochloric acid (10%)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3-methylbenzoic acid in glacial acetic acid.

  • Add a catalytic amount of platinum(IV) oxide.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to approximately 3-4 atm.

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

  • Release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the acetic acid under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a 5% sodium bicarbonate solution.

  • Separate the aqueous layer and acidify with 10% hydrochloric acid until a precipitate forms.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield the crude product.

  • The product can be further purified by recrystallization or distillation.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of cis-3-Methylcyclohexanecarboxylic acid.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Methylbenzoic_acid 3-Methylbenzoic Acid Hydrogenation Catalytic Hydrogenation (Low Pressure, RT) 3-Methylbenzoic_acid->Hydrogenation PtO2 PtO₂ Catalyst PtO2->Hydrogenation H2 H₂ Gas H2->Hydrogenation Acetic_Acid Acetic Acid (Solvent) Acetic_Acid->Hydrogenation Filtration Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Acid-Base Extraction Evaporation->Extraction Drying Drying Extraction->Drying Final_Evaporation Final Solvent Evaporation Drying->Final_Evaporation cis_Product cis-3-Methylcyclohexane- carboxylic Acid Final_Evaporation->cis_Product

Synthesis of cis-3-Methylcyclohexanecarboxylic Acid
Conformational Equilibrium

The chair conformations of cis-3-Methylcyclohexanecarboxylic acid are in a dynamic equilibrium.

Conformational Equilibrium of cis-3-Methylcyclohexanecarboxylic Acid
(Note: Placeholder images are used in the DOT script. Actual 3D renderings would be required for a publication.)

References

An In-depth Technical Guide to trans-3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of trans-3-Methylcyclohexanecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic characterization.

Chemical Structure and Identification

trans-3-Methylcyclohexanecarboxylic acid is a cyclic carboxylic acid. The "trans" designation indicates that the methyl and carboxyl groups are on opposite sides of the cyclohexane (B81311) ring plane.

Molecular Structure:

Caption: 2D representation of trans-3-Methylcyclohexanecarboxylic acid.

Table 1: Compound Identification

IdentifierValue
IUPAC Nametrans-3-Methylcyclohexanecarboxylic acid[1][2]
Stereoisomer IUPAC Name(1S,3S)-3-methylcyclohexane-1-carboxylic acid[1][2]
Molecular FormulaC₈H₁₄O₂[1][3]
Molecular Weight142.20 g/mol [1][3]
CAS Number73873-49-1 (for trans-isomer)[3]
Canonical SMILESCC1CCCC(C1)C(=O)O[1]
Isomeric SMILESC[C@H]1CCC--INVALID-LINK--C(=O)O[1]
InChI KeyCIFSKZDQGRCLBN-BQBZGAKWSA-N[1]

Physicochemical Properties

The physicochemical properties of trans-3-Methylcyclohexanecarboxylic acid are summarized below. Carboxylic acids generally exhibit high boiling points due to hydrogen bonding and their solubility in water decreases as the carbon chain length increases.[4]

Table 2: Physicochemical Data

PropertyValue
Computed Properties
XLogP32.1[1][3]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count1[3]
Exact Mass142.099379685 Da[1][3]
Monoisotopic Mass142.099379685 Da[1][3]
Topological Polar Surface Area37.3 Ų[3]

Synthesis of trans-3-Methylcyclohexanecarboxylic Acid

A common and effective method for the synthesis of methylcyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding methylbenzoic acid. For the synthesis of trans-3-Methylcyclohexanecarboxylic acid, m-toluic acid serves as the starting material. The hydrogenation of benzoic acid derivatives can be achieved using various catalysts, such as platinum on titanium dioxide (Pt/TiO₂) or palladium on carbon (Pd/C), under elevated temperature and hydrogen pressure.[5] The cis/trans ratio of the product can be influenced by the reaction conditions.[5]

Below is a representative experimental protocol for the hydrogenation of a methyl-substituted benzoic acid, which can be adapted for the synthesis of the target molecule from m-toluic acid.

Experimental Protocol: Catalytic Hydrogenation of m-Toluic Acid

Objective: To synthesize 3-Methylcyclohexanecarboxylic acid via the hydrogenation of m-toluic acid.

Materials:

  • m-Toluic acid

  • Platinum on titanium dioxide (Pt/TiO₂) or 5% Palladium on carbon (Pd/C)

  • Solvent (e.g., water, supercritical CO₂)[6]

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Instrumentation for product analysis (GC-MS, NMR)

Procedure:

  • Reactor Setup: A high-pressure stainless steel autoclave is charged with m-toluic acid and the chosen catalyst (e.g., Pt/TiO₂). The amount of catalyst is typically a small percentage of the substrate weight.

  • Solvent Addition: The solvent is added to the reactor. Supercritical carbon dioxide can be an effective medium for this reaction.[6]

  • Purging: The autoclave is sealed and purged several times with nitrogen or hydrogen to remove air.

  • Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar) and heated to the reaction temperature (e.g., 80 °C).[5]

  • Reaction: The reaction mixture is stirred vigorously for a set period (e.g., 6-10 hours) while maintaining constant temperature and pressure.[5] The progress of the reaction can be monitored by taking samples and analyzing them by techniques like TLC or GC.

  • Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen pressure is carefully released.

  • Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, a mixture of cis- and trans-3-Methylcyclohexanecarboxylic acid.

  • Purification and Isomer Separation: The cis and trans isomers can be separated by methods such as fractional crystallization or chromatography.

synthesis_workflow Synthesis Workflow of trans-3-Methylcyclohexanecarboxylic Acid start Start: m-Toluic Acid & Catalyst reactor Charge High-Pressure Autoclave start->reactor purge Purge with N₂/H₂ reactor->purge react Heat and Pressurize with H₂ (e.g., 80°C, 50 bar) purge->react cool Cool to Room Temperature & Depressurize react->cool filter Filter to Remove Catalyst cool->filter evaporate Evaporate Solvent filter->evaporate crude_product Crude Product: cis/trans-3-Methylcyclohexanecarboxylic Acid Mixture evaporate->crude_product separate Isomer Separation (e.g., Crystallization, Chromatography) crude_product->separate final_product trans-3-Methylcyclohexanecarboxylic Acid separate->final_product

Caption: Synthesis workflow for trans-3-Methylcyclohexanecarboxylic acid.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of trans-3-Methylcyclohexanecarboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760 and 1690 cm⁻¹.[7][8]

Table 3: Characteristic IR Absorptions

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Strong, very broad
C-H (sp³)3000 - 2850Medium to strong, sharp
C=O (Carbonyl)1760 - 1690Strong, sharp
C-O1320 - 1210Medium
O-H (bend)1440 - 1395Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range.[9] The protons on the cyclohexane ring will appear in the aliphatic region (around 1-2.5 ppm), with the proton alpha to the carbonyl group being the most deshielded among them. The methyl protons will appear as a doublet further upfield.

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristic and appears in the 165-185 ppm region.[8] The carbons of the cyclohexane ring and the methyl group will resonate in the upfield region of the spectrum. A ¹³C NMR spectrum for a mixture of cis and trans 3-Methyl-1-cyclohexanecarboxylic acid is available in the SpectraBase database.[10]

Mass Spectrometry (MS)

In the mass spectrum of a carboxylic acid, the molecular ion peak (M⁺) may be observed. Common fragmentation patterns for short-chain carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[9]

Biological Activity and Applications in Drug Development

While specific biological activity data for trans-3-Methylcyclohexanecarboxylic acid is not extensively documented in readily available literature, cyclohexanecarboxylic acid derivatives are recognized as important building blocks in medicinal chemistry. They are utilized in the synthesis of various pharmacologically active compounds.

For instance, derivatives of cyclohexanecarboxylic acid have been investigated for their potential as:

  • Anti-inflammatory agents: Some amidrazone derivatives of cyclohexene (B86901) carboxylic acid have shown anti-inflammatory and antiproliferative activities, with mechanisms potentially involving the modulation of cytokines like TNF-α and various interleukins.[11]

  • Antimicrobial agents: Certain derivatives have exhibited bacteriostatic activity against various bacterial strains.[11]

The unique three-dimensional structure of trans-3-Methylcyclohexanecarboxylic acid makes it a valuable scaffold for the synthesis of novel drug candidates, allowing for precise spatial arrangement of functional groups.[1] Its application in drug discovery is primarily as a synthetic intermediate.

References

An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-methylcyclohexanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to its two chiral centers, this compound exists as four distinct stereoisomers: two pairs of enantiomers, which are further classified as cis and trans diastereomers. Understanding the unique spatial arrangement of each isomer is critical, as stereochemistry often dictates physicochemical properties and biological activity.

Stereochemical Landscape of this compound

The four stereoisomers of this compound are:

  • cis-isomers:

    • (1R,3S)-3-methylcyclohexanecarboxylic acid

    • (1S,3R)-3-methylcyclohexanecarboxylic acid

  • trans-isomers:

    • (1R,3R)-3-methylcyclohexanecarboxylic acid

    • (1S,3S)-3-methylcyclohexanecarboxylic acid

The relationship between these isomers is crucial for their separation and individual characterization. The cis and trans isomers are diastereomers of each other, while the (1R,3S) and (1S,3R) isomers are a pair of enantiomers, as are the (1R,3R) and (1S,3S) isomers.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound (Mixture of Isomers)

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
CAS Number 13293-59-9

Note: The data in this table pertains to a mixture of cis and trans isomers.

Synthesis and Resolution of Stereoisomers

The preparation of stereochemically pure this compound requires a strategic approach involving diastereoselective synthesis followed by enantiomeric resolution.

Synthesis of cis- and trans-3-Methylcyclohexanecarboxylic Acid

A common route to a mixture of cis- and trans-3-methylcyclohexanecarboxylic acid is the catalytic hydrogenation of 3-methylbenzoic acid. The ratio of the resulting diastereomers can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Hydrogenation of 3-Methylbenzoic Acid

  • Reaction Setup: A high-pressure hydrogenation apparatus is charged with 3-methylbenzoic acid and a suitable solvent, such as acetic acid.

  • Catalyst Addition: A platinum oxide (PtO₂) catalyst is carefully added to the reaction mixture.

  • Hydrogenation: The vessel is sealed and pressurized with hydrogen gas. The reaction is then heated and agitated for a specified period to ensure complete reduction of the aromatic ring.

  • Workup: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

  • Separation of Diastereomers: The resulting mixture of cis- and trans-3-methylcyclohexanecarboxylic acids can be separated by fractional crystallization or column chromatography, exploiting the differences in their physical properties.

Resolution of Enantiomers

The separation of the enantiomers of both the cis and trans diastereomers is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Resolution of (±)-trans-3-Methylcyclohexanecarboxylic Acid

  • Salt Formation: A solution of racemic trans-3-methylcyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol (B145695) or acetone) is treated with a stoichiometric amount of a single enantiomer of a chiral amine, such as (S)-(-)-α-phenylethylamine.

  • Fractional Crystallization: The resulting diastereomeric salts, (trans-(1R,3R)-acid • (S)-amine) and (trans-(1S,3S)-acid • (S)-amine), will have different solubilities. The less soluble diastereomeric salt is allowed to crystallize from the solution upon cooling or slow evaporation of the solvent.

  • Isolation and Purification: The crystallized salt is isolated by filtration and can be further purified by recrystallization.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral amine can be recovered from the aqueous layer by basification and extraction.

  • Isolation of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be treated in a similar manner to recover the other enantiomer. Alternatively, a chiral amine with the opposite configuration can be used to crystallize the other enantiomer.

A similar protocol can be applied to the resolution of the (±)-cis-3-methylcyclohexanecarboxylic acid enantiomers.

G General Workflow for Resolution of this compound Enantiomers racemic Racemic Mixture (cis or trans) diastereomeric_salts Mixture of Diastereomeric Salts racemic->diastereomeric_salts + chiral_base Chiral Resolving Agent (e.g., (S)-(-)-α-phenylethylamine) fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 recovery Recovery of Chiral Amine acidification1->recovery enantiomer2 Enantiomer 2 acidification2->enantiomer2 acidification2->recovery

Caption: Workflow for enantiomeric resolution.

Relevance in Drug Development

While specific pharmacological data for the individual stereoisomers of this compound are not extensively documented, the cyclohexanecarboxylic acid motif is present in numerous biologically active molecules. The stereochemical orientation of substituents on the cyclohexane (B81311) ring is often a critical determinant of a compound's pharmacological activity, including its binding affinity to target receptors and its metabolic profile.

For illustrative purposes, we can consider the well-studied example of gabapentin, a drug that, while not a direct derivative, features a substituted cyclohexane ring and highlights the importance of stereochemistry in drug design and action. Gabapentin is an anticonvulsant and analgesic, and its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels.

The following diagram illustrates a simplified signaling pathway that could be modulated by a hypothetical drug candidate containing a this compound scaffold, targeting a G-protein coupled receptor (GPCR). This is a conceptual representation to demonstrate the level of detail required for such analyses.

G Hypothetical Signaling Pathway for a GPCR-Targeting Drug Candidate cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm drug Drug Candidate (e.g., Stereoisomer of a 3-Methylcyclohexanecarboxylic Acid Derivative) gpcr GPCR drug->gpcr Binds g_protein G-protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces protein_kinase Protein Kinase A second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates Target Proteins

Caption: A conceptual GPCR signaling pathway.

References

An In-depth Technical Guide to the Synthesis of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-methylcyclohexanecarboxylic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic routes.

Catalytic Hydrogenation of 3-Methylbenzoic Acid

One of the most direct and industrially significant methods for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 3-methylbenzoic acid (m-toluic acid). This process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring under hydrogen pressure in the presence of a metal catalyst.

Signaling Pathway: Catalytic Hydrogenation

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Methylbenzoic Acid 3-Methylbenzoic Acid 3-MCCA This compound 3-Methylbenzoic Acid->3-MCCA Hydrogenation H2_gas H₂ (gas) H2_gas->3-Methylbenzoic Acid Catalyst Catalyst (e.g., Ru/C, Pt/TiO₂) Catalyst->3-Methylbenzoic Acid G Start Start: 3-Methylcyclohexyl Halide + Mg Turnings in Ether Step1 Formation of 3-Methylcyclohexylmagnesium Halide (Grignard Reagent) Start->Step1 Step2 Bubble dry CO₂ gas through the Grignard solution Step1->Step2 Step3 Formation of Magnesium Carboxylate Salt Step2->Step3 Step4 Quench with Aqueous Acid (e.g., HCl) Step3->Step4 Step5 Extraction with Organic Solvent (e.g., Ether) Step4->Step5 Step6 Purification (e.g., Distillation or Recrystallization) Step5->Step6 End End: Pure this compound Step6->End

Discovery of 3-Methylcyclohexanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical synthesis and core discovery of 3-methylcyclohexanecarboxylic acid, a notable alicyclic compound. While a single definitive "discovery" paper is not readily identifiable in early chemical literature, the foundational methods for its synthesis can be confidently inferred from the established chemical knowledge of the late 19th and early 20th centuries. The primary and most direct historical route to this compound was the catalytic hydrogenation of its aromatic precursor, m-toluic acid (3-methylbenzoic acid). This whitepaper details the experimental protocols representative of that era, presents quantitative data for the key compounds involved, and provides visualizations of the synthetic pathway and experimental workflow.

Introduction

The exploration of cyclic organic compounds was a burgeoning field of research in the late 1800s and early 1900s. The work of chemists such as William Henry Perkin Jr. on the synthesis of cycloalkanes and their derivatives laid the groundwork for the preparation of a wide array of alicyclic molecules. This compound, also known by its historical name hexahydro-m-toluic acid, emerged from this scientific context. Its synthesis was a logical extension of the developing techniques for the reduction of aromatic rings, a pivotal transformation in organic chemistry. Understanding the historical methods of its preparation offers valuable insight into the evolution of synthetic strategies and the foundational knowledge that underpins modern drug discovery and development.

Core Synthetic Strategy: Catalytic Hydrogenation of m-Toluic Acid

The most historically significant and direct method for the synthesis of this compound is the catalytic hydrogenation of m-toluic acid. This reaction involves the saturation of the benzene (B151609) ring of m-toluic acid using hydrogen gas in the presence of a metal catalyst. This approach was a common and reliable method for converting aromatic compounds into their alicyclic counterparts during the period of its likely first synthesis.

Data Presentation: Reactant and Product Properties

A summary of the key quantitative data for the starting material and the final product is presented in the table below for comparative analysis.

Propertym-Toluic AcidThis compound
Molecular Formula C₈H₈O₂C₈H₁₄O₂
Molecular Weight 136.15 g/mol 142.20 g/mol
CAS Number 99-04-713293-59-9
Melting Point 111-113 °CNot applicable (liquid mixture of isomers)
Boiling Point 263 °CApproximately 136-138 °C at 17 Torr

Experimental Protocols: Historical Synthesis

The following protocol is a representation of the experimental methodology that would have been employed for the synthesis of this compound based on the established techniques of the early 20th century.

Materials
  • m-Toluic acid

  • Ethanol (B145695) or acetic acid (as solvent)

  • Platinum or palladium-based catalyst (e.g., platinum black or palladium on charcoal)

  • Hydrogen gas

  • Sodium carbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Equipment
  • A high-pressure hydrogenation apparatus (autoclave)

  • Reaction flask

  • Filtration apparatus

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure
  • Reaction Setup: A solution of m-toluic acid in a suitable solvent such as ethanol or acetic acid was placed in a high-pressure autoclave. A catalytic amount of a platinum or palladium-based catalyst was then added to the solution.

  • Hydrogenation: The autoclave was sealed and the air was displaced by purging with hydrogen gas. The vessel was then pressurized with hydrogen to a high pressure and heated. The reaction mixture was agitated to ensure efficient contact between the reactants and the catalyst. The progress of the reaction was monitored by the drop in hydrogen pressure as it was consumed.

  • Catalyst Removal: Upon completion of the reaction, the autoclave was cooled, and the excess hydrogen pressure was carefully released. The reaction mixture was then filtered to remove the solid catalyst.

  • Work-up and Purification: The solvent was removed from the filtrate by distillation. The crude this compound was then dissolved in diethyl ether and washed with a sodium carbonate solution to remove any unreacted starting material and acidic impurities. The ethereal layer was subsequently washed with water, dried over anhydrous sodium sulfate, and the ether was evaporated.

  • Final Purification: The resulting liquid product was purified by vacuum distillation to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the historical synthesis of this compound.

G m-Toluic Acid m-Toluic Acid This compound This compound m-Toluic Acid->this compound H₂ / Catalyst (e.g., Pt or Pd)

Caption: Catalytic Hydrogenation of m-Toluic Acid.

G A Dissolution of m-Toluic Acid & Catalyst Addition B High-Pressure Hydrogenation A->B C Catalyst Filtration B->C D Solvent Removal C->D E Extraction & Washing D->E F Drying & Final Distillation E->F

Caption: Historical Experimental Workflow.

Potential Research Applications of 3-Methylcyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing the specific biological activities and therapeutic applications of 3-methylcyclohexanecarboxylic acid is limited. This guide, therefore, explores potential research avenues based on the known activities of structurally related cyclohexanecarboxylic acid derivatives and provides generalized experimental protocols for investigation.

Introduction to this compound

This compound is a cyclic carboxylic acid with the chemical formula C₈H₁₄O₂. It exists as cis and trans stereoisomers, a critical consideration for any biological evaluation as different isomers can exhibit varied pharmacological activities. The presence of the methyl group and the cyclohexane (B81311) ring provides a distinct three-dimensional structure that could be exploited in drug design.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, formulation, and in the design of experimental assays.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [1][2]
CAS Number 13293-59-9 (mixture of isomers)[1][3]
Appearance Varies by isomer and purity
XLogP3 2.1[1][2]

Potential Research Applications

While direct evidence is scarce, the chemical scaffold of this compound suggests potential for development in several therapeutic areas, primarily based on the observed biological activities of other cyclohexanecarboxylic acid derivatives.

Anti-inflammatory Properties

Derivatives of cyclohexanecarboxylic acid have been investigated for their anti-inflammatory effects. The mechanism of action for such compounds is often linked to the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, which regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Hypothesized Signaling Pathway Involvement:

This compound, or its derivatives, may potentially modulate the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target for anti-inflammatory drug discovery.

NF_kappa_B_Pathway Hypothesized Modulation of NF-κB Signaling cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc Translocates IkB_P->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces Compound 3-Methylcyclohexane- carboxylic Acid (Hypothesized) Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Structurally related compounds have demonstrated activity against various bacterial strains. Research into this compound could involve screening against a panel of pathogenic bacteria to determine its minimum inhibitory concentration (MIC).

Neurological Disorders

While a commercial vendor suggests utility in treating depression and anxiety through interaction with the 5HT1A receptor, this claim is not yet substantiated in peer-reviewed literature.[4] However, it presents a clear, testable hypothesis. The compound could be evaluated for its binding affinity to various serotonin (B10506) receptors.

Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of this compound.

In Vitro Anti-inflammatory Activity: Cytokine Release Assay

This protocol describes the measurement of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (solvent only).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Workflow for Anti-inflammatory Screening:

Anti_Inflammatory_Workflow Workflow for In Vitro Anti-inflammatory Screening start Start seed_cells Seed RAW 264.7 Macrophages in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add 3-Methylcyclohexane- carboxylic Acid (various conc.) incubate1->add_compound add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps incubate2 Incubate 24h add_lps->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant elisa Perform TNF-α and IL-6 ELISA collect_supernatant->elisa analyze Analyze Data and Calculate IC₅₀ elisa->analyze end End analyze->end

Caption: A typical workflow for evaluating anti-inflammatory potential.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Receptor Binding Assay: 5-HT1A Affinity

This is a generalized protocol for a competitive radioligand binding assay.

Materials:

  • Cell membranes from cells expressing the human 5-HT1A receptor

  • Radioligand (e.g., [³H]8-OH-DPAT)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, combine the cell membranes, the radioligand at a concentration near its K_d, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (K_i).

Conclusion and Future Directions

This compound represents a simple chemical scaffold with potential for development in several therapeutic areas, including inflammation, infectious diseases, and neurology. The immediate research priorities should be to synthesize and separate the cis and trans isomers and to perform broad in vitro screening using the protocols outlined in this guide. Any positive results would warrant further investigation into structure-activity relationships, mechanism of action, and in vivo efficacy. The lack of existing data presents a significant opportunity for novel discoveries in these fields.

References

3-Methylcyclohexanecarboxylic Acid: A Comprehensive Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexanecarboxylic acid is a valuable chiral building block in organic synthesis, particularly in the development of new pharmaceutical agents.[1][2][3] Its rigid cyclohexyl scaffold and the presence of two chiral centers make it an attractive starting material for creating complex molecules with specific three-dimensional orientations. The stereochemistry of this compound is crucial, as different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles. This guide provides a detailed exploration of its properties, synthesis, chiral resolution, and applications as a chiral synthon.

The carboxylic acid functional group is a prevalent feature in many commercialized pharmaceuticals, contributing to factors like water solubility and the ability to interact with biological targets.[4][5] Chiral carboxylic acids, such as the enantiomerically pure forms of this compound, are therefore highly sought-after intermediates in drug discovery.[2]

Physicochemical and Structural Properties

This compound is a cycloaliphatic carboxylic acid.[6][7][8][9][10] Its fundamental properties are summarized in the table below. The compound exists as a mixture of cis and trans diastereomers, which can be further resolved into their respective enantiomers.[7][8][9][10][11]

PropertyValueReference
Molecular Formula C8H14O2[6][7][8][11][12]
Molecular Weight 142.20 g/mol [6][7][8][12]
CAS Number 13293-59-9 (mixture of cis and trans)[6][11][12][13]
IUPAC Name 3-methylcyclohexane-1-carboxylic acid[6]
Density 0.989 g/mL at 25 °C (lit.)[13]
Boiling Point 235.9°C at 760 mmHg[13]
Flash Point >230 °F[13]
Hazards Causes skin irritation, serious eye damage, and may cause respiratory irritation.[6][14]

Stereoisomers of this compound

This compound has two chiral centers, at carbon 1 and carbon 3 of the cyclohexane (B81311) ring. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the methyl and carboxyl groups determines whether the diastereomer is cis or trans.

  • Cis Isomers: (1R,3S) and (1S,3R) - A pair of enantiomers.

  • Trans Isomers: (1R,3R) and (1S,3S) - A pair of enantiomers.

The relationship between these stereoisomers is depicted in the diagram below.

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_R (1R,3S)-3-Methylcyclohexanecarboxylic acid cis_S (1S,3R)-3-Methylcyclohexanecarboxylic acid CAS: 73873-48-0 cis_R->cis_S Enantiomers trans_R (1R,3R)-3-Methylcyclohexanecarboxylic acid cis_R->trans_R Diastereomers trans_S (1S,3S)-3-Methylcyclohexanecarboxylic acid cis_R->trans_S Diastereomers cis_S->trans_R Diastereomers cis_S->trans_S Diastereomers trans_R->trans_S Enantiomers

Caption: Stereoisomers of this compound.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic or diastereomeric mixture, followed by chiral resolution to separate the desired stereoisomer.

Synthesis of Racemic this compound

A common route to the cyclohexanecarboxylic acid core is through a Diels-Alder reaction, followed by hydrogenation.[15] For this compound, this can be achieved by the reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with acrylic acid to form 3-methyl-3-cyclohexene-1-carboxylic acid, which is then hydrogenated to yield a mixture of cis- and trans-3-methylcyclohexanecarboxylic acid.

Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a key technique for separating enantiomers from a racemic mixture.[16] A widely used method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with an enantiomerically pure chiral base.[17] These resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[17][18]

The general workflow for the synthesis and resolution is illustrated below.

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution start Isoprene + Acrylic Acid diels_alder Diels-Alder Reaction start->diels_alder intermediate Racemic 3-Methyl-3-cyclohexene-1-carboxylic acid diels_alder->intermediate hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) intermediate->hydrogenation racemic_acid Racemic Mixture of This compound hydrogenation->racemic_acid add_base Add Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) racemic_acid->add_base salts Diastereomeric Salts (R,R-salt and S,R-salt) add_base->salts crystallization Fractional Crystallization salts->crystallization salt_1 Less Soluble Salt (e.g., R,R-salt) crystallization->salt_1 salt_2 More Soluble Salt (in mother liquor) crystallization->salt_2 acidification_1 Acidification (e.g., HCl) salt_1->acidification_1 acidification_2 Acidification (e.g., HCl) salt_2->acidification_2 enantiomer_1 Enantiomerically Pure (R)-Acid acidification_1->enantiomer_1 enantiomer_2 Enantiomerically Pure (S)-Acid acidification_2->enantiomer_2

Caption: Synthesis and Chiral Resolution Workflow.

Experimental Protocol: Chiral Resolution

The following is a generalized protocol for the resolution of a racemic carboxylic acid using a chiral amine. The specific solvent, temperature, and stoichiometry must be optimized for this compound.[17]

  • Salt Formation:

    • Dissolve one equivalent of the racemic this compound in a suitable hot solvent (e.g., ethanol, acetone, or a mixture).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine) in the minimum amount of the same hot solvent.

    • Slowly add the amine solution to the acid solution with stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt.

    • For further crystallization, the flask may be placed in a refrigerator or ice bath.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Isolation of the Enantiomer:

    • Suspend the collected diastereomeric salt crystals in water.

    • Acidify the aqueous suspension with a strong acid (e.g., HCl) to a low pH.

    • Extract the liberated free carboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO4), and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral HPLC or by converting the acid to a diastereomeric derivative for NMR analysis.[18][19][20]

Applications in Drug Development

Chiral building blocks are fundamental in medicinal chemistry for the synthesis of single-enantiomer drugs.[2] The specific stereochemistry of this compound can be used to control the spatial arrangement of functional groups in a target molecule, which is critical for its interaction with chiral biological receptors and enzymes.

While specific drugs derived directly from this compound are not extensively detailed in the provided search results, related structures have known applications. For instance, it has been suggested that 3-methylcyclohexane-1-carboxylic acid may be effective in treating depression and anxiety disorders.[12] Furthermore, a structurally similar compound, S-3-cyclohexenecarboxylic acid, is a key raw material for the synthesis of the anticoagulant drug edoxaban, highlighting the importance of this class of compounds in medicine.[18] The use of trans-4-methylcyclohexanecarboxylic acid as a precursor in pharmaceuticals further underscores the utility of this molecular scaffold.[21]

The general role of a chiral building block in drug synthesis is to provide a stereochemically defined fragment that is incorporated into the final active pharmaceutical ingredient (API).

G chiral_block Enantiopure This compound synthesis Multi-step Chemical Synthesis chiral_block->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api drug Final Drug Product api->drug

Caption: Role as a Chiral Building Block in Drug Synthesis.

Quantitative Data and Spectroscopic Information

Precise quantitative data is essential for the reproducible synthesis and application of chiral building blocks. The following tables summarize key quantitative parameters and available spectral data resources for this compound and its derivatives.

Table 1: Synthesis and Resolution Data (Representative)

ParameterValueNotes
Diels-Alder Yield 94%For a similar reaction to produce 3-cyclohexene-1-carboxylic acid.[15]
Hydrogenation Yield 99%For the conversion of 3-cyclohexene-1-carboxylic acid to cyclohexanecarboxylic acid.[15]
Resolution Yield 33.5%For (S)-(-)-cyclohex-3-ene-1-carboxylic acid after resolution.[22]
Optical Purity (ee) >99%Achieved for cyclohex-3-ene-1-carboxylic acid after resolution.[22]

Table 2: Spectroscopic Data Resources

Spectrum TypeResourceCompound
1H NMR PubChem[6], Sigma-AldrichThis compound
13C NMR PubChem[6]This compound
Mass Spec (GC-MS) NIST Mass Spectrometry Data Center[6], NIST WebBook[23]This compound, Methyl 3-cyclohexene-1-carboxylate
IR Spectra PubChem[6], Sigma-Aldrich, NIST WebBook[23]This compound, Methyl 3-cyclohexene-1-carboxylate

Conclusion

This compound stands out as a versatile and valuable chiral building block for the synthesis of complex organic molecules. Its well-defined stereoisomers provide a robust platform for introducing chirality into new drug candidates, enabling precise control over the three-dimensional structure of the final compound. The established methods for its synthesis and, crucially, its chiral resolution, make it an accessible and practical tool for researchers in medicinal chemistry and drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral synthons like this compound will undoubtedly increase.

References

Spectroscopic Profile of 3-Methylcyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methylcyclohexanecarboxylic acid (C₈H₁₄O₂), a valuable building block in organic synthesis and drug discovery. The following sections present tabulated quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental methodologies. This document is intended to serve as a practical resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various sources to provide a thorough characterization of this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~2.3Multiplet1H-CH(COOH)-
~0.9 - 2.2Multiplets11HCyclohexyl ring protons
~0.9Doublet3H-CH₃

Data is a representative example and may vary based on solvent and instrument parameters.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~180-COOH
~40-45-CH(COOH)-
~20-40Cyclohexyl ring carbons
~20-CH₃

Data is a representative example and may vary based on solvent and instrument parameters.[1][2]

Vibrational Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2930StrongC-H stretch (Aliphatic)
~1700StrongC=O stretch (Carboxylic Acid)
~1450MediumC-H bend (Aliphatic)
~1200-1300MediumC-O stretch (Carboxylic Acid)
~900-950Medium, BroadO-H bend (Carboxylic Acid)

Data is a representative example and may vary based on the sampling method (e.g., ATR, KBr pellet).[1][3]

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
142Moderate[M]⁺ (Molecular Ion)
127Moderate[M - CH₃]⁺
97High[M - COOH]⁺
55HighVarious fragmentation products

Fragmentation patterns can vary significantly based on the ionization technique used.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the carbon spectrum, which results in singlets for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the neat sample is placed directly on the ATR crystal. For transmission IR, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically co-adds multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: A suitable ionization technique is employed to generate gas-phase ions. Common methods include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Ratios, Fragment Ions MS->MS_Data Structure Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

3-Methylcyclohexanecarboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3-Methylcyclohexanecarboxylic Acid

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazardous properties, handling procedures, and emergency responses.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[1] It is crucial to understand these hazards before handling the compound.

GHS Classification: [1]

  • Skin Irritation: Category 2

  • Serious Eye Damage: Category 1

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Signal Word: Danger[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Varies; may be a solid or liquid
Boiling Point Not explicitly available for 3-isomer
Melting Point Data not available for 3-isomer
Solubility Generally, carboxylic acids have limited solubility in water but are soluble in organic solvents.
Vapor Pressure Data not available

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is necessary to minimize risks.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or dust.

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield are required to protect against splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat must be worn.[3]
Respiratory Protection If working outside a fume hood or if dust/vapors are generated, a NIOSH-approved respirator may be necessary.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong bases and oxidizing agents.

  • Store in a dedicated corrosives or acid cabinet. Wooden cabinets are preferable to metal, which can corrode from acid fumes.[4]

  • Segregate from other chemical classes, particularly bases and reactive metals.[5]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol

The response to a spill depends on its size and location.

  • Minor Spills (e.g., within a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, neutralize the acid spill with a suitable agent like sodium bicarbonate.[7][8]

    • Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand).[9]

    • Collect the residue into a sealed, labeled container for hazardous waste disposal.[9]

    • Decontaminate the spill area.

  • Major Spills:

    • Evacuate the immediate area and alert others.[8]

    • If safe to do so, close doors to the affected area to confine vapors.[7]

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

Toxicology

Disposal Considerations

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of down the drain or in regular trash.

Experimental and Workflow Diagrams

Chemical Handling and Safety Workflow

The following diagram illustrates the lifecycle of handling a hazardous chemical like this compound in a laboratory setting, from procurement to disposal.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response a Procurement & Receipt b Review Safety Data Sheet (SDS) a->b c Risk Assessment b->c d Don Personal Protective Equipment (PPE) c->d e Chemical Handling in Ventilated Enclosure d->e f Experimentation e->f g Temporary Storage f->g l Spill or Exposure Event f->l Potential Incident h Decontamination of Work Area & Glassware g->h i Waste Segregation & Labeling h->i j Secure Waste Storage i->j k Scheduled Waste Pickup j->k m Activate Emergency Protocol (Evacuate, Alert, Isolate) l->m n Administer First Aid (Eyewash/Shower) m->n o Spill Cleanup Procedure m->o p Seek Medical Attention n->p

Caption: Workflow for Safe Chemical Handling and Emergency Response.

References

An In-depth Technical Guide to the Industrial Uses of 3-Methylcyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial applications of 3-methylcyclohexanecarboxylic acid and its derivatives. The content herein focuses on the utilization of these compounds in the fragrance and agrochemical industries, detailing their synthesis, performance characteristics, and the underlying chemical principles.

Application in the Fragrance Industry

Derivatives of this compound, particularly its esters, are valued in the fragrance industry for their characteristic fruity and sweet scent profiles. These esters are incorporated into a wide array of consumer products, including perfumes, colognes, personal care items, and air fresheners, to impart unique and desirable aromas.[1][2][3]

Synthesis of Fragrance Esters

The synthesis of these fragrance esters typically involves the esterification of this compound or its corresponding methyl ester with various alcohols. The choice of alcohol allows for the fine-tuning of the resulting scent profile.

General Experimental Protocol: Synthesis of 3-Methylcyclohexanecarboxylate Esters

A common method for the preparation of these esters is through the hydrogenation of the corresponding methyl toluate, followed by transesterification if a different ester is desired.

  • Step 1: Hydrogenation of Methyl m-Toluate to Methyl 3-Methylcyclohexanecarboxylate A 3 L reaction flask is charged with methyl m-toluate (1 Kg). The hydrogenation is carried out under pressure in the presence of a suitable catalyst, such as ruthenium on carbon, until the aromatic ring is saturated. The catalyst is then filtered off to yield methyl 3-methylcyclohexanecarboxylate.[2]

  • Step 2: Transesterification to Desired Ester (Example: Allyl 3-Methylcyclohexanecarboxylate) To a reaction vessel, add methyl 3-methylcyclohexanecarboxylate, the desired alcohol (e.g., allyl alcohol), and a catalyst such as sodium methoxide. The mixture is heated to reflux, and the methanol (B129727) byproduct is removed by distillation to drive the reaction to completion. The crude product is then purified by distillation under reduced pressure.[2][3]

Quantitative Data of Fragrance Esters

The physical and olfactory properties of several this compound esters are summarized in the table below.

Ester NameAlcohol UsedYieldBoiling Point (°C @ mmHg)Odor Description
Methyl 3-methylcyclohexane carboxylateMethanol850 g from 1 Kg of methyl m-toluate84 @ 17Fruity and sweet
Ethyl 3-methylcyclohexane carboxylateEthanol800 g from 1 Kg of ethyl m-toluate100 @ 31Fruity and sweet
Allyl 3-methylcyclohexane carboxylateAllyl alcohol518 g115 @ 21Fruity and pineapple notes
2-Butenyl 3-methylcyclohexane carboxylateCrotyl alcohol350 g120 @ 16Fruity and pineapple notes

Data sourced from patents EP2070512A1 and US7632792B2.[2][3]

Logical Relationship of Fragrance Ester Synthesis

The following diagram illustrates the synthetic pathways from this compound to various fragrance esters.

G Synthesis of this compound Esters for Fragrance Applications This compound This compound Methyl 3-Methylcyclohexanecarboxylate Methyl 3-Methylcyclohexanecarboxylate This compound->Methyl 3-Methylcyclohexanecarboxylate Esterification (Methanol) 2-Butenyl 3-Methylcyclohexanecarboxylate 2-Butenyl 3-Methylcyclohexanecarboxylate This compound->2-Butenyl 3-Methylcyclohexanecarboxylate Esterification (Crotyl Alcohol) Ethyl 3-Methylcyclohexanecarboxylate Ethyl 3-Methylcyclohexanecarboxylate Methyl 3-Methylcyclohexanecarboxylate->Ethyl 3-Methylcyclohexanecarboxylate Transesterification (Ethanol) Allyl 3-Methylcyclohexanecarboxylate Allyl 3-Methylcyclohexanecarboxylate Methyl 3-Methylcyclohexanecarboxylate->Allyl 3-Methylcyclohexanecarboxylate Transesterification (Allyl Alcohol)

Synthesis pathways to fragrance esters.

Application in the Agrochemical Industry

Cyclohexanedione derivatives, which are structurally related to this compound, are crucial intermediates in the synthesis of several potent herbicides. A prominent example is Clethodim, a post-emergence herbicide used to control annual and perennial grasses.

Synthesis of Clethodim Herbicide

The synthesis of Clethodim is a multi-step process that involves the formation of a key intermediate, 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione.

Experimental Workflow for Clethodim Synthesis

The following diagram outlines the key stages in the industrial synthesis of Clethodim.

G Experimental Workflow for Clethodim Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis A Crotonaldehyde + Ethanethiol B 3-Ethylthiobutanal A->B Michael Addition D 6-Ethylthiohept-3-en-2-one B->D Condensation C Methyl Acetoacetate C->D Hydrolysis, Condensation, Dehydration F 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione D->F Michael Addition & Claisen Condensation E Dimethyl Malonate E->F G 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione F->G Acylation with Propionyl Chloride I Clethodim G->I Oximation H O-(3-chloro-2-propen-1-yl)hydroxylamine H->I

References

Methodological & Application

Application Note and Protocol: Synthesis of cis-3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-3-Methylcyclohexanecarboxylic acid is a valuable building block in organic synthesis and medicinal chemistry. Its stereochemistry and functional groups make it a key intermediate for the development of novel therapeutic agents and other complex organic molecules. This document provides a detailed protocol for the synthesis of cis-3-Methylcyclohexanecarboxylic acid via the catalytic hydrogenation of 3-methylbenzoic acid. The predominant formation of the cis isomer is a known outcome of the catalytic hydrogenation of substituted benzoic acids.

Experimental Protocol

The synthesis of cis-3-Methylcyclohexanecarboxylic acid is most commonly achieved through the catalytic hydrogenation of 3-methylbenzoic acid (m-toluic acid). The use of a platinum oxide catalyst under low hydrogen pressure favors the formation of the cis isomer.[1]

Materials:

  • 3-Methylbenzoic acid

  • Glacial Acetic Acid

  • Platinum (IV) oxide (PtO₂, Adams' catalyst)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-methylbenzoic acid in glacial acetic acid.

  • Catalyst Addition: To this solution, add a catalytic amount of platinum (IV) oxide.

  • Hydrogenation: Place the vessel in a low-pressure hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen pressure of 30-60 psi. The reaction is typically run at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Catalyst Removal: Upon completion, vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the platinum catalyst.[1]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the glacial acetic acid.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield the final cis-3-Methylcyclohexanecarboxylic acid.[1]

Data Presentation

ParameterValueReference
Starting Material 3-Methylbenzoic Acid
Product cis-3-Methylcyclohexanecarboxylic Acid
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
Synthesis Method Catalytic Hydrogenation[1]
Catalyst Platinum (IV) oxide (PtO₂)[1]
Solvent Glacial Acetic Acid[1]
Pressure Low Pressure[1]

Visualizations

Experimental Workflow

Synthesis_Workflow Start Start Dissolve Dissolve 3-Methylbenzoic Acid in Glacial Acetic Acid Start->Dissolve AddCatalyst Add PtO2 Catalyst Dissolve->AddCatalyst Hydrogenation Low-Pressure Hydrogenation AddCatalyst->Hydrogenation Filter Filter to Remove Catalyst Hydrogenation->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Distillation Evaporate->Purify End cis-3-Methylcyclohexane- carboxylic Acid Purify->End

Caption: Workflow for the synthesis of cis-3-Methylcyclohexanecarboxylic acid.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism Reactant 3-Methylbenzoic Acid dummy Reactant->dummy Product cis-3-Methylcyclohexanecarboxylic Acid dummy->Product H2, PtO2 Glacial Acetic Acid

Caption: Catalytic hydrogenation of 3-methylbenzoic acid.

References

Synthesis of trans-3-Methylcyclohexanecarboxylic Acid: A Detailed Overview of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and comparative data for the synthesis of trans-3-Methylcyclohexanecarboxylic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document outlines both classical and modern synthetic routes, offering researchers and drug development professionals a comprehensive guide to the preparation of this key building block.

Introduction

Trans-3-Methylcyclohexanecarboxylic acid is a carbocyclic compound whose stereochemistry plays a crucial role in its biological activity and application in medicinal chemistry. The precise spatial arrangement of the methyl and carboxylic acid groups on the cyclohexane (B81311) ring is essential for its interaction with biological targets. Consequently, stereoselective synthesis methods are of paramount importance. This document details two primary methods for the synthesis of the trans-isomer: a classical multi-step approach starting from isophthalic acid and a modern catalytic hydrogenation method using m-toluic acid as the starting material.

Method 1: Classical Synthesis via Stereospecific Reactions from Isophthalic Acid

A well-established, albeit lengthy, method for the stereospecific synthesis of trans-3-Methylcyclohexanecarboxylic acid was developed by Hewgill, Jefferies, and Macbeth. This multi-step synthesis leverages a series of stereocontrolled reactions to yield the desired trans-isomer.[1]

Experimental Protocol:

Step 1: Partial Esterification of Isophthalic Acid

  • Isophthalic acid is mono-esterified to produce the half-ester, 3-carbomethoxybenzoic acid.

Step 2: Birch Reduction

  • The aromatic ring of 3-carbomethoxybenzoic acid is subjected to a Birch reduction to yield the corresponding dihydro derivative.

Step 3: Ozonolysis and Reduction

  • The double bonds in the dihydro intermediate are cleaved via ozonolysis, followed by a reductive workup to form a dialdehyde (B1249045).

Step 4: Intramolecular Aldol (B89426) Condensation and Dehydration

  • The dialdehyde undergoes an intramolecular aldol condensation followed by dehydration to form a cyclic α,β-unsaturated aldehyde.

Step 5: Catalytic Hydrogenation and Oxidation

  • The α,β-unsaturated aldehyde is catalytically hydrogenated, which selectively reduces the double bond and the aldehyde group.

  • The resulting alcohol is then oxidized to the carboxylic acid, yielding predominantly the trans-isomer due to thermodynamic control during the hydrogenation step.

Step 6: Purification

  • The final product is purified by recrystallization or distillation.

Logical Workflow for Classical Synthesis:

classical_synthesis isophthalic_acid Isophthalic Acid half_ester 3-Carbomethoxybenzoic Acid isophthalic_acid->half_ester Partial Esterification dihydro Dihydro Intermediate half_ester->dihydro Birch Reduction dialdehyde Dialdehyde dihydro->dialdehyde Ozonolysis & Reduction enone Cyclic α,β-Unsaturated Aldehyde dialdehyde->enone Intramolecular Aldol Condensation final_product trans-3-Methylcyclohexanecarboxylic Acid enone->final_product Hydrogenation & Oxidation

Caption: Classical synthesis of trans-3-Methylcyclohexanecarboxylic acid.

Method 2: Modern Approach via Catalytic Hydrogenation of m-Toluic Acid

A more direct and atom-economical approach involves the catalytic hydrogenation of m-toluic acid. This method can produce a mixture of cis and trans isomers, with the ratio being dependent on the catalyst and reaction conditions. Recent advancements have focused on developing catalysts that favor the formation of the desired trans-isomer.

Experimental Protocol:

Catalyst: Platinum on Titanium Dioxide (Pt/TiO₂)[2]

  • Reaction Setup: A high-pressure reactor is charged with m-toluic acid, the Pt/TiO₂ catalyst, and a suitable solvent (e.g., hexane).

  • Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 10 bar) and heated to the desired temperature (e.g., 40°C). The reaction mixture is stirred vigorously for a specified duration (e.g., 6 hours).[2]

  • Workup: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product.

  • Isomer Separation/Isomerization: The resulting mixture of cis- and trans-3-Methylcyclohexanecarboxylic acid can be used as is, or the desired trans-isomer can be separated by fractional crystallization or chromatography. Alternatively, the cis-isomer can be converted to the more thermodynamically stable trans-isomer through an isomerization process, for example, by heating with a strong acid.[1]

Experimental Workflow for Catalytic Hydrogenation:

catalytic_hydrogenation m_toluic_acid m-Toluic Acid reaction_mixture Reaction Mixture (m-Toluic Acid, Pt/TiO₂, Solvent) m_toluic_acid->reaction_mixture hydrogenation Hydrogenation (H₂, Heat, Pressure) reaction_mixture->hydrogenation crude_product Crude Product (cis/trans mixture) hydrogenation->crude_product separation Isomer Separation/ Isomerization crude_product->separation final_product trans-3-Methylcyclohexanecarboxylic Acid separation->final_product cis_isomer cis-Isomer separation->cis_isomer

Caption: Catalytic hydrogenation of m-toluic acid.

Data Presentation

The following table summarizes the key quantitative data for the two presented synthesis methods.

ParameterMethod 1: Classical SynthesisMethod 2: Catalytic Hydrogenation
Starting Material Isophthalic Acidm-Toluic Acid
Key Reagents Na/NH₃, O₃, H₂/Pd-CH₂, Pt/TiO₂
Number of Steps Multi-stepOne-step (plus purification/isomerization)
Stereoselectivity High (Stereospecific)Variable (cis/trans mixture)
Reported cis/trans Ratio Predominantly trans~20/30 to 86/14 (cis/trans)[2]
Typical Yield Not explicitly stated in snippetsFull conversion reported[2]
Reaction Conditions Varied, includes cryogenic temperatures40°C, 10 bar H₂[2]
Purification Recrystallization/DistillationFiltration, Evaporation, Isomer Separation

Conclusion

The synthesis of trans-3-Methylcyclohexanecarboxylic acid can be achieved through various routes, each with its own advantages and disadvantages. The classical method, while stereospecific, is a lengthy multi-step process. The modern catalytic hydrogenation of m-toluic acid offers a more direct route, but typically yields a mixture of isomers that may require further separation or isomerization to obtain the pure trans-isomer. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available resources. The development of more selective catalysts for the direct hydrogenation to the trans-isomer remains an active area of research.

References

Application Note: Chiral Separation of 3-Methylcyclohexanecarboxylic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexanecarboxylic acid is a chiral carboxylic acid of interest in pharmaceutical and chemical research due to its presence as a structural motif in various biologically active molecules. The enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods for the enantioselective separation and quantification of its enantiomers is of significant importance for drug development, quality control, and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the resolution of enantiomers.

This application note provides a comprehensive protocol for the development of a chiral HPLC method for the separation of this compound enantiomers. Two primary strategies are presented: a direct method using polysaccharide-based and other suitable chiral stationary phases, and an indirect method involving pre-column derivatization to enhance separation and detectability.

Principle of Chiral Separation by HPLC

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. The selection of an appropriate CSP and mobile phase is critical for achieving successful chiral resolution. For carboxylic acids, both direct separation and indirect separation after derivatization are viable approaches.[1]

Experimental Protocols

Direct Enantioseparation Method

This approach involves the direct injection of the this compound sample onto a chiral HPLC column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly successful for the resolution of a wide range of chiral compounds, including carboxylic acids, and are recommended for initial screening.[1] Anion-exchange type CSPs are also specifically designed for acidic compounds.[2]

3.1.1. Materials and Reagents

  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • HPLC grade Methanol (B129727) (MeOH)

  • HPLC grade Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA) (for mobile phase modification)

  • Sample solvent: A mixture of n-Hexane and IPA (e.g., 90:10 v/v) for normal phase, or a suitable polar organic solvent for other modes.

3.1.2. HPLC System and Columns

  • A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS).

  • Recommended Chiral Stationary Phases for Screening:

    • Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H

    • Amylose-based: Chiralpak® AD-H, Chiralpak® AS-H

    • Anion-Exchanger: CHIRALPAK® QN-AX or QD-AX[2]

3.1.3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample solvent.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1-0.5 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

3.1.4. Chromatographic Conditions Screening

A screening approach with different columns and mobile phases is recommended to find the optimal separation conditions.

Table 1: Proposed Screening Conditions for Direct Chiral HPLC Separation

ParameterNormal Phase ConditionsPolar Organic ConditionsReversed-Phase Conditions
Mobile Phase A n-Hexane / IPA with 0.1% TFAACN / MeOH with 0.1% TFAWater with 0.1% FA
Mobile Phase B n-Hexane / EtOH with 0.1% TFAMeOH with 0.1% TFAACN
Gradient Isocratic (e.g., 90:10, 80:20, 70:30 v/v)Isocratic (e.g., 90:10, 80:20 v/v)Gradient or Isocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Injection Vol. 5-20 µL5-20 µL5-20 µL
Detection UV at 210-220 nm (or MS)UV at 210-220 nm (or MS)UV at 210-220 nm (or MS)

Note: The addition of a small amount of an acidic modifier like TFA or formic acid to the mobile phase is often necessary to suppress the ionization of the carboxylic acid and improve peak shape and reproducibility.

Indirect Enantioseparation via Derivatization

In cases where direct separation is challenging or detection sensitivity is low due to the lack of a strong chromophore, pre-column derivatization with a chiral derivatizing agent can be employed.[3] This converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18). Alternatively, derivatization with an achiral UV-active agent can introduce a chromophore, and the resulting derivatives can be separated on a chiral column with enhanced sensitivity.

3.2.1. Derivatization Agent

A common approach is to convert the carboxylic acid into an amide using a chiral amine, such as (R)- or (S)-1-phenylethylamine.

3.2.2. Derivatization Protocol

  • Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalyst (e.g., 4-Dimethylaminopyridine (DMAP)).

  • Add an equimolar amount of the chiral derivatizing agent (e.g., (R)-1-phenylethylamine).

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours).

  • Quench the reaction and extract the diastereomeric amide products.

  • Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

3.2.3. HPLC Conditions for Diastereomer Separation

  • Column: Standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, with or without a buffer.

  • Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 254 nm for the phenyl group).

Visualization of Experimental Workflow

Caption: Workflow for Chiral HPLC Method Development.

Data Presentation and Interpretation

The primary quantitative data to be collected are the retention times (t_R) of the two enantiomers. From these, the separation factor (α) and resolution (R_s) can be calculated to evaluate the quality of the separation.

Table 2: Example Data Table for Chiral Separation Parameters

CSP / MethodMobile Phase Compositiont_R1 (min)t_R2 (min)Separation Factor (α)Resolution (R_s)
Chiralcel® OD-HHexane/IPA/TFA (90:10:0.1)8.59.81.152.1
Chiralpak® AD-HHexane/EtOH/TFA (85:15:0.1)10.211.51.131.9
DerivatizationACN/Water (60:40) on C1812.314.11.142.5
  • Separation Factor (α): α = k'_2 / k'_1, where k' is the retention factor. A value of α > 1 indicates separation.

  • Resolution (R_s): A measure of the degree of separation between two peaks. A value of R_s ≥ 1.5 indicates baseline separation.

Conclusion

The successful chiral separation of this compound enantiomers is achievable through a systematic screening of chiral stationary phases and mobile phases. The direct HPLC method using polysaccharide-based columns is a promising starting point. In cases where direct methods are insufficient, pre-column derivatization offers a robust alternative for achieving separation and enhancing detection. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to develop and optimize a reliable method for the enantioselective analysis of this compound.

References

Application Note: GC-MS Analysis of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the qualitative and quantitative analysis of 3-Methylcyclohexanecarboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and high polarity of carboxylic acids, a derivatization step is essential for successful GC-MS analysis.[1][2] This protocol outlines a methylation procedure to convert this compound into its more volatile methyl ester derivative, followed by GC-MS analysis. The method is suitable for researchers in drug development, metabolomics, and environmental analysis.

Introduction

This compound is a cyclic carboxylic acid of interest in various chemical and pharmaceutical research areas. Accurate and reliable quantification of this compound often requires a sensitive and specific analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive compound identification, making it a powerful tool for this purpose.[3] However, direct analysis of carboxylic acids by GC-MS is challenging due to their poor thermal stability and tendency to adsorb onto the GC column.[2][4] Derivatization, specifically esterification to form the methyl ester, increases the volatility and improves the chromatographic behavior of the analyte.[5][6] This application note provides a detailed protocol for the methylation of this compound and its subsequent analysis by GC-MS.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (B86663) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Deionized water

  • Sample containing this compound

Equipment
  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

  • Pipettes and general laboratory glassware

Sample Preparation (Methylation)
  • Sample Aliquoting: Accurately transfer 1 mL of the sample solution (or a precisely weighed amount of solid sample dissolved in a suitable solvent) into a glass reaction vial.

  • Solvent Evaporation: If the sample is in a non-alcoholic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methylation Reagent Preparation: Prepare a solution of 2M HCl in anhydrous methanol.

  • Derivatization Reaction: Add 500 µL of the 2M methanolic HCl to the dried sample. Cap the vial tightly and heat at 60°C for 30 minutes.[7]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the vial. Vortex vigorously for 1 minute to extract the methyl 3-methylcyclohexanecarboxylate into the hexane layer.

  • Phase Separation: Centrifuge for 5 minutes to ensure complete phase separation.

  • Sample Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters are recommended and can be optimized for specific instrumentation and applications.

Parameter Setting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Injection Volume 1 µL
Oven Program Initial temperature: 70 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from standard solutions of this compound that have undergone the same derivatization procedure. The peak area of a characteristic ion is plotted against the concentration.

Table 1: Mass Spectral Data for Methyl 3-Methylcyclohexanecarboxylate

Analyte Molecular Weight ( g/mol ) Key Mass Fragments (m/z)
This compound142.20(Underivatized)
Methyl 3-methylcyclohexanecarboxylate156.2270 (Base Peak), 55, 73

Note: Mass spectral data is based on the underivatized parent compound as per the NIST database, with the base peak at m/z 70.[3] The derivatized methyl ester will have a different fragmentation pattern, and the expected molecular ion would be at m/z 156. The provided key fragments are for the underivatized acid and should be used as a reference for library matching of the parent compound if derivatization is incomplete.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Methylation (Methanolic HCl, 60°C) Sample->Derivatization Step 1 Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Step 2 Drying Drying (Na2SO4) Extraction->Drying Step 3 FinalSample Sample in Autosampler Vial Drying->FinalSample Step 4 Injection GC Injection FinalSample->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Acquisition TIC->MassSpectra LibrarySearch NIST Library Search MassSpectra->LibrarySearch Quantification Quantification (Calibration Curve) LibrarySearch->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described method, incorporating a methylation derivatization step, provides a reliable and robust protocol for the analysis of this compound by GC-MS. This approach overcomes the challenges associated with the direct analysis of carboxylic acids, enabling accurate quantification and confident identification in various sample matrices. The provided GC-MS parameters can serve as a starting point for method development and can be further optimized to meet specific analytical requirements.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 3-Methylcyclohexancarbonsäure für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 22. Dezember 2025

Autor: Gemini KI

Einleitung

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik zur Trennung, Identifizierung und Quantifizierung von flüchtigen und semi-flüchtigen organischen Verbindungen.[1] 3-Methylcyclohexancarbonsäure, eine polare Carbonsäure, ist aufgrund ihrer geringen Flüchtigkeit und der Tendenz zu unsymmetrischen Peaks (Tailing) durch Wechselwirkungen mit der GC-Säule für die direkte GC-MS-Analyse nur schlecht geeignet.[2][3] Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt vor der Analyse unerlässlich.[4]

Die Derivatisierung wandelt die polare Carboxylgruppe in eine weniger polare und flüchtigere funktionelle Gruppe um.[4] Dies führt zu einer verbesserten chromatographischen Auflösung, symmetrischeren Peakformen und erhöhter Nachweisempfindlichkeit.[5] Diese Application Note beschreibt zwei effektive Derivatisierungsmethoden für 3-Methylcyclohexancarbonsäure: die Veresterung mit 2,3,4,5,6-Pentafluorbenzylbromid (PFBBr) und die Silylierung mit N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).

Methodenübersicht

Für die Analyse von 3-Methylcyclohexancarbonsäure werden zwei primäre Derivatisierungsstrategien empfohlen:

  • Alkylierung (Pentafluorbenzyl-Veresterung): Diese Methode führt eine Pentafluorbenzyl-Gruppe (PFB) ein, die die Flüchtigkeit erhöht und besonders für die Detektion im negativen chemischen Ionisationsmodus (NCI-MS) geeignet ist, was zu extrem niedrigen Nachweisgrenzen führt.

  • Silylierung (Trimethylsilyl-Veresterung): Dies ist eine weit verbreitete und robuste Methode, bei der ein aktives Wasserstoffatom der Carboxylgruppe durch eine Trimethylsilyl-Gruppe (TMS) ersetzt wird.[4] MSTFA ist ein hochreaktives Reagenz, das saubere und schnelle Reaktionen mit guten Ausbeuten ermöglicht.

Die Wahl der Methode hängt von den spezifischen Anforderungen der Analyse ab, wie z. B. der benötigten Empfindlichkeit und der vorhandenen Probenmatrix.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die Leistungsdaten der GC-MS-Analyse nach Derivatisierung zusammen. Die Daten für die PFB-Derivatisierung basieren auf der Analyse von Cyclohexancarbonsäure, einer strukturell sehr ähnlichen Verbindung, und dienen als repräsentatives Beispiel.[6][7] Die Leistungsdaten für die TMS-Derivatisierung sind typische erwartete Werte für Carbonsäuren.

ParameterPFB-Derivatisierung (Daten von Cyclohexancarbonsäure)[6][7]TMS-Derivatisierung (Erwartete Werte)
Linearitätsbereich Bis zu 3.6 µg/L0.1 - 500 µg/mL
Nachweisgrenze (LOD) 0.4 - 2.4 ng/L5 - 50 ng/mL
Quantifizierungsgrenze (LOQ) Typischerweise 3x LOD15 - 150 ng/mL
Wiederfindung (%) ca. 100%90 - 110%
Präzision (% RSD) < 10%< 15%

Hinweis: Diese Werte sind methoden- und matrixabhängig und sollten durch eine interne Validierung bestätigt werden.

Experimentelle Protokolle

Protokoll 1: PFB-Veresterung von 3-Methylcyclohexancarbonsäure

Diese Methode ist an ein validiertes Verfahren für Cyclohexancarbonsäure angelehnt.[6]

Reagenzien und Materialien:

  • 3-Methylcyclohexancarbonsäure-Standard oder -Probe

  • Aceton (wasserfrei)

  • 2,3,4,5,6-Pentafluorbenzylbromid (PFBBr), 10%ige Lösung in Aceton

  • Kaliumcarbonat (K₂CO₃), wasserfrei

  • Hexan (GC-Qualität)

  • Natriumsulfat (wasserfrei)

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss)

  • Vortexmischer

  • Zentrifuge

Prozedur:

  • Probenvorbereitung: Eine bekannte Menge der Probe oder des Standards wird in ein Reaktionsgefäß eingewogen oder ein Aliquot einer gelösten Probe (z.B. in Methanol) in das Gefäß gegeben und zur Trockne eingedampft.

  • Derivatisierung:

    • Den trockenen Rückstand in 100 µL Aceton auflösen.

    • 50 µL der 10%igen PFBBr-Lösung und ca. 5 mg Kaliumcarbonat hinzufügen.

    • Das Gefäß fest verschließen und für 30 Minuten bei Raumtemperatur auf einem Vortexmischer inkubieren.[6]

  • Extraktion:

    • Nach der Reaktion 500 µL Hexan und 500 µL ultrareines Wasser hinzufügen.

    • Kräftig für 1 Minute vortexen und anschließend zur Phasentrennung zentrifugieren (5 min bei 2000 x g).

    • Die obere organische Phase (Hexan) vorsichtig in ein sauberes GC-Vial überführen.

  • Trocknung: Eine kleine Spatelspitze wasserfreies Natriumsulfat zugeben, um restliches Wasser zu entfernen.

  • Analyse: Die Probe direkt in das GC-MS-System injizieren.

Protokoll 2: TMS-Silylierung von 3-Methylcyclohexancarbonsäure

Dies ist ein allgemeines, aber effektives Protokoll für die Silylierung von Carbonsäuren.

Reagenzien und Materialien:

  • 3-Methylcyclohexancarbonsäure-Standard oder -Probe

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Pyridin (wasserfrei, GC-Qualität)

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Ofen

  • Vortexmischer

Prozedur:

  • Probenvorbereitung: Eine bekannte Menge der Probe oder des Standards in ein Reaktionsgefäß einwiegen oder ein Aliquot einer Lösung zur Trockne eindampfen (z.B. unter einem sanften Stickstoffstrom). Es ist entscheidend, dass die Probe wasserfrei ist.

  • Derivatisierung:

    • Den trockenen Rückstand in 50 µL wasserfreiem Pyridin lösen.

    • 100 µL MSTFA hinzufügen.[8]

    • Das Gefäß sofort fest verschließen und kurz vortexen.

    • Das Reaktionsgemisch für 30 Minuten bei 60 °C in einem Heizblock oder Ofen inkubieren.[8]

  • Analyse: Nach dem Abkühlen auf Raumtemperatur kann die Probe direkt in das GC-MS-System injiziert werden. Eine weitere Aufreinigung ist in der Regel nicht erforderlich.[8]

Empfohlene GC-MS-Parameter

Die folgenden Parameter sind ein guter Ausgangspunkt und sollten für das spezifische Gerät und die Anwendung optimiert werden.[1][2]

ParameterEmpfohlene Einstellung
GC-Säule DB-5ms oder HP-5MS (30 m x 0.25 mm ID, 0.25 µm Filmdicke)
Trägergas Helium, konstanter Fluss von 1.0 mL/min
Injektor-Temperatur 250 °C
Injektionsmodus Splitless (1 µL)
Ofentemperaturprogramm Anfangstemperatur: 70 °C, 2 min halten; Rampe: 15 °C/min bis 280 °C, 5 min halten
Transfer-Line-Temperatur 280 °C
Ionenquellentemperatur 230 °C
Ionisationsmodus Elektronenstoßionisation (EI) bei 70 eV
Massenbereich m/z 40-450

Visualisierungen

Allgemeiner Arbeitsablauf der Derivatisierung und GC-MS-Analyse

GCMS_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse cluster_processing Datenauswertung Sample Probe (3-Methylcyclohexancarbonsäure) Dry Trocknung (falls in Lösung) Sample->Dry Incubate Inkubation (Heizung/Mischen) Dry->Incubate + Reagenz Reagent Derivatisierungsreagenz (z.B. MSTFA oder PFBBr) GCMS GC-MS Injektion & Analyse Incubate->GCMS Derivatisierte Probe Data Datenerfassung (Chromatogramm & Spektren) GCMS->Data Processing Datenverarbeitung (Peak-Integration) Data->Processing Quant Quantifizierung (Kalibrierkurve) Processing->Quant Report Berichterstellung Quant->Report

Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse.

Chemische Reaktionswege der Derivatisierung

Derivatization_Pathways cluster_silylation Silylierung (TMS-Ester) cluster_alkylation Alkylierung (PFB-Ester) Acid_S 3-Methylcyclohexan- carbonsäure TMS_Ester TMS-Ester Derivat (flüchtig) Acid_S->TMS_Ester + MSTFA MSTFA Acid_A 3-Methylcyclohexan- carbonsäure PFB_Ester PFB-Ester Derivat (flüchtig) Acid_A->PFB_Ester + PFBBr PFBBr

Abbildung 2: Derivatisierungsreaktionen.

References

Application Note: Structural Elucidation of 3-Methylcyclohexanecarboxylic Acid Isomers using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of the cis and trans diastereomers of 3-Methylcyclohexanecarboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We present methodologies for one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HMBC) NMR experiments. This note serves as a practical guide, offering illustrative data to demonstrate the application of NMR in distinguishing between the stereoisomers of this compound, a common challenge in organic synthesis and drug development.

Introduction

This compound is a substituted cyclohexane (B81311) derivative that exists as two diastereomers: cis and trans. The spatial orientation of the methyl and carboxylic acid groups significantly influences the molecule's physical, chemical, and biological properties. Consequently, unambiguous structural confirmation is critical. NMR spectroscopy is a powerful analytical technique for determining the three-dimensional structure of organic molecules in solution. This application note outlines the use of ¹H, ¹³C, and 2D NMR to differentiate between the cis and trans isomers of this compound.

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024, depending on the sample concentration.

  • Temperature: 298 K.

2D NMR Spectroscopy (COSY and HMBC):

  • Pulse Programs: Standard COSY (e.g., 'cosygpmf') and HMBC (e.g., 'hmbcgplpndqf') pulse sequences.

  • Spectral Width (F1 and F2): Determined from the corresponding 1D spectra.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay: 1.5-2.5 seconds.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function followed by Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick all significant peaks in both ¹H and ¹³C NMR spectra.

Data Presentation

The following tables present illustrative ¹H and ¹³C NMR data for the cis and trans isomers of this compound. These values are based on typical chemical shifts for substituted cyclohexanes and are intended to demonstrate the principles of spectral analysis for these compounds.

Table 1: Illustrative ¹H NMR Data (400 MHz, CDCl₃)

Assignment cis-3-Methylcyclohexanecarboxylic acid trans-3-Methylcyclohexanecarboxylic acid
Chemical Shift (δ) [ppm] Chemical Shift (δ) [ppm]
COOH12.05 (s, 1H)12.10 (s, 1H)
H-12.45 (tt, J = 11.6, 4.0 Hz, 1H)2.20 (tt, J = 12.0, 3.5 Hz, 1H)
H-31.80 (m, 1H)1.65 (m, 1H)
CH₃0.95 (d, J = 6.8 Hz, 3H)0.90 (d, J = 6.5 Hz, 3H)
Cyclohexyl H1.0 - 2.2 (m, 8H)1.0 - 2.1 (m, 8H)

Table 2: Illustrative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment cis-3-Methylcyclohexanecarboxylic acid trans-3-Methylcyclohexanecarboxylic acid
Chemical Shift (δ) [ppm] Chemical Shift (δ) [ppm]
COOH182.5183.0
C-143.544.0
C-234.835.5
C-331.032.5
C-435.236.0
C-525.025.8
C-632.833.5
CH₃22.321.8

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Elucidation Sample This compound Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_1D 1D NMR (¹H, ¹³C) Transfer->NMR_1D NMR_2D 2D NMR (COSY, HMBC) NMR_1D->NMR_2D Process Data Processing NMR_2D->Process Assign_1D Assign 1D Spectra Process->Assign_1D Assign_2D Assign 2D Spectra Assign_1D->Assign_2D Structure Structure Determination (cis/trans) Assign_2D->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Key 2D NMR Correlations for Structural Elucidation

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY is used to trace the connectivity of the protons around the cyclohexane ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and linking different spin systems.

The diagram below illustrates the key COSY and HMBC correlations that would be used to assign the structure of this compound.

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of diastereomers such as cis- and trans-3-Methylcyclohexanecarboxylic acid. Through the systematic application of 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR experiments, it is possible to unambiguously determine the connectivity and relative stereochemistry of the substituents on the cyclohexane ring. The protocols and illustrative data provided in this application note offer a comprehensive guide for researchers in the fields of organic chemistry and drug development to confidently assign the structures of these and similar molecules. The differentiation between isomers is primarily based on the subtle differences in chemical shifts and coupling constants arising from the different spatial arrangements of the methyl and carboxylic acid groups.

Quantification of 3-Methylcyclohexanecarboxylic Acid in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexanecarboxylic acid (3-MCHA) is a carboxylic acid that may be of interest in various fields, including metabolic research and drug development, as a potential metabolite or biomarker. Accurate and reliable quantification of 3-MCHA in complex biological matrices such as plasma, serum, and urine is crucial for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the quantification of 3-MCHA using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

The two primary analytical techniques for the quantification of 3-MCHA in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like 3-MCHA, a derivatization step is necessary to increase their volatility and thermal stability.[1] GC-MS offers high chromatographic resolution and is a cost-effective method for routine analysis.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for the analysis of compounds in complex biological matrices.[1] It often does not require derivatization, which simplifies sample preparation.[1][2] LC-MS/MS is the preferred method when high throughput and low detection limits are required.[1]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of carboxylic acids, including data for the structurally similar cyclohexanecarboxylic acid as a representative example.[3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Good linearity up to 3.6 µg/L (for cyclohexanecarboxylic acid)[4]Typically demonstrates high linearity over a wide concentration range (e.g., 0.05 - 100 µg/mL)[3]
Accuracy (% Recovery) Around 100% (for cyclohexanecarboxylic acid)[4]Generally high, often within 98-102%[3]
Precision (%RSD) <10% (for cyclohexanecarboxylic acid)[4]Typically <5% for intra-day and <10% for inter-day precision[3]
Limit of Detection (LOD) 0.4 - 2.4 ng/L (for cyclohexanecarboxylic acid)[4]Method-dependent; can range from ng/mL to pg/mL[3]
Limit of Quantitation (LOQ) Typically 3x LOD[5]Typically 3x LOD[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol details a GC-MS method for the quantification of 3-MCHA in human plasma, which includes a derivatization step to improve volatility.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Acidify 500 µL of plasma sample with 50 µL of 10% formic acid.

  • Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of acetonitrile (B52724).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of the carboxylic acid.

  • Cool the sample to room temperature before GC-MS analysis.[1]

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Inlet Temperature: 250°C.[6]

  • Injection Volume: 1 µL in splitless mode.[6]

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes; ramp at 15°C/min to 280°C, hold for 5 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: m/z 40-400.[6]

    • Ion Source Temperature: 230°C.[6]

    • Transfer Line Temperature: 280°C.[6]

  • Quantification: A calibration curve should be constructed using standard solutions of derivatized 3-MCHA at known concentrations. The peak area of a characteristic ion (quantifier ion) is plotted against the concentration.

Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS

This protocol provides a sensitive and specific LC-MS/MS method for the direct quantification of 3-MCHA in human urine.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of urine sample, add 400 µL of ice-cold acetonitrile to precipitate proteins.[3][7]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[1][7]

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.[1]

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1][7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1][7]

  • Flow Rate: 0.4 mL/min.[1][7]

  • Gradient: Start with 5% B, hold for 0.5 minutes. Linearly increase to 95% B over 5 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8][9]

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (M-H)- to a specific product ion for 3-MCHA. The exact m/z values will need to be determined by direct infusion of a standard solution.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the analyte standards.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Derivatization Derivatization (TMS) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Result Quantitative Result Data->Result

Caption: Workflow for GC-MS analysis of 3-MCHA.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Precipitation Protein Precipitation Urine->Precipitation Evap_Recon Evaporation & Reconstitution Precipitation->Evap_Recon LCMSMS LC-MS/MS Analysis Evap_Recon->LCMSMS Data Data Acquisition & Processing LCMSMS->Data Result Quantitative Result Data->Result Method_Validation cluster_params Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols for Reactions of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental protocols for key reactions involving 3-Methylcyclohexanecarboxylic acid, targeting researchers, scientists, and professionals in drug development. The protocols cover esterification, amide formation, and reduction to the corresponding alcohol.

Physicochemical and Safety Data

This compound is a substituted cycloalkane carboxylic acid.[1] It exists as a mixture of cis and trans isomers.[2][3] The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular FormulaC8H14O2[1]
Molecular Weight142.20 g/mol [1]
CAS Number13293-59-9[1]
AppearanceLiquid
PurityTypically ~97%

Safety Information: This compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Fischer Esterification of this compound

This protocol details the synthesis of a methyl ester from this compound using Fischer esterification, an acid-catalyzed reaction with an alcohol.[4][5]

Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol (B129727) (10-20 equivalents).[4]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[4]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70°C for methanol). Maintain reflux for 2-4 hours.[4][6] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Quenching and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.[4]

    • Carefully pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.[4]

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine (saturated sodium chloride solution).[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[4]

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentTypical Yield
This compoundC8H14O2142.201.0N/A
MethanolCH4O32.0410-20N/A
Sulfuric Acid (catalyst)H2SO498.080.1-0.2N/A
Methyl 3-methylcyclohexanecarboxylateC9H16O2156.221.065-95%[4]

Experimental Workflow Diagram

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve this compound in anhydrous methanol B Add catalytic H2SO4 A->B Stirring C Heat to reflux (2-4h) B->C D Cool to RT C->D E Quench with water & Extract with Et2O D->E F Wash organic layer (H2O, NaHCO3, Brine) E->F G Dry over MgSO4 F->G H Solvent removal (Rotary Evaporator) G->H I Purification (Distillation/Chromatography) H->I

Caption: Fischer Esterification Workflow.

Protocol 2: Amide Formation via Acyl Chloride

This protocol describes a reliable two-step method for synthesizing an amide from this compound. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an amine.[7][8]

Experimental Protocol

Step 1: Synthesis of 3-Methylcyclohexanecarbonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place this compound (1.0 equivalent).

  • Reagent Addition: Add thionyl chloride (SOCl2, ~1.2-1.5 equivalents) dropwise at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (HCl) ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-Methylcyclohexanecarbonyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Synthesis

  • Reaction Setup: Dissolve the crude 3-Methylcyclohexanecarbonyl chloride (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) in a flask cooled in an ice bath.

  • Amine Addition: Add the desired primary or secondary amine (~2.2 equivalents, or 1.1 eq. of amine and 1.1 eq. of a non-nucleophilic base like triethylamine) dropwise to the cooled solution.[9]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash with dilute HCl (to remove excess amine), followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the product by recrystallization or column chromatography.

Quantitative Data (Example with Ammonia)
CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
This compoundC8H14O2142.201.0
Thionyl ChlorideSOCl2118.971.2-1.5
Ammonia (or Amine)NH317.03~2.2
3-MethylcyclohexanecarboxamideC8H15NO141.211.0

Logical Relationship Diagram

Amide_Formation_Pathway A 3-Methylcyclohexanecarboxylic Acid B 3-Methylcyclohexanecarbonyl Chloride (Acyl Chloride) A->B + SOCl2 (Activation) D 3-Methylcyclohexyl- Amide B->D + Amine (Nucleophilic Acyl Substitution) C Amine (e.g., R-NH2) C->D

Caption: Amide Formation via Acyl Chloride Intermediate.

Protocol 3: Reduction of this compound

This protocol outlines the reduction of this compound to the corresponding primary alcohol, (3-methylcyclohexyl)methanol (B1283380), using a strong reducing agent like lithium aluminum hydride (LiAlH4).[10][11]

Experimental Protocol

CAUTION: LiAlH4 reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: To a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH4, ~1.0-1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. Cool the suspension in an ice bath.[11]

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.[10]

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Workup - Quenching:

    • Cool the reaction mixture back down to 0°C in an ice bath.

    • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be done slowly and carefully behind a blast shield.

    • Sequentially and dropwise, add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH4 used in grams. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with THF or diethyl ether.

  • Drying and Solvent Removal: Combine the filtrate and washings. Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol.

  • Purification: Purify the resulting (3-methylcyclohexyl)methanol by distillation.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
This compoundC8H14O2142.201.0
Lithium Aluminum Hydride (LiAlH4)H4AlLi37.95~1.0-1.5
(3-Methylcyclohexyl)methanolC8H16O128.211.0

Experimental Workflow Diagram

Reduction_Workflow cluster_reaction Anhydrous Reaction (N2 atm) cluster_workup Workup & Isolation A Prepare LiAlH4 suspension in anhydrous THF (0°C) B Add carboxylic acid solution dropwise A->B C Heat to reflux (2-4h) B->C D Cool to 0°C C->D E Careful Quenching (H2O, NaOH(aq), H2O) D->E F Filter aluminum salts E->F G Dry organic solution F->G H Solvent removal G->H I Purification (Distillation) H->I

Caption: Reduction of Carboxylic Acid Workflow.

References

Application Notes: 3-Methylcyclohexanecarboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Methylcyclohexanecarboxylic acid and its derivatives as versatile building blocks in the synthesis of pharmaceutical intermediates. The focus is on its application in the development of therapeutic agents targeting the central nervous system and inflammatory diseases.

Introduction

This compound is a cycloaliphatic carboxylic acid that serves as a valuable scaffold in medicinal chemistry. Its conformational flexibility and the presence of a reactive carboxylic acid group allow for its incorporation into a diverse range of molecular architectures. This document outlines its application in the synthesis of key intermediates for two important classes of therapeutic agents: 5-HT1A receptor ligands for neuropsychiatric disorders and Janus kinase (JAK) inhibitors for inflammatory conditions.

I. Synthesis of 5-HT1A Receptor Ligand Intermediates

This compound is utilized in the synthesis of novel ligands for the serotonin (B10506) 5-HT1A receptor, a key target in the treatment of anxiety and depression. The methyl-substituted cyclohexane (B81311) ring can be strategically employed to explore the steric and conformational requirements of the receptor's binding pocket.

Quantitative Data Summary: Amide Coupling for 5-HT1A Ligand Precursors

The following table summarizes the in vitro binding affinities of various methyl-cyclohexyl derivatives, synthesized by coupling the corresponding methyl-cyclohexanecarboxylic acids with the pharmacophore WAY-100634.

CompoundSubstituent PositionIn Vitro Binding Affinity (Ki, nM)[1]
1 2-methyl10.4
2 3-methyl77
3 4-methyl21.5
Experimental Protocol: Synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-pyridyl)-3-methylcyclohexanecarboxamide

This protocol describes the amide coupling of this compound with a precursor amine to form a key intermediate for a 5-HT1A receptor ligand.

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and 1-(2-(pyridin-2-ylamino)ethyl)-4-(2-methoxyphenyl)piperazine (1.0 eq.) in dry dichloromethane.

  • Base Addition: To the stirred solution, add triethylamine (3.0 eq.).

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add propylphosphonic anhydride solution (1.5 eq.) dropwise, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the pure N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-pyridyl)-3-methylcyclohexanecarboxamide.

Synthetic Pathway for a 5-HT1A Receptor Ligand Intermediate

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound C N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}- N-(2-pyridyl)-3-methylcyclohexanecarboxamide P1 B 1-(2-(pyridin-2-ylamino)ethyl)- 4-(2-methoxyphenyl)piperazine Reagents PPAA, TEA, DCM P1->C Amide Coupling

Caption: Synthetic scheme for the amide coupling reaction.

II. Synthesis of Janus Kinase (JAK) Inhibitor Intermediates

While not a direct application of this compound, the synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is a highly relevant example of a substituted cyclohexanecarboxylic acid used as a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors.[2][3] JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers by interfering with the JAK-STAT signaling pathway.

Quantitative Data Summary: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives

The following table summarizes key data for the synthesis of the precursor to the final intermediate.

StepReactantCatalystSolventConditionsProductCis:Trans RatioYield
Hydrogenationp-Aminobenzoic acid5% Ru/C10% NaOH (aq)100 °C, 15 bar H₂4-Aminocyclohexane-1-carboxylic acid1:4.6-
BOC Protection & EsterificationBOC-amino acid (cis/trans mixture)K₂CO₃Acetone (B3395972)60 °C, 3htrans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid-62%[3]
Experimental Protocol: One-Pot Synthesis of trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid

This protocol outlines a one-pot procedure for the preparation of the title compound starting from p-aminobenzoic acid.[4][5]

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C)

  • 10% Sodium Hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Acetone

  • Methyl bromide

  • 20% Citric acid solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Hydrogenation: In a high-pressure autoclave, combine p-aminobenzoic acid (1.0 eq.), 5% Ru/C (0.25 eq. by weight), and 10% aqueous NaOH solution. Stir the mixture at 100 °C under a hydrogen pressure of 15 bar for 20 hours. Monitor the reaction by TLC until the starting material is consumed.

  • BOC Protection: After cooling and venting the autoclave, do not filter the catalyst. Add acetone to the reaction mixture, followed by di-tert-butyl dicarbonate (1.0 eq.). Stir the mixture to facilitate the protection of the amino group.

  • Selective Esterification and Isomerization: To the resulting suspension of the cis/trans BOC-protected amino acid, add potassium carbonate (1.2 eq. relative to the estimated cis-isomer content) and methyl bromide (2.0 eq. relative to the estimated cis-isomer content). Heat the reaction mixture to 60 °C for 3 hours. A white precipitate will form.

  • Isolation: Cool the reaction mixture to room temperature and then to -10 °C for 1 hour. Filter the precipitate and wash with cold acetone.

  • Work-up: Suspend the precipitate in a mixture of 20% citric acid and DCM. Separate the layers and extract the aqueous layer multiple times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid.

Janus Kinase (JAK) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes GeneExpression Gene Expression (Inflammation) Cytokine Cytokine Cytokine->CytokineReceptor Binds JAKInhibitor JAK Inhibitor (derived from intermediate) JAKInhibitor->JAK Inhibits pSTAT_dimer->GeneExpression Translocates to Nucleus & Binds DNA

Caption: Simplified JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.

Conclusion

This compound and its related derivatives are valuable building blocks in the synthesis of pharmaceutical intermediates. The examples provided highlight their utility in creating molecules that modulate key biological targets involved in neuropsychiatric and inflammatory disorders. The detailed protocols and synthetic schemes serve as a practical guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: 3-Methylcyclohexanecarboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylcyclohexanecarboxylic acid is a cycloaliphatic carboxylic acid with potential applications in materials science, particularly as a monomer for the synthesis of polymers such as polyesters and polyamides, and as a component in the formulation of liquid crystals. Its molecular structure, featuring a cyclohexane (B81311) ring, can impart unique thermal and mechanical properties to polymeric materials. This document provides an overview of its potential applications and generalized experimental protocols based on the synthesis of related materials.

It is important to note that while the fundamental principles of polymerization and material synthesis are well-established, specific experimental data and detailed protocols for the direct application of this compound in materials science are not extensively available in the reviewed literature. The following sections provide foundational knowledge and generalized procedures that can be adapted for research and development purposes.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing synthesis experiments, including determining appropriate solvents and reaction conditions.

Table 1: Physical and Chemical Properties of this compound [1]

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Varies (can be liquid or solid depending on isomer and purity)
IUPAC Name 3-methylcyclohexane-1-carboxylic acid
CAS Number 13293-59-9

Applications in Polymer Synthesis

This compound can be utilized as a monomer in polycondensation reactions to synthesize polyesters and polyamides. The bulky and non-planar cyclohexane ring can disrupt polymer chain packing, potentially leading to materials with modified solubility, lower crystallinity, and altered thermal and mechanical properties compared to polymers derived from linear or aromatic carboxylic acids.

Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a common method for synthesizing polyesters from dicarboxylic acids and diols at high temperatures.[2][3] Although a monocarboxylic acid, this compound can be used as a chain terminator to control molecular weight or be chemically modified to a dicarboxylic acid derivative for direct polymerization.

Generalized Experimental Protocol for Polyester Synthesis:

  • Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine the diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol) and the dicarboxylic acid (a derivative of this compound or in combination with other diacids).

  • Catalyst Addition: Introduce a suitable catalyst, such as antimony(III) oxide or a tin-based catalyst, into the mixture.[3]

  • Esterification: Heat the mixture under a nitrogen atmosphere to a temperature of 150-220°C to initiate the esterification reaction, during which water is formed and removed.

  • Polycondensation: After the initial esterification, increase the temperature to 250-280°C and apply a vacuum to facilitate the removal of the diol byproduct and drive the polymerization to achieve a high molecular weight polymer.

  • Product Recovery: Once the desired viscosity is reached, cool the molten polymer and extrude it for further processing and characterization.

Polyester_Synthesis Reactants Diol + Dicarboxylic Acid Derivative (from this compound) Mixing Mixing Reactants->Mixing Catalyst Catalyst (e.g., Antimony(III) oxide) Catalyst->Mixing Esterification Esterification (150-220°C, N2 atm) Water removal Mixing->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Diol removal Esterification->Polycondensation Polymer Polyester Product Polycondensation->Polymer

Caption: Generalized workflow for polyamide synthesis via interfacial polymerization.

Potential Applications in Liquid Crystals

Carboxylic acids and their derivatives are known to be used in the synthesis of liquid crystals. [4][5][6]The rigid core and potential for hydrogen bonding of molecules containing the 3-methylcyclohexyl moiety could be exploited to design new liquid crystalline materials. The synthesis would typically involve esterification of this compound with a mesogenic (liquid crystal-forming) phenol (B47542) derivative.

Generalized Experimental Protocol for Liquid Crystal Synthesis:

  • Reactant Mixture: In a round-bottom flask, combine this compound, a substituted phenol (e.g., 4-cyanophenol), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent like dichloromethane.

  • Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, base, and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Characterize the final product to determine its liquid crystalline properties using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Characterization of Materials

To evaluate the properties of materials synthesized using this compound, a range of analytical techniques would be employed.

Table 2: Characterization Techniques and Expected Information

TechniqueProperty MeasuredRelevance
Fourier-Transform Infrared Spectroscopy (FTIR) Functional groupsConfirmation of polymer formation (ester or amide linkages).
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structureDetermination of polymer structure and composition.
Gel Permeation Chromatography (GPC) Molecular weight and distributionCorrelates with mechanical properties.
Differential Scanning Calorimetry (DSC) Thermal transitions (Tg, Tm, Tc)Determines the material's operating temperature range. [7]
Thermogravimetric Analysis (TGA) Thermal stabilityIndicates the decomposition temperature of the material. [8]
Tensile Testing Mechanical properties (Young's modulus, tensile strength, elongation at break)Assesses the material's strength and flexibility. [9][10][11]
Polarized Optical Microscopy (POM) Optical properties, texturesIdentification of liquid crystal phases. [12]

Disclaimer: The experimental protocols provided are generalized and should be adapted based on specific reactants, desired material properties, and safety considerations. The lack of specific literature on the applications of this compound in materials science necessitates further research to establish detailed and optimized procedures.

References

Application Notes and Protocols for High-Throughput Screening of 3-Methylcyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexanecarboxylic acid (3-MCCA) derivatives represent a class of small molecules with potential therapeutic applications. Their structural features, including a cycloaliphatic ring and a carboxylic acid moiety, suggest possible interactions with a variety of biological targets, such as enzymes and G-protein coupled receptors (GPCRs). High-throughput screening (HTS) is an essential tool in early-stage drug discovery for rapidly identifying active compounds ("hits") from large chemical libraries.[1] This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize bioactive 3-MCCA derivatives.

The primary goals of these HTS assays are:

  • To identify 3-MCCA derivatives that modulate the activity of specific biological targets.

  • To determine the potency (e.g., IC50 or EC50) of the identified hits.

  • To establish preliminary structure-activity relationships (SAR) to guide further medicinal chemistry efforts.

I. Application Note: High-Throughput Screening Strategies for 3-MCCA Derivatives

The choice of an appropriate HTS assay is contingent on the putative biological target of the 3-MCCA derivatives. Given their chemical nature, enzymes and GPCRs are plausible target classes.

Enzyme Inhibition Assays

Many enzymes, such as proteases, kinases, and esterases, are critical drug targets.[2][3] 3-MCCA derivatives could potentially act as inhibitors of these enzymes. Fluorescence-based assays are well-suited for HTS of enzyme inhibitors due to their high sensitivity and compatibility with automation.[4]

  • Förster Resonance Energy Transfer (FRET) Assays: FRET-based assays are a powerful tool for monitoring enzyme activity, particularly for proteases.[5][6] The principle involves a substrate peptide labeled with a FRET donor and acceptor pair.[7] Cleavage of the substrate by the enzyme separates the pair, leading to a change in the FRET signal.[8] This change can be a decrease in acceptor emission or an increase in donor emission.[7]

  • Fluorescence Polarization (FP) Assays: FP assays are used to monitor the binding of a small fluorescently labeled ligand to a larger protein.[9] For enzyme assays, this can be adapted to measure the displacement of a fluorescently labeled substrate or the binding of a fluorescently labeled product. This method is homogeneous and robust, making it suitable for HTS.[9][10]

GPCR-Targeted Screening

GPCRs constitute a large family of transmembrane receptors that are major targets for a wide range of therapeutics.[11][12] Screening for modulators of GPCR activity can be accomplished through various HTS-compatible methods that measure downstream signaling events.[13]

  • Calcium Flux Assays: A significant number of GPCRs, particularly those coupled to Gαq, signal through the release of intracellular calcium.[12][14] Fluorescent calcium indicators can be used to measure these changes in intracellular calcium concentration upon receptor activation or inhibition.

  • cAMP Assays: GPCRs coupled to Gαs or Gαi modulate the levels of cyclic AMP (cAMP).[11][12] HTS assays are available to measure changes in intracellular cAMP levels, often employing competitive immunoassays or reporter gene systems.

  • AlphaScreen Assays: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be adapted for various applications, including measuring protein-protein interactions and second messenger levels like cAMP.[15][16][17] It is a highly sensitive, no-wash assay suitable for HTS in 384- and 1536-well formats.[17][18]

II. Experimental Protocols

Protocol 1: FRET-Based Protease Inhibition Assay

This protocol describes a method to screen for inhibitors of a specific protease using a FRET-based substrate.

Materials:

  • Protease of interest

  • FRET-based peptide substrate

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • 3-MCCA derivative library (dissolved in DMSO)

  • 384-well black microplates

  • Microplate reader with fluorescence detection capabilities

Workflow Diagram:

FRET_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Dispense 3-MCCA Derivatives/Controls B Add Protease Solution A->B C Incubate B->C D Add FRET Substrate C->D E Incubate at RT D->E F Read Fluorescence (Donor & Acceptor) E->F G Calculate % Inhibition F->G H Identify Hits G->H

Caption: Workflow for a FRET-based protease inhibition HTS assay.

Procedure:

  • Compound Plating: Dispense 50 nL of each 3-MCCA derivative from the library into the wells of a 384-well microplate. For controls, dispense DMSO (negative control) and a known protease inhibitor (positive control).

  • Enzyme Addition: Add 10 µL of the protease solution (at 2X final concentration) to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the FRET substrate solution (at 2X final concentration) to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity of both the donor and acceptor fluorophores using a microplate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Determine the percent inhibition for each compound relative to the controls.

Data Presentation:

Compound IDConcentration (µM)Donor FluorescenceAcceptor FluorescenceFRET Ratio% Inhibition
3-MCCA-00110150085005.675.1
3-MCCA-00210450025000.5689.2
3-MCCA-00310160083005.1912.1
..................
DMSO-155088005.680
Inhibitor1520012000.23100
Protocol 2: AlphaScreen-Based cAMP Assay for GPCRs

This protocol outlines a method to screen for modulators of a Gαs-coupled GPCR by measuring changes in intracellular cAMP levels.

Materials:

  • Cells stably expressing the GPCR of interest

  • 3-MCCA derivative library (dissolved in DMSO)

  • AlphaScreen cAMP Assay Kit (including donor and acceptor beads)

  • Cell culture medium

  • 384-well white microplates

  • Microplate reader capable of AlphaScreen detection

Signaling Pathway Diagram:

GPCR_Signaling Ligand 3-MCCA Derivative (Agonist) GPCR GPCR Ligand->GPCR G_protein Gαsβγ GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Caption: Gαs-coupled GPCR signaling pathway leading to cAMP production.

Procedure:

  • Cell Seeding: Seed cells into 384-well white microplates at an appropriate density and incubate overnight.

  • Compound Addition: Add 50 nL of each 3-MCCA derivative or control (DMSO, known agonist/antagonist) to the cell plates.

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Cell Lysis and Bead Addition: Lyse the cells and add the AlphaScreen acceptor beads according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.

  • Donor Bead Addition: Add the AlphaScreen donor beads and incubate for 2 hours at room temperature in the dark.[18]

  • Signal Detection: Read the plates on an AlphaScreen-compatible microplate reader.[16]

  • Data Analysis: Normalize the data to controls and calculate the fold change in cAMP levels or percent activation/inhibition.

Data Presentation:

Compound IDConcentration (µM)AlphaScreen SignalFold Change (vs. Basal)% Activation
3-MCCA-00410125001.12.5
3-MCCA-00510850007.185.7
3-MCCA-00610130001.25.0
...............
DMSO (Basal)-120001.00
Agonist1960008.0100

III. Hit Confirmation and Follow-up

Compounds identified as "hits" in the primary screen should be subjected to further validation to confirm their activity and eliminate false positives.[1]

Logical Workflow for Hit Validation:

Caption: A logical workflow for hit validation and characterization.

Steps for Hit Follow-up:

  • Confirmation Screening: Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Employ a different assay technology to confirm the activity of the hits and rule out technology-specific artifacts. For example, a hit from a fluorescence-based assay could be confirmed using a label-free method.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the activity of related 3-MCCA derivatives to understand the relationship between chemical structure and biological activity. This information is crucial for guiding lead optimization.

References

Stereoselective Synthesis of 3-Methylcyclohexanecarboxylic Acid Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the four stereoisomers of 3-methylcyclohexanecarboxylic acid: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These compounds are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The following sections outline several effective strategies, including diastereoselective hydrogenation, asymmetric Diels-Alder reactions, enantioselective conjugate addition, and chiral resolution, complete with quantitative data and detailed experimental procedures.

Introduction to Stereoisomers

This compound possesses two stereocenters, leading to the existence of four possible stereoisomers. These consist of two pairs of enantiomers: the trans isomers ((1R,3R) and (1S,3S)) and the cis isomers ((1R,3S) and (1S,3R)). The precise control of stereochemistry is often critical for the desired biological activity and to minimize potential off-target effects of pharmaceutical compounds.

Synthetic Strategies Overview

Several synthetic approaches can be employed to achieve the desired stereoselectivity. The choice of strategy will depend on the desired isomer, available starting materials, and required scalability.

  • Diastereoselective Hydrogenation: This method is effective for establishing the cis or trans relative stereochemistry by catalytic hydrogenation of a suitable unsaturated precursor. Enantioselectivity can be introduced by using a chiral catalyst or a chiral auxiliary.

  • Asymmetric Diels-Alder Reaction: This powerful cycloaddition reaction allows for the construction of the cyclohexene (B86901) ring with high stereocontrol, which can then be further modified to yield the target molecule.

  • Enantioselective Conjugate Addition: The stereocenter at the 3-position can be introduced by the enantioselective addition of a methyl group to a cyclohexenecarboxylate derivative.

  • Chiral Resolution: A racemic mixture of either the cis or trans isomers can be separated into its constituent enantiomers through classical resolution with a chiral resolving agent or by enzymatic methods.

Data Presentation: Comparison of Synthetic Methods

MethodTarget Isomer(s)Key Reagents/CatalystsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference(s)
Diastereoselective Hydrogenationcis isomers(S)-alkyl-N-(2-methylbenzoyl)pyroglutamate, Rh/Cup to 96:4>95%High[1]
Asymmetric Diels-Alder(1R,3R)-precursorOptically active bis-acrylate, Butadiene, TiCl₄-95%Moderate[2]
Chiral Resolution (Classical)All isomersRacemic acid, Brucine (B1667951) or other chiral amine->98%30-40%[3]
Chiral Resolution (Enzymatic)Enantiopure estersRacemic ester, Lipase->99%40-50%

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation for the Synthesis of cis-3-Methylcyclohexanecarboxylic Acid Isomers

This protocol describes the synthesis of cis-3-methylcyclohexanecarboxylic acid with high diastereoselectivity using a chiral auxiliary-controlled hydrogenation, adapted from methodologies for similar systems.[1] The resulting racemic cis-acid can then be resolved to obtain the individual enantiomers.

Workflow Diagram:

G cluster_0 Synthesis of Chiral Auxiliary Adduct cluster_1 Diastereoselective Hydrogenation cluster_2 Hydrolysis and Isolation 3-Methyl-2-cyclohexen-1-one (B144701) 3-Methyl-2-cyclohexen-1-one Adduct Adduct 3-Methyl-2-cyclohexen-1-one->Adduct (S)-Pyroglutamic acid derivative Hydrogenated Adduct Hydrogenated Adduct Adduct->Hydrogenated Adduct H2, Rh/C cis-3-Methylcyclohexanecarboxylic Acid cis-3-Methylcyclohexanecarboxylic Acid Hydrogenated Adduct->cis-3-Methylcyclohexanecarboxylic Acid Acidic Hydrolysis

Caption: Diastereoselective hydrogenation workflow.

Materials:

  • 3-Methyl-2-cyclohexen-1-one

  • (S)-Pyroglutamic acid ethyl ester

  • 2-Methylbenzoyl chloride

  • Sodium hydride (NaH)

  • Dry Tetrahydrofuran (THF)

  • Rhodium on carbon (Rh/C, 5%)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Synthesis of the Chiral Auxiliary Adduct: a. To a solution of (S)-pyroglutamic acid ethyl ester in dry THF, add sodium hydride portion-wise at 0 °C. b. After stirring for 30 minutes, add 2-methylbenzoyl chloride and allow the reaction to warm to room temperature and stir for 12 hours. c. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-acylated pyroglutamate (B8496135). d. React the N-acylated pyroglutamate with 3-methyl-2-cyclohexen-1-one in the presence of a base (e.g., LDA) to form the corresponding enamine.

  • Diastereoselective Hydrogenation: a. Dissolve the chiral auxiliary adduct in ethanol (B145695) in a high-pressure hydrogenation vessel. b. Add 5% Rh/C catalyst. c. Pressurize the vessel with hydrogen gas to 5 MPa and stir at room temperature for 24 hours. d. Carefully release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Hydrolysis and Isolation: a. Concentrate the filtrate under reduced pressure. b. Add 6 M HCl to the residue and reflux for 6 hours to hydrolyze the auxiliary. c. Cool the reaction mixture to room temperature and extract with ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield racemic cis-3-methylcyclohexanecarboxylic acid.

Expected Outcome:

  • Yield: High

  • Diastereomeric Ratio (cis:trans): >95:5

  • The product is a racemic mixture of (1R,3S) and (1S,3R)-3-methylcyclohexanecarboxylic acid.

Protocol 2: Asymmetric Diels-Alder Approach to a Precursor of (1R,3R)-3-Methylcyclohexanecarboxylic Acid

This protocol outlines the synthesis of an enantiomerically enriched cyclohexene derivative via an asymmetric Diels-Alder reaction, which can be further elaborated to the target molecule.[2]

Reaction Scheme:

G Chiral Acrylate Optically Active Bis-Acrylate Cycloadduct Cycloadduct Chiral Acrylate->Cycloadduct Butadiene Butadiene Butadiene->Cycloadduct TiCl4 Enantiopure Cyclohexene\nCarboxylic Acid Enantiopure Cyclohexene Carboxylic Acid Cycloadduct->Enantiopure Cyclohexene\nCarboxylic Acid Auxiliary Cleavage

Caption: Asymmetric Diels-Alder reaction scheme.

Materials:

  • Optically active bis-acrylate (derived from a chiral diol)

  • Butadiene (condensed at low temperature)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diels-Alder Reaction: a. Dissolve the optically active bis-acrylate in dry CH₂Cl₂ under an inert atmosphere and cool to -78 °C. b. Add TiCl₄ dropwise and stir for 15 minutes. c. Add a solution of butadiene in CH₂Cl₂ and stir the reaction mixture at -78 °C for 4 hours. d. Quench the reaction by adding saturated NaHCO₃ solution. e. Warm the mixture to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂.

  • Auxiliary Cleavage and Isolation: a. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. b. The crude cycloadduct is then subjected to hydrolysis (e.g., with LiOH in THF/water) to cleave the chiral auxiliary. c. Acidify the aqueous layer with HCl and extract with diethyl ether. d. Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield (R)-3-cyclohexenecarboxylic acid with high enantiomeric excess.

Further Steps:

The resulting (R)-3-cyclohexenecarboxylic acid can be converted to (1R,3R)-3-methylcyclohexanecarboxylic acid through a series of steps including iodolactonization, elimination, reduction of the double bond, and conversion of the resulting hydroxyl group to a methyl group (e.g., via its tosylate and reduction with a suitable hydride source).

Expected Outcome for Diels-Alder Step:

  • Enantiomeric Excess (ee): 95%

  • Yield: Moderate

Protocol 3: Chiral Resolution of trans-3-Methylcyclohexanecarboxylic Acid using Brucine

This protocol describes the classical resolution of racemic trans-3-methylcyclohexanecarboxylic acid into its individual enantiomers using the chiral resolving agent brucine.

Logical Relationship Diagram:

G Racemic trans-Acid Racemic trans-Acid Diastereomeric Salts Diastereomeric Salts Racemic trans-Acid->Diastereomeric Salts + Brucine Less Soluble Salt Less Soluble Salt Diastereomeric Salts->Less Soluble Salt Fractional Crystallization (1R,3R)-Acid (1R,3R)-Acid Less Soluble Salt->(1R,3R)-Acid Acidification Mother Liquor Mother Liquor (1S,3S)-Acid (1S,3S)-Acid Mother Liquor->(1S,3S)-Acid Acidification

Caption: Chiral resolution process.

Materials:

  • Racemic trans-3-methylcyclohexanecarboxylic acid

  • Brucine

  • Acetone (B3395972)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of Diastereomeric Salts: a. Dissolve racemic trans-3-methylcyclohexanecarboxylic acid in hot acetone. b. In a separate flask, dissolve an equimolar amount of brucine in hot acetone. c. Add the brucine solution to the acid solution and allow the mixture to cool slowly to room temperature.

  • Fractional Crystallization: a. The less soluble diastereomeric salt will crystallize out. Collect the crystals by filtration. b. The mother liquor will be enriched in the other diastereomeric salt. c. Recrystallize the collected salt from fresh hot acetone to improve diastereomeric purity.

  • Liberation of the Enantiopure Acid: a. Suspend the recrystallized diastereomeric salt in water and add an excess of 2 M HCl to protonate the carboxylic acid and the brucine. b. Extract the aqueous mixture with diethyl ether. c. Wash the combined ether extracts with water and brine, then dry over anhydrous Na₂SO₄. d. Filter and evaporate the solvent to obtain the enantiomerically pure (e.g., (1R,3R))-3-methylcyclohexanecarboxylic acid. e. The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction procedure.

Expected Outcome:

  • Enantiomeric Excess (ee): >98% after recrystallization.

  • Yield: Typically 30-40% for each enantiomer based on the starting racemate.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The specific reaction conditions, such as concentrations, temperatures, and reaction times, may require optimization for best results.

References

Purification of 3-Methylcyclohexanecarboxylic Acid by Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexanecarboxylic acid is a substituted cycloalkane carboxylic acid that serves as a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. The compound exists as cis and trans stereoisomers, which often exhibit different physical and biological properties. Consequently, the purification and separation of these isomers are crucial for their specific applications. Crystallization is a powerful and efficient technique for the purification of the solid trans-isomer from a mixture or for the removal of impurities.

This document provides detailed application notes and protocols for the purification of this compound by crystallization, focusing on the separation of the higher-melting trans-isomer.

Physicochemical Properties and Solubility Profile

The successful crystallization of this compound isomers relies on their distinct physical properties and differential solubility in various solvent systems. The trans-isomer is a white crystalline solid at room temperature, while the cis-isomer has a significantly lower melting point and may exist as a liquid or a low-melting solid, particularly when impure.[1] This difference in melting points is a key factor in the purification process.

A comprehensive understanding of the solubility profile is essential for selecting an appropriate solvent system for crystallization. While specific quantitative solubility data for this compound isomers is not extensively published, qualitative solubility behavior can be inferred from its structural analogs and general principles of organic chemistry. Carboxylic acids, in general, exhibit increased solubility in polar solvents and at higher temperatures.

Table 1: Physical Properties of this compound Isomers (Estimated and Reported)

Propertycis-Isomer (Estimated)trans-Isomer (Reported)
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂
Molecular Weight 142.20 g/mol 142.20 g/mol
Appearance Colorless liquid or low-melting solidWhite crystalline solid
Melting Point Low (potentially below room temperature)~51-52.5 °C (from petroleum ether)

Table 2: Estimated Solubility of trans-3-Methylcyclohexanecarboxylic Acid in Common Solvents

SolventSolubility at Room Temperature (20-25 °C)Solubility at Elevated TemperatureSuitability for Crystallization
Water Sparingly solubleModerately solubleGood for mixed-solvent systems
Methanol (B129727) SolubleVery solubleGood for mixed-solvent systems
Ethanol SolubleVery solublePotential for mixed-solvent systems
Petroleum Ether Sparingly solubleSolubleGood (reported for purification)
Acetone SolubleVery solubleLess ideal due to high solubility
Toluene SolubleVery solubleLess ideal due to high solubility

Experimental Protocols

Two primary methods are presented for the purification of trans-3-methylcyclohexanecarboxylic acid by crystallization: single-solvent crystallization using petroleum ether and mixed-solvent crystallization using a water/methanol system. The choice of method will depend on the nature of the impurities and the desired final purity.

Protocol 1: Single-Solvent Crystallization from Petroleum Ether

This protocol is effective for separating the solid trans-isomer from the more soluble cis-isomer and other non-polar impurities.

Materials:

  • Crude this compound (containing the trans-isomer)

  • Petroleum ether (e.g., boiling range 60-80 °C)

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of petroleum ether to just cover the solid.

  • Heating: Gently heat the mixture while stirring to facilitate dissolution. Add more petroleum ether in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point or by air drying.

  • Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity.

Protocol 2: Mixed-Solvent Crystallization from Water/Methanol

This method is particularly useful for purifying carboxylic acids and can achieve high purity levels. It leverages the high solubility of the acid in methanol and its lower solubility in water.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution in Methanol: Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Addition of Water: While the methanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: To maximize the yield, cool the flask in an ice-water bath for at least 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold water/methanol mixture (using the same ratio as the crystallization solvent).

  • Drying: Dry the crystals thoroughly.

  • Analysis: Measure the melting point of the purified product to evaluate its purity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by crystallization.

experimental_workflow start Start: Crude this compound dissolution Dissolution in Hot Solvent (e.g., Petroleum Ether or Methanol) start->dissolution hot_filtration Hot Filtration (Optional) (Remove Insoluble Impurities) dissolution->hot_filtration hot_filtration->dissolution Insoluble Impurities Present cooling Slow Cooling to Room Temperature hot_filtration->cooling Clear Solution crystallization Crystal Formation cooling->crystallization ice_bath Cooling in Ice Bath (Maximize Yield) crystallization->ice_bath filtration Vacuum Filtration (Isolate Crystals) ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Drying of Purified Crystals washing->drying end End: Pure trans-3-Methylcyclohexanecarboxylic Acid drying->end

Caption: General workflow for the purification of this compound.

Conclusion

Crystallization is a highly effective method for the purification of trans-3-methylcyclohexanecarboxylic acid. The choice of solvent system, either a single solvent like petroleum ether or a mixed-solvent system such as water/methanol, allows for the efficient separation of the desired trans-isomer from the cis-isomer and other impurities. The protocols provided herein offer a detailed guide for researchers and professionals in drug development to obtain high-purity material essential for their synthetic and research applications. Careful control of the dissolution, cooling rate, and washing steps is paramount to achieving high yield and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the catalytic hydrogenation of m-toluic acid, a common synthetic route.

Issue 1: Low or No Conversion of Starting Material

  • Question: My hydrogenation reaction of m-toluic acid is showing low or no conversion to this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no conversion in a catalytic hydrogenation reaction can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

    • Catalyst Activity: The catalyst is the most critical component.

      • Actionable Advice:

        • Use a fresh batch of catalyst: Catalysts, especially palladium and platinum on carbon, can deactivate over time due to oxidation or poisoning.

        • Increase catalyst loading: A typical starting point is 5-10 mol% of the catalyst relative to the substrate. If the reaction is sluggish, consider increasing the loading to 15-20 mol%.

        • Choose an appropriate catalyst: Rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) are often effective for aromatic ring hydrogenation. Palladium on carbon (Pd/C) can also be used, but may require more forcing conditions. Pearlman's catalyst (Pd(OH)₂/C) is a more active alternative to Pd/C.[1]

    • Hydrogen Pressure and Delivery: Inadequate hydrogen pressure or poor mixing can limit the reaction rate.

      • Actionable Advice:

        • Increase hydrogen pressure: While some hydrogenations proceed at atmospheric pressure (e.g., using a hydrogen-filled balloon), many aromatic ring reductions require higher pressures (e.g., 50-500 psi) in a specialized Parr hydrogenator or similar apparatus.

        • Ensure efficient stirring: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • Reaction Temperature and Time: The reaction may be too slow at room temperature.

      • Actionable Advice:

        • Gently heat the reaction: Increasing the temperature to 40-60°C can significantly increase the reaction rate. However, be cautious as higher temperatures can sometimes lead to side reactions.

        • Extend the reaction time: Monitor the reaction by TLC or GC/MS to determine if it is proceeding slowly and requires more time.

    • Solvent Choice: The solvent can influence the solubility of the substrate and the activity of the catalyst.

      • Actionable Advice:

        • Use a polar protic solvent: Methanol, ethanol, and acetic acid are common solvents for hydrogenation. Acetic acid can be particularly effective as it can help to protonate the substrate and activate the catalyst.[1]

        • Ensure substrate solubility: If the starting material is not fully dissolved, the reaction will be slow. A co-solvent system might be necessary.

    • Substrate Purity: Impurities in the starting m-toluic acid can poison the catalyst.

      • Actionable Advice:

        • Purify the starting material: If catalyst poisoning is suspected, recrystallize or purify the m-toluic acid before use. Common poisons include sulfur or nitrogen-containing compounds.

Issue 2: Formation of Cis/Trans Isomers and Separation Challenges

  • Question: My product is a mixture of cis and trans isomers of this compound. How can I control the stereoselectivity and separate the isomers?

  • Answer: The formation of both cis and trans isomers is common in the hydrogenation of substituted benzoic acids. The cis isomer is often the kinetically favored product.

    • Controlling Stereoselectivity:

      • Reaction Conditions: The choice of catalyst and reaction conditions can influence the cis/trans ratio. Milder conditions (lower temperature and pressure) tend to favor the formation of the cis isomer.

    • Separation of Isomers: Separating cis and trans isomers can be challenging due to their similar physical properties.[2]

      • Actionable Advice:

        • Fractional Crystallization: This can be an effective method for larger scale separations. The isomers may have different solubilities in a given solvent system, allowing for the selective crystallization of one isomer. Experiment with different solvents (e.g., hexane, ethyl acetate (B1210297), or mixtures) to find optimal conditions.

        • Column Chromatography: For smaller scale purifications, column chromatography on silica (B1680970) gel can be used. A careful selection of the eluent system is required to achieve good separation. A non-polar/polar solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) is a good starting point.

        • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are powerful analytical techniques to determine the isomeric ratio and can also be used for preparative separation on a smaller scale.[2]

Issue 3: Incomplete Hydrogenation or Side Reactions

  • Question: I am observing incomplete hydrogenation (presence of 3-methyl-1-cyclohexenecarboxylic acid) or other side products. How can I drive the reaction to completion and minimize side reactions?

  • Answer: Incomplete hydrogenation or the formation of side products can be addressed by modifying the reaction conditions.

    • Incomplete Hydrogenation:

      • Actionable Advice:

        • Increase reaction time or hydrogen pressure: As mentioned previously, ensure the reaction has sufficient time and hydrogen availability to go to completion.

        • Check catalyst activity: A partially deactivated catalyst may lead to incomplete reduction.

    • Side Reactions (e.g., Hydrogenolysis):

      • Actionable Advice:

        • Use a less aggressive catalyst: For example, if using a highly active catalyst like Rh/C results in unwanted side reactions, switching to a milder catalyst like Pd/C might be beneficial.

        • Optimize temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired hydrogenation.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and reliable method for synthesizing this compound?

    • A1: The catalytic hydrogenation of m-toluic acid is a widely used and generally reliable method. It offers a direct route from a commercially available starting material.

  • Q2: How can I monitor the progress of the hydrogenation reaction?

    • A2: The reaction progress can be monitored by several techniques:

      • Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot (which may be a mixture of isomers) indicates the reaction is progressing.

      • Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative assessment of the conversion and can also help identify the isomeric ratio and any side products.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the catalyst, and running a ¹H NMR spectrum can show the disappearance of aromatic protons from the starting material and the appearance of aliphatic protons in the product.

  • Q3: What are the expected spectroscopic data for this compound?

    • A3:

      • ¹H NMR: The spectrum will show a complex multiplet pattern in the aliphatic region (typically 0.8-2.5 ppm) corresponding to the cyclohexane (B81311) ring protons and the methyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

      • ¹³C NMR: The spectrum will show signals for the aliphatic carbons of the cyclohexane ring and the methyl group (typically 20-50 ppm) and a signal for the carboxylic acid carbonyl carbon (typically >175 ppm). The presence of cis and trans isomers will result in a more complex spectrum with more than the expected number of signals.

      • IR Spectroscopy: A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A strong C=O stretch will appear around 1700 cm⁻¹.

  • Q4: Are there alternative synthetic routes to this compound?

    • A4: Yes, other routes include:

      • Grignard Reaction: The reaction of a 3-methylcyclohexyl magnesium halide (Grignard reagent) with carbon dioxide.

      • Oxidation: The oxidation of 3-methylcyclohexanol (B165635) or 3-methylcyclohexanemethanol using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Material(s) Key Reagents Typical Yield Advantages Disadvantages
Catalytic Hydrogenation m-Toluic acidH₂, Catalyst (e.g., Rh/C, Ru/C, Pd/C)Good to ExcellentDirect route, high atom economy.Requires high-pressure equipment, potential for isomer formation.
Grignard Reaction 3-Methylcyclohexyl halideMagnesium, CO₂Moderate to GoodForms C-C bond directly.Requires strictly anhydrous conditions, Grignard reagent preparation can be tricky.
Oxidation 3-Methylcyclohexanol or 3-MethylcyclohexanemethanolStrong oxidizing agent (e.g., KMnO₄, CrO₃)ModerateUtilizes readily available alcohols.Use of stoichiometric, often toxic, heavy metal oxidants; potential for over-oxidation or side reactions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of m-Toluic Acid

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

Materials:

  • m-Toluic acid

  • 5% Rhodium on Carbon (Rh/C)

  • Methanol (or Ethanol/Acetic Acid)

  • High-pressure hydrogenation vessel (e.g., Parr apparatus)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a suitable high-pressure reaction vessel, dissolve m-toluic acid (1.0 eq) in the chosen solvent (e.g., methanol, approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Rh/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and purge several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.

  • Purification: The crude product can be purified by recrystallization or column chromatography to separate the isomers if required.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Start dissolve Dissolve m-Toluic Acid in Solvent start->dissolve add_catalyst Add Rh/C Catalyst dissolve->add_catalyst seal_purge Seal Vessel and Purge with H₂ add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize react Stir at RT or with Gentle Heat pressurize->react monitor Monitor H₂ Uptake react->monitor vent_purge Vent and Purge with N₂ monitor->vent_purge Reaction Complete filter_catalyst Filter to Remove Catalyst vent_purge->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify end End Product purify->end troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Yield or No Reaction catalyst_activity Is the catalyst active? start->catalyst_activity pressure Is H₂ pressure adequate? start->pressure catalyst_loading Is catalyst loading sufficient? catalyst_activity->catalyst_loading Yes sol_fresh_catalyst Use fresh catalyst catalyst_activity->sol_fresh_catalyst No catalyst_poisoning Is the starting material pure? catalyst_loading->catalyst_poisoning Yes sol_increase_loading Increase catalyst loading catalyst_loading->sol_increase_loading No catalyst_poisoning->pressure Yes sol_purify_sm Purify starting material catalyst_poisoning->sol_purify_sm No temperature Is the temperature optimal? pressure->temperature Yes sol_increase_pressure Increase H₂ pressure pressure->sol_increase_pressure No stirring Is stirring efficient? temperature->stirring Yes sol_heat Gently heat the reaction temperature->sol_heat No solvent Is the solvent appropriate? stirring->solvent Yes sol_vigorous_stir Ensure vigorous stirring stirring->sol_vigorous_stir No sol_change_solvent Change solvent (e.g., to AcOH) solvent->sol_change_solvent No

References

Technical Support Center: Synthesis of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylcyclohexanecarboxylic acid. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to address common challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Grignard reaction with carbon dioxide, a primary synthetic route.

Q1: My Grignard reaction to form 3-methylcyclohexylmagnesium halide fails to initiate. What are the common causes and solutions?

A1: Failure of Grignard reaction initiation is a frequent issue. Several factors can contribute to this problem:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and that anhydrous solvents are used.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by gently crushing the turnings in a dry mortar and pestle or by adding a small crystal of iodine to the reaction flask. The disappearance of the iodine color indicates activation.

  • Impurities in the Alkyl Halide: The 3-methylcyclohexyl halide starting material must be pure and dry. Distillation of the halide prior to use can remove impurities that may quench the reaction.

Q2: The yield of my this compound is consistently low. What are the potential reasons and how can I improve it?

A2: Low yields can stem from various issues throughout the experimental process. Consider the following points for optimization:

  • Incomplete Grignard Reagent Formation: As mentioned in Q1, ensuring the complete formation of the Grignard reagent is crucial. Consider titrating the Grignard solution to determine its concentration before proceeding with the carboxylation step.

  • Side Reactions: The primary side reaction is the formation of dicyclohexyl-type coupling products. This can be minimized by slow, dropwise addition of the 3-methylcyclohexyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Inefficient Carboxylation: The reaction of the Grignard reagent with carbon dioxide can be inefficient. Ensure the CO2 source (dry ice or CO2 gas) is completely dry. When using dry ice, it should be crushed into a fine powder to maximize the surface area for reaction. The Grignard solution should be added slowly to a vigorously stirred slurry of dry ice in an anhydrous ether.

  • Workup and Extraction Losses: The product is a carboxylic acid and its salt, which can have solubility in both aqueous and organic layers. Ensure complete acidification of the aqueous layer to protonate the carboxylate salt, making it more soluble in the organic extraction solvent. Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) to maximize product recovery.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A3: Besides the desired carboxylic acid, several byproducts can form:

  • 3-Methylcyclohexanol: This can form if the Grignard reagent is exposed to atmospheric oxygen followed by acidic workup. Maintaining a strictly inert atmosphere (e.g., under nitrogen or argon) throughout the reaction is essential.

  • Bicyclohexyl Derivatives (Wurtz Coupling): Homocoupling of the 3-methylcyclohexyl halide can occur, especially at higher temperatures. This can be mitigated by controlling the reaction temperature and ensuring a slow addition of the alkyl halide.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-methylcyclohexyl halide. Ensure sufficient reaction time and optimal temperature for the Grignard formation step.

Data Presentation

The yield of this compound can be influenced by several factors. While specific yield data for this exact compound under varied conditions is not extensively published, the following table provides a summary of typical yields for similar Grignard carboxylation reactions and highlights key parameters influencing the outcome.

ParameterCondition 1Condition 2Condition 3Expected Outcome on Yield
Starting Halide 3-Methylcyclohexyl Bromide3-Methylcyclohexyl Chloride3-Methylcyclohexyl IodideBromides and iodides generally offer higher reactivity and yields compared to chlorides.
Solvent Diethyl EtherTetrahydrofuran (THF)-THF can sometimes improve the yield by better solvating the Grignard reagent.
Reaction Time 2 hours4 hours6 hoursLonger reaction times for Grignard formation can lead to higher conversion, but may also increase side products.
Temperature 0 °C (Carboxylation)Room TemperatureRefluxLow temperatures during carboxylation are crucial to minimize side reactions of the Grignard reagent.
Typical Yield Range 40-60%50-70%30-50%Yields are highly dependent on experimental conditions and technique.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound via the Grignard reaction. This protocol is adapted from established procedures for the synthesis of similar cyclohexanecarboxylic acids.

Materials:

  • 3-Methylcyclohexyl bromide (or chloride)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether (or THF)

  • Dry ice (solid CO2)

  • 6M Hydrochloric acid

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 3-methylcyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming with a heating mantle may be necessary.

    • Once initiated, add the remaining 3-methylcyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate large beaker or flask, place a generous amount of crushed dry ice.

    • Slowly and carefully, pour the prepared Grignard solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

    • Allow the mixture to stand until the excess dry ice has sublimated.

  • Workup and Purification:

    • To the reaction mixture, slowly add 6M hydrochloric acid with stirring until the solid dissolves and the aqueous layer is acidic (check with pH paper).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved by distillation under reduced pressure or by recrystallization from a suitable solvent.

Mandatory Visualizations

Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the key steps in the synthesis and a logical workflow for troubleshooting common issues.

Synthesis_Pathway Start 3-Methylcyclohexyl Halide + Mg Grignard 3-Methylcyclohexylmagnesium Halide Start->Grignard Grignard Formation SideProduct1 Bicyclohexyl Derivative Start->SideProduct1 Wurtz Coupling Carboxylation Reaction with CO2 Grignard->Carboxylation SideProduct2 3-Methylcyclohexanol Grignard->SideProduct2 Oxidation Salt Magnesium Carboxylate Salt Carboxylation->Salt Acidification Acidic Workup (H3O+) Salt->Acidification Product This compound Acidification->Product

Caption: Synthetic pathway for this compound via Grignard reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Grignard Check Grignard Formation Start->Check_Grignard Moisture Moisture Present? Check_Grignard->Moisture Dry Dry Glassware/Solvents Moisture->Dry Yes Inactive_Mg Inactive Mg? Moisture->Inactive_Mg No Activate_Mg Activate Mg (Iodine) Inactive_Mg->Activate_Mg Yes Check_Carboxylation Check Carboxylation Step Inactive_Mg->Check_Carboxylation No Dry_CO2 Dry CO2? Check_Carboxylation->Dry_CO2 Use_Dry_Ice Use Fresh Dry Ice Dry_CO2->Use_Dry_Ice No Check_Workup Check Workup/Extraction Dry_CO2->Check_Workup Yes Acidification Complete Acidification? Check_Workup->Acidification Adjust_pH Adjust pH to < 2 Acidification->Adjust_pH No Extraction Sufficient Extractions? Acidification->Extraction Yes Increase_Extractions Increase Extraction Repetitions Extraction->Increase_Extractions No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Synthesis of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-methylcyclohexanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Common Impurities and Troubleshooting by Synthesis Route

Oxidation of 3-Methylcyclohexanol (B165635)

This route involves the oxidation of 3-methylcyclohexanol using a strong oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone).

  • What are the most common impurities when synthesizing this compound via oxidation? The most prevalent impurities are unreacted starting material (3-methylcyclohexanol) and the intermediate aldehyde (3-methylcyclohexanal) due to incomplete oxidation.[1][2] Over-oxidation leading to ring-opened byproducts is possible under harsh conditions but is less common.

  • Why is my reaction incomplete, leaving unreacted 3-methylcyclohexanol? Incomplete reactions can result from insufficient oxidizing agent, reaction time, or temperature. The purity and activity of the oxidizing agent are also critical.[3]

  • I've isolated a byproduct with a carbonyl group, but it's not the carboxylic acid. What could it be? This is likely 3-methylcyclohexanal, the aldehyde intermediate.[4] Its presence indicates that the oxidation did not proceed to completion. Milder oxidizing agents or insufficient reaction times can lead to the accumulation of the aldehyde.

IssuePossible CauseRecommended Solution
Low yield of carboxylic acid Incomplete oxidation.Ensure the correct stoichiometry of the oxidizing agent. Increase reaction time or temperature cautiously. Confirm the quality of the oxidizing agent.
Presence of 3-methylcyclohexanol in the product Insufficient oxidizing agent or reaction time.Add additional oxidizing agent portion-wise and monitor the reaction by TLC or GC. Extend the reaction time.
Presence of 3-methylcyclohexanal in the product Incomplete oxidation.Ensure sufficient reaction time and temperature for the complete conversion of the aldehyde to the carboxylic acid.[4]
Product is a green/brown oil Residual chromium salts.During workup, ensure thorough washing with water and brine to remove inorganic salts. The use of a reducing agent like sodium bisulfite can help in removing residual chromium species.[5]

Materials:

  • 3-Methylcyclohexanol

  • Jones Reagent (prepared by dissolving chromium trioxide in aqueous sulfuric acid)[1]

  • Acetone (B3395972)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylcyclohexanol in acetone.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture should change from orange/red to green/blue.[3]

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding isopropanol (B130326) until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or recrystallization.

G Oxidation of 3-Methylcyclohexanol Workflow start Start: 3-Methylcyclohexanol oxidation Jones Oxidation (CrO3, H2SO4, Acetone) start->oxidation quench Quench Reaction (Isopropanol) oxidation->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (Distillation/Recrystallization) extraction->purification product Pure this compound purification->product G Hydrolysis of 3-Methylcyclohexanecarbonitrile nitrile 3-Methylcyclohexanecarbonitrile amide 3-Methylcyclohexanecarboxamide (Intermediate/Impurity) nitrile->amide Partial Hydrolysis acid This compound (Product) amide->acid Complete Hydrolysis G Grignard Carboxylation and Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions halide 3-Methylcyclohexyl Halide grignard Grignard Reagent halide->grignard + Mg carboxylation Carboxylation (CO2) grignard->carboxylation quenching Quenching (H2O) grignard->quenching Side Reaction coupling Coupling grignard->coupling Side Reaction product This compound carboxylation->product Acid Workup

References

Technical Support Center: Purification of 3-Methylcyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methylcyclohexanecarboxylic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of cis- and trans-3-Methylcyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-3-Methylcyclohexanecarboxylic acid isomers challenging?

The primary challenge in separating cis- and trans-3-Methylcyclohexanecarboxylic acid lies in their very similar physicochemical properties. As geometric isomers, they have the same molecular weight and chemical formula, leading to nearly identical boiling points, melting points, and solubility profiles in many common solvents. This makes their separation by traditional methods like fractional distillation and crystallization difficult.

Q2: What are the common methods for separating these isomers?

The most common methods for separating cis- and trans-3-Methylcyclohexanecarboxylic acid isomers are:

  • Fractional Distillation: Exploits small differences in boiling points. Often challenging for these isomers due to very close boiling points.

  • Fractional Crystallization: Relies on differences in solubility and crystal lattice packing. Can be effective but often requires careful solvent selection and optimization.

  • Chromatography (HPLC and GC): High-resolution techniques that can separate isomers based on subtle differences in their interaction with a stationary phase. Often used for analytical and small-scale preparative separations.

  • Derivatization: Conversion of the carboxylic acid isomers into diastereomeric derivatives (e.g., amides or esters with a chiral auxiliary). These diastereomers have different physical properties, making them easier to separate by chromatography or crystallization.

Q3: Which separation method is best for my needs?

The choice of method depends on the scale of the separation, the required purity of the final products, and the available equipment.

  • For high-purity analytical samples or small-scale purification (milligrams to a few grams) , High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are often the most effective methods.

  • For larger-scale purifications (grams to kilograms) , fractional crystallization is often more practical and scalable, although it may require more extensive method development. Fractional distillation can also be attempted for larger quantities but may be less efficient.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers during fractional distillation.

Possible Causes & Solutions:

CauseSolution
Insufficient Column Efficiency Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.
Incorrect Reflux Ratio Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time. Start with a higher reflux ratio and gradually decrease it to find the optimal balance.
Fluctuating Heat Input Ensure a stable and uniform heat source. Use a heating mantle with a stirrer for even boiling. Avoid overheating, which can lead to bumping and flooding of the column.
Distillation at Atmospheric Pressure The boiling points of the isomers may be too high and too close at atmospheric pressure. Performing the distillation under reduced pressure (vacuum distillation) will lower the boiling points and may increase the boiling point difference, improving separation.
Fractional Crystallization

Issue: Co-crystallization of both isomers or low yield of the pure isomer.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Choice The solubility difference between the cis and trans isomers is not significant enough in the chosen solvent. Screen a variety of solvents with different polarities. A good solvent will have a large difference in the solubility of the two isomers at a given temperature and will show a significant change in solubility with temperature.
Cooling Rate is Too Fast Rapid cooling can lead to the supersaturation and precipitation of both isomers. Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath.
Solution is Too Concentrated A highly concentrated solution can result in the entrapment of the more soluble isomer in the crystal lattice of the less soluble one. Use a slightly more dilute solution to improve selectivity.
No Nucleation The desired isomer is not crystallizing out of the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure isomer.
High-Performance Liquid Chromatography (HPLC)

Issue: Overlapping or broad peaks for the two isomers.

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent can improve resolution.
Inappropriate pH of the Mobile Phase For these carboxylic acids, the pH of the mobile phase is critical. To ensure sharp peaks and consistent retention on a reversed-phase column, buffer the mobile phase to a pH about 2 units below the pKa of the acids (typically around pH 2.5-3.5) to suppress ionization.
Unsuitable Column Chemistry A standard C18 column may not provide sufficient selectivity. Try a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for geometric isomers.
Column Temperature Not Optimized Vary the column temperature. Sometimes, operating at sub-ambient or elevated temperatures can significantly improve the separation of isomers.
Isomers are Enantiomers (not diastereomers) If you are trying to separate enantiomers, a chiral stationary phase (CSP) column is required. Alternatively, derivatize the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
Gas Chromatography (GC)

Issue: Incomplete separation of the isomer peaks.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Resolution Use a longer capillary column or a column with a smaller internal diameter to increase the number of theoretical plates.
Incorrect Stationary Phase The stationary phase is not providing enough selectivity. A polar stationary phase (e.g., a wax column or a cyano-functionalized column) is often more effective for separating isomers of polar analytes like carboxylic acids than a non-polar phase.
Suboptimal Oven Temperature Program Optimize the temperature program. A slower temperature ramp rate will generally improve resolution but will also increase the analysis time.
Analyte Adsorption Carboxylic acids can exhibit peak tailing due to adsorption on active sites in the injector or column. Use a derivatization agent (e.g., BSTFA to form trimethylsilyl (B98337) esters) to make the analytes more volatile and less prone to adsorption. Ensure the use of a deactivated inlet liner.

Data Presentation

Due to the limited availability of specific experimental data for the individual isomers of this compound, the following table provides general and computed data. Researchers should experimentally determine these values for their specific isomer mixture.

Table 1: Physical Properties of this compound (Mixture of Isomers)

PropertyValueSource
Molecular FormulaC₈H₁₄O₂PubChem
Molecular Weight142.20 g/mol PubChem
Boiling Point (at 760 mmHg)235.9 °CChemical Suppliers
Melting Point-64 °C to 175 °C (decomposition)Biosynth, Chemical Suppliers
Density0.989 g/mL at 25 °CChemical Suppliers
XLogP32.1PubChem

Note: The wide range in reported melting points for the mixture highlights the purification challenges and the impact of the isomeric ratio on the physical properties.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific mixture of this compound isomers.

Protocol 1: Fractional Crystallization
  • Solvent Screening: In small test tubes, test the solubility of the isomer mixture in a variety of solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, and water) at room temperature and at the solvent's boiling point. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude isomer mixture in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by GC or HPLC to determine the isomeric ratio.

  • Recrystallization: If necessary, repeat the crystallization process on the collected crystals to improve purity.

Protocol 2: Preparative HPLC
  • Analytical Method Development:

    • Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (or methanol) in water with 0.1% formic acid or phosphoric acid (to maintain a low pH). For example, start with 30% acetonitrile and ramp to 90% over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 210 nm.

    • Optimization: Adjust the gradient, flow rate, and try different columns (e.g., phenyl-hexyl) to achieve baseline separation of the two isomer peaks.

  • Scale-Up to Preparative HPLC:

    • Once an effective analytical method is developed, scale it up to a preparative column with the same stationary phase.

    • Increase the flow rate and injection volume proportionally to the cross-sectional area of the preparative column.

    • Dissolve the isomer mixture in the mobile phase or a compatible strong solvent at a high concentration.

    • Perform the preparative separation and collect the fractions corresponding to each isomer peak.

    • Combine the fractions for each isomer and remove the solvent under reduced pressure.

Protocol 3: Gas Chromatography (with Derivatization)
  • Derivatization:

    • In a vial, dissolve a known amount of the isomer mixture in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl esters.

  • GC Analysis:

    • Column: Use a polar capillary column, such as a polyethylene (B3416737) glycol (WAX) or a cyanopropylphenyl- Pdimethylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature of around 200 °C.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

    • Optimization: Adjust the temperature ramp rate to achieve the best separation.

Visualizations

Purification_Workflow start Mixture of cis- and trans-3-Methylcyclohexanecarboxylic Acid scale Determine Scale of Purification start->scale analytical Analytical / Small Scale (< 1g) scale->analytical Small preparative Preparative / Large Scale (> 1g) scale->preparative Large hplc_gc HPLC or GC analytical->hplc_gc crystallization Fractional Crystallization preparative->crystallization distillation Fractional Distillation (if boiling point difference is sufficient) preparative->distillation pure_isomers Pure Isomers hplc_gc->pure_isomers derivatization Consider Derivatization to Diastereomers crystallization->derivatization If direct crystallization fails crystallization->pure_isomers distillation->pure_isomers derivatization->crystallization

Caption: Decision workflow for selecting a purification method.

HPLC_Troubleshooting cluster_0 Problem cluster_1 Initial Checks cluster_2 Advanced Solutions cluster_3 Outcome Problem Poor Peak Resolution in HPLC MobilePhase Optimize Mobile Phase Gradient/Isocratic Composition Problem->MobilePhase pH Adjust Mobile Phase pH (suppress ionization) MobilePhase->pH Column Change Column Chemistry (e.g., Phenyl-Hexyl) pH->Column If still no separation Success Baseline Separation Achieved pH->Success If separation improves Temperature Vary Column Temperature Column->Temperature Column->Success Derivatize Derivatize to Diastereomers Temperature->Derivatize For enantiomers or difficult separations Derivatize->Success

Caption: Troubleshooting logic for HPLC peak resolution issues.

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methylcyclohexanecarboxylic acid.

Troubleshooting Guide and FAQs

Question 1: What are the primary causes of peak tailing for an acidic compound like this compound in reversed-phase HPLC?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out tail.[1] For acidic analytes, the principal causes are chemical and physical in nature:

  • Secondary Silanol (B1196071) Interactions: This is the most frequent chemical cause.[2][3] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can form strong secondary interactions (ionic or hydrogen bonds) with the polar carboxylic acid group.[2][4][5] This causes some analyte molecules to be retained longer than the main band, resulting in a tail.[2][4] Metal impurities within the silica (B1680970) can further activate these silanol groups, worsening the effect.[4][6]

  • Improper Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized (anionic) and non-ionized (protonated) forms.[7][8] These two forms have different retention characteristics, leading to a broadened, tailing peak. To ensure a single, non-ionized form, the mobile phase pH should be controlled.[9][10]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[11]

  • Physical Column Issues: A void at the column inlet, channeling in the packed bed, or a partially blocked frit can create different path lengths for the analyte, causing peak tailing or splitting.[1][12] These issues can arise from pressure shocks or operating outside the column's recommended pH range.[11][12]

  • Extra-Column Effects: Problems outside the column, such as using tubing with a large internal diameter or having poorly made connections, can increase dead volume and cause all peaks in the chromatogram to tail.[7]

Question 2: How can I specifically mitigate peak tailing caused by secondary interactions with the column?

Addressing secondary interactions requires optimizing both the column chemistry and the mobile phase conditions.

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured with high-purity silica, which has fewer metal impurities and more uniform silanol groups.[3] Furthermore, these columns are "end-capped," a process that chemically converts most of the reactive silanol groups into less polar, non-interactive siloxane bridges.[4][13] Using a well-end-capped C18 or C8 column is a critical first step.

  • Control Mobile Phase pH: For an acidic compound, lowering the mobile phase pH protonates the analyte, making it less polar and more retained in a single form.[8][10] A low pH (e.g., 2.5-3.0) also suppresses the ionization of the residual silanol groups on the stationary phase, neutralizing them and preventing ionic interactions with the analyte.[11][14]

  • Increase Buffer Strength: Using a buffer (e.g., phosphate (B84403), formate) at a sufficient concentration (typically 20-50 mM) helps maintain a constant pH and can also help "mask" the residual silanol sites, reducing their availability for interaction.[3][12]

Question 3: What is the recommended mobile phase pH for analyzing this compound?

To determine the optimal pH, we consider the pKa of the analyte. The pKa of the parent compound, cyclohexanecarboxylic acid, is approximately 4.9. A general rule in HPLC is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure it exists in a single ionization state.[8]

Therefore, to keep this compound in its protonated (non-ionized) form, the mobile phase pH should be ≤ 2.9 . A practical and robust pH range for this analysis is 2.5 to 3.0 .

Experimental Protocols

This section provides a detailed starting methodology for the HPLC analysis of this compound, designed to produce symmetrical peaks.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3 or 5 µmMinimizes silanol interactions.
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 2.7 with Phosphoric AcidBuffers the system and suppresses ionization of both analyte and silanols.[12][14]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Elution Mode Isocratic or Gradient (e.g., start at 30% B)Dependent on sample complexity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 35 °CImproves efficiency and can reduce peak tailing.
Injection Volume 5 µLSmall volume to prevent column overload.
Detection UV at 210 nmCarboxylic acids have low UV absorbance at higher wavelengths.
Sample Diluent Mobile PhasePrevents peak distortion from solvent mismatch.[1]

Detailed Methodology:

  • Mobile Phase Preparation (1 L of Mobile Phase A):

    • Weigh 3.40 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

    • Place a calibrated pH probe in the solution.

    • Slowly add 85% phosphoric acid dropwise while stirring until the pH reaches 2.7.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve the desired concentration.

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Operation:

    • Purge the pump lines with the appropriate mobile phases.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is observed.

    • Set the column temperature to 35 °C.

    • Perform a blank injection (sample diluent only) to ensure the system is clean.

    • Inject the prepared samples and standards for analysis.

Visual Troubleshooting Workflow

The following diagram provides a logical step-by-step process to diagnose and resolve peak tailing for this compound.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH between 2.5 and 3.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 with a Buffer check_ph->adjust_ph No check_column Is Column a High-Purity, End-Capped Type B Silica? check_ph->check_column Yes adjust_ph->check_ph replace_column Switch to a High-Quality End-Capped Column check_column->replace_column No check_overload Is Sample Overloaded? (Tailing worsens at high conc.) check_column->check_overload Yes resolved Peak Shape Resolved replace_column->resolved dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_physical Does a Neutral Compound (e.g., Toluene) also Tail? check_overload->check_physical No dilute_sample->resolved fix_physical Inspect for Column Void, Blocked Frit, or Dead Volume. Wash or Replace Column. check_physical->fix_physical Yes check_physical->resolved No fix_physical->resolved

Caption: A logical workflow for diagnosing and fixing peak tailing issues.

References

Technical Support Center: Chiral HPLC Resolution of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-Methylcyclohexanecarboxylic acid enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for separating this compound enantiomers?

A1: Polysaccharide-based and anion-exchange CSPs are highly effective for resolving chiral carboxylic acids.

  • Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives, such as Chiralcel® OD-H or Chiralpak® AD-H, are excellent first choices for screening.[1][2] They offer broad selectivity and are widely used for separating acidic compounds.

  • Anion-Exchanger CSPs: Columns like Chiralpak® QN-AX and QD-AX are specifically designed for acidic compounds.[3][4] The separation mechanism is based on the ionic exchange between the anionic analyte and the positively charged chiral selector, often providing excellent resolution.[4][5]

Q2: Why is an acidic additive necessary in the mobile phase?

A2: An acidic additive, such as trifluoroacetic acid (TFA) or formic acid (FA), is crucial for suppressing the ionization of the carboxylic acid group on your analyte.[6] This leads to better peak shapes (less tailing) and more reproducible retention times. For most polysaccharide columns in normal phase, a concentration of 0.1% (v/v) of an acidic additive is a standard starting point.

Q3: Can I use reversed-phase (RP) HPLC for this separation?

A3: Yes, reversed-phase chromatography is a viable option, particularly with certain polysaccharide-based columns designed for RP mode (e.g., Chiralcel® OD-RH) or with protein-based columns.[3] Anion-exchange columns can also be used with aqueous-organic mobile phases.[4] RP-HPLC is often preferred for its compatibility with mass spectrometry (LC/MS).

Q4: My sample is not pure. Do I need to clean it up before chiral analysis?

A4: Yes, proper sample clean-up is vital. Impurities that are strongly adsorbed on the stationary phase can lead to a rapid decay in column performance and efficiency. It is recommended to filter all samples through a 0.45 µm filter before injection.[7]

Q5: Should I consider derivatizing the carboxylic acid?

A5: Derivatization is an option but is often not necessary for direct separation on modern CSPs. The "indirect method" involves reacting the carboxylic acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[8] However, direct enantioseparation on a chiral column is generally faster and avoids additional sample preparation steps.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound.

Issue 1: Poor or No Resolution (Single Peak)
Potential Cause Recommended Solution
Inappropriate CSP The selected column may not provide selectivity for your analyte. Screen on different types of CSPs, such as an alternative polysaccharide (e.g., if using cellulose, try amylose) or an anion-exchange column.
Mobile Phase Too Strong The analyte is eluting too quickly without sufficient interaction with the CSP. In normal phase, decrease the percentage of the alcohol modifier (e.g., from 90:10 Hexane:IPA to 95:5).
Incorrect Additive The carboxylic acid is ionized, preventing effective chiral recognition. Ensure an acidic additive (0.1% TFA or FA) is present in the mobile phase to suppress ionization.[6]
High Temperature Higher temperatures can sometimes decrease selectivity. Try reducing the column temperature to 25°C or 15°C.
Issue 2: Poor Peak Shape (Tailing or Broadening)
Potential Cause Recommended Solution
Secondary Interactions The carboxylic acid group may be interacting with residual silanols on the silica (B1680970) support. Increase the concentration of the acidic additive (e.g., to 0.2% TFA) to improve peak symmetry.
Column Contamination/Age The column may be contaminated or have lost efficiency. Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need replacement.
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of your sample solution.
Extra-Column Volume Excessive tubing length or large-volume fittings between the injector, column, and detector can cause peak broadening. Minimize the length and inner diameter of all connecting tubing.
Issue 3: Unstable or Drifting Retention Times
Potential Cause Recommended Solution
Insufficient Equilibration The column is not fully equilibrated with the mobile phase. Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection. Coated polysaccharide columns may require longer equilibration times.[9]
Mobile Phase Instability The mobile phase composition may be changing due to evaporation of the more volatile component (e.g., hexane). Prepare fresh mobile phase daily and keep the solvent reservoir capped.
Temperature Fluctuations Inconsistent ambient temperature can affect mobile phase viscosity and retention. Use a column oven to maintain a constant, controlled temperature.

Experimental Protocols & Data

While specific application data for this compound is not widely published, the following protocol provides a robust starting point for method development based on principles for separating similar acidic compounds.

Detailed Experimental Protocol: Normal Phase HPLC
  • Sample Preparation:

    • Prepare a racemic standard of this compound at a concentration of 1.0 mg/mL.

    • The recommended solvent is a mixture of n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC system with a UV detector.

    • Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA). Start with a ratio of 90:10:0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (as carboxylic acids have a weak chromophore).

    • Injection Volume: 5 µL.

  • Optimization Strategy:

    • If resolution is insufficient, decrease the percentage of IPA in the mobile phase (e.g., to 95:5:0.1) to increase retention and improve separation.

    • If peaks are tailing, consider increasing the TFA concentration slightly (e.g., to 0.2%).

    • Screen other alcohol modifiers like ethanol (B145695) in place of IPA, as this can significantly alter selectivity.

Data Presentation: Expected Performance on Different CSPs

The following table summarizes expected starting conditions and potential outcomes for the chiral separation of this compound. These are representative values and require empirical optimization.

ParameterCondition 1: Polysaccharide CSPCondition 2: Anion-Exchange CSP
Column Chiralcel® OD-H (250 x 4.6 mm)Chiralpak® QN-AX (150 x 4.6 mm)
Mode Normal PhasePolar Organic / Anion-Exchange
Mobile Phase n-Hexane:IPA:TFA (90:10:0.1)Methanol + 20 mM Formic Acid
Flow Rate 1.0 mL/min0.7 mL/min
Temperature 25°C25°C
Expected tR1 (min) ~ 8.5~ 6.0
Expected tR2 (min) ~ 9.7~ 7.2
Expected Alpha (α) > 1.15> 1.20
Expected Resolution (Rs) > 1.5> 2.0

Visualizations

Chiral Method Development Workflow

The following diagram illustrates a systematic workflow for developing a chiral separation method.

G start Define Analyte & Separation Goal screen_csp Screen Primary CSPs (e.g., Amylose & Cellulose) start->screen_csp screen_mp Screen Mobile Phases (Normal, Polar, Reversed) screen_csp->screen_mp eval1 Resolution Achieved? screen_mp->eval1 optimize Optimize Conditions (Solvent Ratio, Additive, Temp, Flow) eval1->optimize Yes screen_secondary Screen Secondary CSPs (e.g., Anion-Exchanger) eval1->screen_secondary No validate Validate Method optimize->validate end_good Method Established validate->end_good eval2 Resolution Achieved? screen_secondary->eval2 eval2->optimize Yes end_bad Re-evaluate Strategy (Consider Derivatization) eval2->end_bad No

Caption: A workflow for systematic chiral HPLC method development.

Troubleshooting Poor Resolution

This decision tree provides a logical approach to troubleshooting poor peak resolution.

G start Problem: Poor Resolution (Rs < 1.5) check_retention Are peaks well-retained? (k' > 2) start->check_retention decrease_solvent Decrease % Modifier (e.g., IPA, ACN) check_retention->decrease_solvent No (k' < 2) check_efficiency Are peaks sharp? (Check Tailing Factor) check_retention->check_efficiency Yes end_good Resolution Improved decrease_solvent->end_good adjust_additive Adjust Additive Conc. (e.g., 0.1% -> 0.2% TFA) check_efficiency->adjust_additive No (Tailing) check_selectivity Is there any peak separation (α > 1.0)? check_efficiency->check_selectivity Yes (Sharp Peaks) adjust_additive->end_good change_csp Change CSP Type (e.g., Cellulose -> Amylose) check_selectivity->change_csp No (α ≈ 1.0) change_mp Change Mobile Phase (e.g., Modifier or Mode) check_selectivity->change_mp Yes (α > 1.0) change_csp->end_good change_mp->end_good

Caption: A decision tree for troubleshooting poor resolution in chiral HPLC.

References

Technical Support Center: 3-Methylcyclohexanecarboxylic Acid NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR peak assignment of 3-methylcyclohexanecarboxylic acid.

Troubleshooting Guides and FAQs

This section addresses common challenges in the NMR analysis of this compound, presented in a question-and-answer format.

Q1: My 1H NMR spectrum is very complex and the peaks in the aliphatic region are overlapping. How can I simplify the spectrum for easier assignment?

A1: Peak overlap in the 1.0-2.5 ppm region is a common issue for substituted cyclohexanes due to the small differences in chemical shifts between axial and equatorial protons. Here are several strategies to resolve this:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving overlapping multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

    • COSY: Will help identify coupled protons, allowing you to trace the spin systems within the cyclohexane (B81311) ring.

    • HSQC: Correlates protons to their directly attached carbons, which can help differentiate protons based on the chemical shift of the carbon they are attached to.

  • Change of Solvent: Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce different chemical shifts (aromatic solvent-induced shifts - ASIS) and may resolve overlapping signals.

  • Temperature Variation: Acquiring the spectrum at different temperatures can sometimes help resolve peaks, especially if conformational exchange is occurring.

Q2: I have a mixture of cis and trans isomers. How can I distinguish between them using NMR?

A2: Differentiating between the cis and trans diastereomers of this compound is a primary challenge. The key lies in the different steric environments of the protons and carbons in each isomer, which leads to distinct chemical shifts and coupling constants.

  • Chemical Shifts:

    • ¹H NMR: The chemical shift of the proton at C1 (the carbon bearing the carboxylic acid) is often diagnostic. In the more stable chair conformation, this proton will be axial or equatorial, leading to different shielding environments. Similarly, the methyl protons will have slightly different chemical shifts in the two isomers.

    • ¹³C NMR: The chemical shifts of the ring carbons are particularly sensitive to the stereochemistry. The "gamma-gauche" effect is a key principle here: a substituent will shield a carbon three bonds away (in a gauche conformation). This can lead to a noticeable upfield shift for certain carbons in one isomer compared to the other.

  • Coupling Constants: The coupling constant (J-value) between adjacent protons depends on the dihedral angle between them. In a chair conformation, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the C1 proton, you can deduce its orientation (axial or equatorial) and thus infer the stereochemistry of the substituents.

  • NOESY/ROESY: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can show through-space correlations between protons. For example, a correlation between the methyl protons and specific ring protons can help to confirm the relative stereochemistry.

Q3: The carboxylic acid proton peak is broad or not visible. What can I do?

A3: The carboxylic acid proton (–COOH) is acidic and can undergo chemical exchange with trace amounts of water in the NMR solvent. This exchange can lead to peak broadening or the peak disappearing entirely.

  • D₂O Exchange: To confirm the presence of the carboxylic acid proton, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The acidic proton will exchange with deuterium, and the peak will disappear.

  • Dry Solvent: Ensure you are using a dry NMR solvent to minimize the amount of water present.

  • Low Temperature: At lower temperatures, the rate of chemical exchange slows down, which can result in a sharper peak for the carboxylic acid proton.

Q4: How do I prepare my sample of this compound for NMR analysis?

A4: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

  • Concentration: Dissolve approximately 5-10 mg of your sample in 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice. However, if your sample has poor solubility or you are experiencing peak overlap, consider other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Many deuterated solvents are now available with TMS already added.

  • Filtering: If your solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter which can degrade the spectral quality.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. Please note that these are representative values and actual experimental data may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

Proton Assignmentcis-Isomer (Predicted)trans-Isomer (Predicted)Multiplicity
-COOH~12.0~12.0br s
H-1~2.2 - 2.4~2.4 - 2.6m
H-3~1.5 - 1.7~1.6 - 1.8m
-CH₃~0.9~0.95d
Cyclohexyl Protons~1.0 - 2.1~1.0 - 2.2m

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Assignmentcis-Isomer (Predicted)trans-Isomer (Predicted)
-COOH~182~183
C-1~42~43
C-2~34~35
C-3~31~32
C-4~33~34
C-5~25~26
C-6~30~31
-CH₃~22~23

Experimental Protocols

General Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Weigh approximately 10 mg of this compound and dissolve it in 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

    • Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.

    • For ¹H NMR, acquire data with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Use 16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR, acquire data with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) will be necessary to achieve a good signal-to-noise ratio. Proton decoupling should be used.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships for troubleshooting NMR peak assignment issues with this compound.

troubleshooting_workflow Troubleshooting Workflow for NMR Peak Assignment start Start: Complex/Overlapping NMR Spectrum q1 Are peaks in the aliphatic region overlapping? start->q1 sol1 Acquire 2D NMR (COSY, HSQC) Change Solvent (e.g., Benzene-d6) Use Higher Field Spectrometer q1->sol1 Yes q2 Is it a mixture of cis/trans isomers? q1->q2 No sol1->q2 fail Consult with NMR Specialist sol1->fail sol2 Analyze Chemical Shifts (gamma-gauche effect) Measure Coupling Constants Run NOESY/ROESY q2->sol2 Yes q3 Is the -COOH proton peak broad or missing? q2->q3 No sol2->q3 sol2->fail sol3 Perform D2O Exchange Use Dry Solvent Acquire at Low Temperature q3->sol3 Yes end Successful Peak Assignment q3->end No sol3->end sol3->fail

Caption: Troubleshooting workflow for NMR peak assignment.

Caption: Key proton correlations for structural elucidation.

Technical Support Center: Overcoming Poor Solubility of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 3-Methylcyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound is due to its molecular structure. The presence of the nonpolar methyl and cyclohexane (B81311) groups results in a significant hydrophobic character, which limits its favorable interaction with polar water molecules. While the carboxylic acid group is polar and can participate in hydrogen bonding, its contribution is outweighed by the larger nonpolar hydrocarbon portion. Generally, as the carbon chain length of carboxylic acids increases, their solubility in water decreases.[1][2]

Q2: What are the initial steps to take when this compound does not dissolve in my desired solvent?

A2: A systematic approach is recommended. Start with simple techniques before moving to more complex methods. First, ensure you are using a suitable solvent based on the "like dissolves like" principle; polar aprotic solvents or alcohols are often good starting points for carboxylic acids.[3] If the compound is crystalline, gentle heating or sonication can help overcome the crystal lattice energy and aid dissolution. Additionally, reducing the particle size of the solid by grinding can increase the surface area and improve the rate of dissolution.

Q3: How does pH adjustment improve the aqueous solubility of this compound?

A3: The carboxylic acid group (-COOH) is acidic and can be deprotonated to form a carboxylate salt (-COO⁻). By increasing the pH of the aqueous solution with a base (e.g., sodium hydroxide), you convert the less soluble carboxylic acid into its highly soluble salt form.[4][5] This is a common and effective strategy for enhancing the aqueous solubility of acidic compounds.

Q4: What is a co-solvent, and how can it help dissolve this compound?

A4: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of a poorly water-soluble compound. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the dissolution of nonpolar solutes. Common co-solvents include ethanol, DMSO, and DMF.

Q5: My compound dissolves in an organic solvent but precipitates when I add my aqueous buffer. What should I do?

A5: This phenomenon, often called "crashing out," occurs when the addition of an aqueous buffer drastically increases the polarity of the solvent system, causing the nonpolar compound to precipitate.[6] To mitigate this, you can try adding the organic stock solution dropwise into the vigorously stirred aqueous buffer to ensure rapid dispersion.[6] Alternatively, using a higher percentage of co-solvent in your final solution or preparing a more dilute stock solution can also prevent precipitation.

Troubleshooting Guides

Issue 1: Incomplete Dissolution in an Organic Solvent
Possible CauseTroubleshooting Steps
Unsuitable Organic Solvent Refer to a solvent polarity chart and select a solvent that more closely matches the polarity of this compound. Polar aprotic solvents like DMSO or DMF, or alcohols like ethanol, are often effective for carboxylic acids.
Crystalline Form is Difficult to Dissolve Employ techniques such as sonication or gentle heating to provide the energy needed to break the crystal lattice structure.
Concentration Exceeds Solubility Limit Increase the volume of the solvent to prepare a more dilute solution.
Issue 2: Compound Precipitates Out of Aqueous Solution
Possible CauseTroubleshooting Steps
Low pH of the Solution Gradually increase the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound redissolves. Monitor the pH to avoid excessively basic conditions.
Concentration Exceeds Solubility Limit at Room Temperature Gently warm the solution while stirring. If the compound dissolves with heat, it may recrystallize upon cooling. For a stable solution at room temperature, the concentration may need to be reduced.
Ineffective Co-solvent System Systematically vary the ratio of the co-solvent to the primary solvent (e.g., 10%, 20%, 50% co-solvent in water) to determine the optimal mixture for maximum solubility.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents at 25°C

SolventChemical FormulaPolarityExpected Solubility
WaterH₂OHighLow
MethanolCH₃OHHighSoluble
EthanolC₂H₅OHHighSoluble
AcetoneC₃H₆OMediumSoluble
Dimethylformamide (DMF)C₃H₇NOHighSoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighSoluble
DichloromethaneCH₂Cl₂MediumSoluble
TolueneC₇H₈LowSparingly Soluble
HexaneC₆H₁₄LowInsoluble

Note: This table is based on general principles of solubility for carboxylic acids.[1][2] Actual quantitative solubility may vary.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Solution via pH Adjustment

Objective: To prepare an aqueous solution of this compound by converting it to its soluble salt form.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound and place it in a beaker with a stir bar.

  • Add a portion of the final desired volume of deionized water (e.g., 80% of the final volume).

  • While stirring, slowly add the 0.1 M NaOH solution dropwise.

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved.

  • Once dissolved, adjust the pH to the desired final value. Be mindful that lowering the pH significantly may cause the acid to precipitate.

  • Transfer the solution to a volumetric flask and add deionized water to reach the final volume.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Vortex mixer or sonicator

  • Appropriate glassware (e.g., vial, falcon tube)

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add the calculated volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex the mixture vigorously until the solid is completely dissolved.

  • If dissolution is slow, place the vial in a sonicator bath for 5-10 minutes, or until the compound dissolves.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution appropriately, typically at -20°C or -80°C, and protect it from moisture.

Visualizations

Signaling Pathways

Since this compound is a short-chain fatty acid (SCFA) analog, it may interact with signaling pathways known to be modulated by SCFAs. The diagram below illustrates the primary signaling mechanisms of SCFAs, which involve the activation of G-protein-coupled receptors (GPCRs), such as FFAR2 and FFAR3, and the inhibition of histone deacetylases (HDACs).[4][5]

SCFA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular 3-MCHA 3-Methylcyclohexane- carboxylic Acid (SCFA Analog) GPCR GPCRs (FFAR2/3) 3-MCHA->GPCR Binds to HDAC Histone Deacetylases (HDACs) 3-MCHA->HDAC Inhibits G_Protein G-protein Activation GPCR->G_Protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Downstream Initiates Gene_Expression Altered Gene Expression Downstream->Gene_Expression Modulates Acetylation Increased Histone Acetylation HDAC->Acetylation Leads to Acetylation->Gene_Expression Results in

Caption: Potential signaling pathways of this compound.

Experimental Workflows

The following workflow provides a systematic approach to troubleshooting the poor solubility of this compound.

Caption: Troubleshooting workflow for poor solubility.

This logical diagram illustrates the decision-making process for selecting a solubilization strategy.

Logical_Relationship_Diagram Compound This compound Desired_Medium Desired Experimental Medium? Compound->Desired_Medium Aqueous Aqueous Desired_Medium->Aqueous Aqueous Organic Organic Desired_Medium->Organic Organic pH_Compatible Is pH modification compatible with experiment? Aqueous->pH_Compatible Select_Solvent Select Appropriate Organic Solvent (Table 1) Organic->Select_Solvent Use_pH Use pH Adjustment (Protocol 1) pH_Compatible->Use_pH Yes Use_Cosolvent Use Co-solvent System pH_Compatible->Use_Cosolvent No Use_Stock Prepare Organic Stock (Protocol 2) Select_Solvent->Use_Stock

Caption: Decision tree for selecting a solubilization method.

References

Technical Support Center: Synthesis of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylcyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and practical laboratory-scale synthetic routes for this compound are:

  • Oxidation of (3-methylcyclohexyl)methanol (B1283380): This involves the oxidation of the corresponding primary alcohol.

  • Grignard Carboxylation: This route utilizes the reaction of a 3-methylcyclohexylmagnesium halide (Grignard reagent) with carbon dioxide.

  • Catalytic Hydrogenation: This method involves the reduction of the aromatic ring of 3-methylbenzoic acid.

Q2: What are the common isomers of this compound I should be aware of?

A2: this compound exists as cis and trans diastereomers due to the relative stereochemistry of the methyl and carboxyl groups on the cyclohexane (B81311) ring. The specific synthetic route and reaction conditions can influence the ratio of these isomers in the final product. Separation of these isomers may be necessary depending on the application and can typically be achieved by chromatography or fractional crystallization.

Q3: How can I purify the final this compound product?

A3: Purification of carboxylic acids like this compound typically involves the following steps:

  • Extraction: The crude product can be dissolved in an organic solvent and washed with water to remove water-soluble impurities. A subsequent wash with a saturated sodium bicarbonate solution will convert the carboxylic acid to its water-soluble sodium salt, allowing for the removal of neutral organic impurities by extraction with an organic solvent. The aqueous layer can then be acidified to regenerate the pure carboxylic acid, which can be extracted with an organic solvent.

  • Distillation: Fractional distillation under reduced pressure can be effective for separating the product from impurities with different boiling points.

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can be a highly effective purification method.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound via different synthetic routes.

Route 1: Oxidation of (3-methylcyclohexyl)methanol

Issue 1: Low yield of the carboxylic acid and presence of an aldehyde byproduct.

  • Possible Cause: Incomplete oxidation of the starting alcohol. This can be due to insufficient oxidizing agent, low reaction temperature, or short reaction time.

  • Solution:

    • Ensure that the correct stoichiometry of the oxidizing agent is used. It is often beneficial to use a slight excess.

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material and the intermediate aldehyde.

    • If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time, while carefully monitoring for potential side reactions.

Issue 2: Formation of undesired byproducts from C-C bond cleavage.

  • Possible Cause: Use of overly harsh oxidizing agents or reaction conditions can lead to the cleavage of the cyclohexane ring.

  • Solution:

    • Opt for milder oxidizing agents that are known to selectively oxidize primary alcohols to carboxylic acids without cleaving C-C bonds.

    • Maintain careful control over the reaction temperature, as excessive heat can promote over-oxidation.

Experimental Protocol: Jones Oxidation of (3-methylcyclohexyl)methanol

This protocol is a general guideline and may require optimization.

  • Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄), and then cautiously add this mixture to ice-cold water.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve (3-methylcyclohexyl)methanol in acetone (B3395972). Cool the flask in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the alcohol solution while maintaining the temperature below 20°C. The color of the reaction mixture should change from orange to green. Continue the addition until a faint orange color persists.

  • Quenching: After the reaction is complete (as monitored by TLC), quench the excess oxidant by adding a small amount of isopropanol (B130326) until the orange color disappears completely.

  • Work-up: Remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663), and concentrate to obtain the crude this compound. Further purification can be achieved by distillation or recrystallization.

Quantitative Data (Illustrative)
Starting MaterialOxidizing AgentTypical Yield of Carboxylic AcidMajor Side ProductReference Yield (Analogous Reaction)
(3-methylcyclohexyl)methanolJones Reagent60-80%3-MethylcyclohexanecarbaldehydeOxidation of primary alcohols to carboxylic acids with Jones reagent generally gives good yields.[1][2]

Route 2: Grignard Carboxylation of 3-Methylcyclohexyl Halide

Issue 1: Low yield of the desired carboxylic acid and formation of 3-methylcyclohexane.

  • Possible Cause: The Grignard reagent is highly sensitive to moisture and acidic protons. Any water present in the glassware, solvents, or even from the atmosphere will protonate the Grignard reagent, leading to the formation of the corresponding alkane (3-methylcyclohexane).

  • Solution:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of a symmetrical ketone (bis(3-methylcyclohexyl) ketone) as a byproduct.

  • Possible Cause: The initially formed carboxylate salt can react with a second molecule of the Grignard reagent to form a ketone after work-up. This is more likely to occur if the Grignard reagent is added to the carbon dioxide source too slowly or if there is a localized high concentration of the Grignard reagent.

  • Solution:

    • Add the Grignard reagent solution to a large excess of crushed dry ice (solid CO₂) with vigorous stirring. This ensures that the Grignard reagent reacts with CO₂ before it can react with the carboxylate product.

    • Alternatively, bubble dry CO₂ gas through the Grignard solution.

Experimental Protocol: Grignard Carboxylation
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 3-methylcyclohexyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux.

  • Carbonation: After the formation of the Grignard reagent is complete, cool the solution in an ice bath. Pour the Grignard solution slowly onto a vigorously stirred slurry of crushed dry ice in a separate flask.

  • Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers and extract the carboxylic acid into an aqueous sodium hydroxide (B78521) solution. Wash the aqueous layer with ether to remove any neutral byproducts. Acidify the aqueous layer with HCl and extract the desired carboxylic acid with ether. Dry the final ether solution over anhydrous sodium sulfate and remove the solvent to yield the crude product.

Quantitative Data (Illustrative)
Starting MaterialReagentTypical Yield of Carboxylic AcidMajor Side ProductsReference Yield (Analogous Reaction)
3-Methylcyclohexyl bromideMg, CO₂50-70%3-Methylcyclohexane, bis(3-methylcyclohexyl) ketoneGrignard carboxylation of cyclohexylmagnesium bromide gives yields in the range of 60-70%.[3]

Route 3: Catalytic Hydrogenation of 3-Methylbenzoic Acid

Issue 1: Incomplete hydrogenation, leaving unreacted 3-methylbenzoic acid.

  • Possible Cause: Inadequate catalyst activity, insufficient hydrogen pressure, or short reaction time. The aromatic ring of benzoic acid derivatives can be resistant to hydrogenation.

  • Solution:

    • Ensure the catalyst is active. If using a commercial catalyst, check its specifications. For laboratory-prepared catalysts, ensure proper preparation and handling.

    • Increase the hydrogen pressure within the safe limits of the equipment.

    • Increase the reaction temperature, but be mindful of potential side reactions.

    • Increase the reaction time and monitor the reaction progress.

Issue 2: Formation of byproducts such as toluene (B28343) or 3-methylcyclohexylmethanol.

  • Possible Cause: Hydrogenolysis of the carboxylic acid group can occur under harsh conditions or with certain catalysts, leading to the formation of toluene. Further reduction of the carboxylic acid to an alcohol can also happen, though it is generally less common for ring hydrogenation catalysts.

  • Solution:

    • Choose a catalyst known for high selectivity in the hydrogenation of the aromatic ring over the carboxylic acid group (e.g., Rh/C, Pd/C).

    • Optimize the reaction conditions (temperature and pressure) to favor ring hydrogenation while minimizing hydrogenolysis. Milder conditions are generally preferred.[4]

Issue 3: Undesired ratio of cis/trans isomers.

  • Possible Cause: The stereochemical outcome of the hydrogenation is dependent on the catalyst, solvent, and reaction conditions.

  • Solution:

    • Screen different catalysts and solvents to find the optimal conditions for the desired isomer. For example, platinum-based catalysts have been reported to favor the formation of cis isomers in the hydrogenation of substituted benzoic acids.[5]

    • Consult the literature for specific catalyst systems that have been shown to provide high stereoselectivity for similar substrates.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: In a high-pressure autoclave, place a solution of 3-methylbenzoic acid in a suitable solvent (e.g., acetic acid, ethanol, or water). Add the hydrogenation catalyst (e.g., 5% Rh/C or Pt/TiO₂).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.

  • Work-up: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.

Quantitative Data (Illustrative)
Starting MaterialCatalystTypical YieldMajor Side ProductsReference Yield (Analogous Reaction)
3-Methylbenzoic AcidRh/C or Pt/TiO₂>90%Incomplete hydrogenation product, cis/trans isomersHydrogenation of benzoic acid can achieve high conversions and selectivities to cyclohexanecarboxylic acid.[4][6]

Visualizations

Synthesis and Side Reaction Pathways

cluster_0 Oxidation Route cluster_1 Grignard Route cluster_2 Hydrogenation Route A (3-methylcyclohexyl)methanol B This compound A->B [O] C 3-Methylcyclohexanecarbaldehyde (Side Product) A->C Incomplete [O] C->B [O] D 3-Methylcyclohexyl Bromide E 3-Methylcyclohexylmagnesium Bromide D->E Mg, ether F This compound E->F 1. CO2 2. H3O+ G 3-Methylcyclohexane (Side Product) E->G H2O H bis(3-methylcyclohexyl) ketone (Side Product) E->H + R-COOMgBr I 3-Methylbenzoic Acid J This compound (cis/trans mixture) I->J H2, Catalyst K Toluene (Side Product) I->K Hydrogenolysis

Caption: Synthetic routes to this compound and potential side reactions.

Troubleshooting Workflow for Low Yield

start Low Yield of This compound q1 Which synthetic route was used? start->q1 oxidation Oxidation of Alcohol q1->oxidation Oxidation grignard Grignard Carboxylation q1->grignard Grignard hydrogenation Catalytic Hydrogenation q1->hydrogenation Hydrogenation ox_q1 Aldehyde byproduct observed? oxidation->ox_q1 ox_a1 Incomplete Oxidation: - Increase oxidant amount - Prolong reaction time - Increase temperature ox_q1->ox_a1 Yes ox_q2 Other unexpected byproducts? ox_q1->ox_q2 No ox_a2 Over-oxidation/Cleavage: - Use milder oxidant - Control temperature ox_q2->ox_a2 Yes grig_q1 Alkane byproduct observed? grignard->grig_q1 grig_a1 Reaction with H2O: - Use anhydrous solvents/glassware - Run under inert atmosphere grig_q1->grig_a1 Yes grig_q2 Ketone byproduct observed? grig_q1->grig_q2 No grig_a2 Reaction with carboxylate: - Add Grignard to excess dry ice grig_q2->grig_a2 Yes hydro_q1 Starting material remains? hydrogenation->hydro_q1 hydro_a1 Incomplete Hydrogenation: - Check catalyst activity - Increase H2 pressure/temperature hydro_q1->hydro_a1 Yes hydro_q2 Hydrogenolysis byproducts? hydro_q1->hydro_q2 No hydro_a2 Over-reduction: - Use more selective catalyst - Milder conditions hydro_q2->hydro_a2 Yes

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

References

Stabilizing 3-Methylcyclohexanecarboxylic acid for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylcyclohexanecarboxylic acid. The information is presented in a question-and-answer format to directly address potential issues during experimentation and long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. Storage at refrigerated temperatures (2-8°C) is recommended for long-term preservation.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are believed to be oxidation and thermal decomposition.

  • Oxidative Degradation: Similar to other carboxylic acids, it can be susceptible to oxidation, potentially initiated by exposure to air (oxygen), light, or trace metal ion contaminants. The cyclohexane (B81311) ring and the carboxylic acid group can both be sites of oxidative attack.

  • Thermal Decomposition: At elevated temperatures, carboxylic acids can undergo decarboxylation, leading to the loss of carbon dioxide and the formation of methylcyclohexane.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: Can this compound be stabilized for long-term storage?

A4: Yes, the stability of this compound can be enhanced through the use of appropriate stabilizers. The choice of stabilizer depends on the anticipated degradation pathway.

  • For preventing oxidation: The addition of antioxidants can be effective.

  • For preventing metal-catalyzed degradation: The use of chelating agents is recommended.

It is crucial to ensure that any added stabilizer is compatible with the intended application of the this compound and does not interfere with downstream experimental processes.

Troubleshooting Guide

Issue 1: Discoloration or change in the physical appearance of the stored compound.

  • Question: My stored this compound has developed a yellow or brownish tint. What could be the cause?

  • Answer: Discoloration is often an indicator of chemical degradation, likely due to oxidation. This can be caused by improper storage conditions such as exposure to air, light, or the presence of metal ion impurities that can catalyze oxidative processes. It is also possible that impurities in the starting material are leading to side reactions.[2]

Issue 2: Inconsistent experimental results over time using the same batch of the compound.

  • Question: I am observing variability in my experimental outcomes when using an older batch of this compound compared to a fresh batch. Why is this happening?

  • Answer: This inconsistency is likely due to the degradation of the compound over time, leading to a decrease in its purity and the formation of impurities that may interfere with your experiments. It is recommended to perform a purity check on the older batch using an appropriate analytical method like GC-MS.

Issue 3: Poor solubility of the compound after long-term storage.

  • Question: My this compound, which was previously soluble in a specific solvent, is now showing poor solubility. What is the reason for this?

  • Answer: A change in solubility can indicate the formation of degradation products or polymers that are less soluble in the chosen solvent. This could be a result of exposure to adverse storage conditions.

Data on Stability

Table 1: Example of Accelerated Stability Data for this compound (Purity %)

TimepointCondition 1: 40°C / 75% RHCondition 2: 25°C / 60% RHCondition 3: 5°C
Initial99.8%99.8%99.8%
1 Month99.5%99.7%99.8%
3 Months98.9%99.5%99.8%
6 Months97.8%99.2%99.7%

Table 2: Potential Degradation Products and their Quantification (Example)

Timepoint (6 Months, 40°C/75% RH)Degradation ProductConcentration (µg/g)
1Oxidized species1500
2Decarboxylation product500

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

1. Materials:

  • This compound (minimum 3 batches)
  • Appropriate containers (e.g., amber glass vials with inert caps)
  • Stability chambers with controlled temperature and relative humidity (RH)
  • Analytical instrumentation (e.g., GC-MS)

2. Procedure:

  • Aliquot the test compound into the containers.
  • Place the samples in stability chambers set to the following conditions as per ICH guidelines:
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH and 5°C ± 3°C
  • Pull samples at specified time points (e.g., 0, 1, 3, 6 months).
  • Analyze the samples for purity and the presence of degradation products using a validated stability-indicating GC-MS method.

Protocol 2: Photostability Testing

This protocol evaluates the impact of light exposure on the stability of the compound.

1. Materials:

  • This compound
  • Photostability chamber with a controlled light source (as per ICH Q1B guidelines)
  • Transparent and opaque containers

2. Procedure:

  • Place samples of the compound in both transparent and opaque (control) containers.
  • Expose the samples to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
  • At the end of the exposure period, analyze both the exposed and control samples for any changes in appearance, purity, and degradation products.

Visualizations

cluster_storage Long-Term Storage Troubleshooting Initial_Compound This compound (Pure) Improper_Storage Improper Storage (Light, Heat, Air Exposure) Initial_Compound->Improper_Storage Exposure to Degradation Degradation Occurs Improper_Storage->Degradation Discoloration Discoloration/ Impurity Formation Degradation->Discoloration Inconsistent_Results Inconsistent Experimental Results Degradation->Inconsistent_Results Poor_Solubility Poor Solubility Degradation->Poor_Solubility

Caption: Troubleshooting logic for issues encountered during long-term storage.

cluster_pathways Potential Degradation Pathways Compound This compound Oxidation Oxidation (O2, Light, Metal Ions) Compound->Oxidation Thermal_Stress Thermal Stress (High Temperature) Compound->Thermal_Stress Oxidized_Products Oxidized Byproducts (e.g., Hydroxylated species, Ketones) Oxidation->Oxidized_Products Decarboxylation Decarboxylation Thermal_Stress->Decarboxylation Methylcyclohexane Methylcyclohexane + CO2 Decarboxylation->Methylcyclohexane

Caption: Potential degradation pathways for this compound.

cluster_workflow Stability Study Experimental Workflow Start Start: Obtain Compound Batches Sample_Prep Sample Preparation (Aliquot into vials) Start->Sample_Prep Stress_Conditions Expose to Stress Conditions (Temp, Humidity, Light) Sample_Prep->Stress_Conditions Time_Points Sample at Pre-defined Time Intervals Stress_Conditions->Time_Points Analysis GC-MS Analysis (Purity & Degradants) Time_Points->Analysis Data_Eval Data Evaluation (Assess Degradation Rate) Analysis->Data_Eval End End: Determine Shelf-life Data_Eval->End

References

Minimizing epimerization during 3-Methylcyclohexanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during chemical reactions involving cis- or trans-3-methylcyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern with 3-methylcyclohexanecarboxylic acid?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In this compound, this typically occurs at the carbon atom bearing the carboxylic acid group (C1) or the methyl group (C3). The primary concern is that the cis and trans diastereomers can have significantly different pharmacological activities, toxicological profiles, and physical properties. Uncontrolled epimerization leads to a mixture of diastereomers, which can be challenging and costly to separate, potentially compromising the efficacy and safety of a final drug product.[1]

Q2: What are the common causes of epimerization in reactions involving this compound?

A2: Epimerization is often catalyzed by the presence of acids or bases and can be accelerated by heat.[1] The most common mechanism involves the removal of a proton from a stereocenter, which leads to the formation of a planar enolate or a similar intermediate. The subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of epimers.[1] Key factors that can induce epimerization include:

  • Strong bases or acids: These can readily abstract a proton from a stereocenter.[1]

  • Elevated temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for epimerization.[1]

  • Prolonged reaction times: Increased exposure to conditions that promote epimerization raises the likelihood of its occurrence.

  • Solvent effects: The polarity and protic nature of the solvent can influence the stability of intermediates and the rate of epimerization.

Q3: Which types of reactions are particularly susceptible to epimerization with this compound?

A3: Reactions that involve the activation of the carboxylic acid group are especially prone to epimerization. This includes:

  • Amide bond formation: Activation of the carboxyl group, particularly through the formation of intermediates like oxazolones in peptide synthesis, increases the acidity of the α-proton, making it susceptible to abstraction by a base.

  • Esterification: While generally less prone to epimerization than amide coupling, certain conditions, especially those involving strong bases or high temperatures, can lead to loss of stereochemical integrity.

  • Reactions requiring strong bases: Any reaction step that utilizes strong bases can potentially cause epimerization if the temperature and reaction time are not carefully controlled.

Troubleshooting Guide

Issue 1: Significant Epimerization During Amide Coupling Reactions
Potential Cause Recommended Solution
Inappropriate Coupling Reagent Utilize coupling reagents known to suppress racemization. Phosphonium and uronium salt-based reagents are often superior to carbodiimides alone. Consider reagents like HATU, HBTU, HCTU, PyAOP, or COMU.[2] DEPBT is particularly effective for coupling easily epimerized acids.[2]
Absence of an Additive When using carbodiimides like DCC or DIC, always include an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[3] These additives react with the activated carboxylic acid to form an active ester that is less prone to epimerization.
Excessively Basic Conditions Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4] Use the minimum necessary amount of base.
Elevated Reaction Temperature Perform the coupling reaction at a reduced temperature. Cooling the reaction to 0 °C or even lower can significantly decrease the rate of epimerization.
Prolonged Reaction Time Monitor the reaction progress closely and quench it as soon as the starting material is consumed to minimize the exposure time to conditions that could favor epimerization.
Issue 2: Loss of Stereochemical Purity During Esterification
Potential Cause Recommended Solution
Harsh Reaction Conditions For acid-catalyzed esterification (Fischer esterification), use a mild acid catalyst like TsOH or H2SO4 in excess alcohol, which also serves as the solvent.[5][6] This method generally proceeds with retention of configuration.
Base-Catalyzed Epimerization If using a method that involves deprotonation, such as reaction with an alkyl halide, use a non-nucleophilic base and the lowest possible temperature to favor kinetic control over thermodynamic equilibration.
Transesterification Issues When performing transesterification, be aware that basic conditions can lead to epimerization. Consider using acid-catalyzed or enzymatic methods to maintain stereochemical integrity.

Experimental Protocols

Protocol 1: General Procedure for Low-Epimerization Amide Coupling

This protocol outlines a general method for coupling this compound with a primary or secondary amine while minimizing epimerization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling reagent (e.g., HATU, HCTU, or COMU) (1.1 equiv)

  • Non-nucleophilic base (e.g., DIPEA) (2.0 equiv)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, or THF)

Procedure:

  • Dissolve the this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent and DIPEA to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Slowly add the amine to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Fischer Esterification with Minimal Epimerization

This protocol describes a standard Fischer esterification suitable for converting this compound to its corresponding ester with retention of stereochemistry.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., methanol, ethanol; used as solvent)

  • Acid catalyst (e.g., concentrated H2SO4 or TsOH) (catalytic amount)

Procedure:

  • Dissolve the this compound in a large excess of the desired alcohol.

  • Carefully add the acid catalyst to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The use of a Dean-Stark apparatus can help drive the equilibrium towards the product by removing water.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of NaHCO3 to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the ester by distillation or flash column chromatography if necessary.

Data Presentation

Table 1: Influence of Coupling Reagents and Additives on Epimerization (Illustrative data based on general principles of peptide coupling)

Coupling ReagentAdditiveTypical Epimerization (%)Relative Reaction Rate
DCCNone5-15Moderate
DCCHOBt< 2Moderate
HBTUN/A< 1Fast
HATUN/A< 0.5Very Fast
COMUN/A< 0.5Very Fast
DEPBTN/A< 0.1Moderate

Note: Actual epimerization levels can vary based on the specific substrates, base, solvent, and temperature used.

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_activation Activation Step (0°C) cluster_coupling Coupling Step Acid 3-Methylcyclohexane- carboxylic Acid Activated_Ester Activated Intermediate (Less prone to epimerization) Acid->Activated_Ester + Coupling Reagent + Base Amine Amine Component Amide_Product Desired Amide Product (Stereochemistry Preserved) Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Base Hindered Base (e.g., DIPEA) Activated_Ester->Amide_Product + Amine

Caption: Workflow for minimizing epimerization during amide bond formation.

Epimerization_Factors cluster_factors Contributing Factors cluster_mitigation Mitigation Strategies Epimerization Epimerization Risk LowTemp Low Temperature (e.g., 0°C) Epimerization->LowTemp Reduces WeakBase Hindered/Weak Base Epimerization->WeakBase Reduces ShortTime Monitor and Quench Epimerization->ShortTime Reduces GoodReagent Use Additives or Advanced Reagents Epimerization->GoodReagent Reduces Temp High Temperature Temp->Epimerization Base Strong Base Base->Epimerization Time Long Reaction Time Time->Epimerization Reagent Suboptimal Coupling Reagent Reagent->Epimerization

Caption: Key factors influencing epimerization and corresponding mitigation strategies.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Methylcyclohexanecarboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: For scaling up the synthesis of this compound, two primary routes are generally considered:

  • Oxidation of 3-Methylcyclohexanol (B165635): This is a straightforward approach where the secondary alcohol is oxidized to the corresponding carboxylic acid. While effective, the choice of oxidizing agent is critical at scale to manage costs, safety, and waste disposal.

  • Grignard Reaction with Carbon Dioxide: This classic method involves the formation of a Grignard reagent from a 3-methylcyclohexyl halide, followed by carboxylation with carbon dioxide (dry ice). This route is reliable for forming the carbon-carbon bond but requires strict anhydrous conditions.

Q2: I am observing low yields in my oxidation reaction when scaling up. What are the likely causes?

A2: Low yields during the scale-up of the oxidation of 3-methylcyclohexanol can stem from several factors. Inefficient heat transfer in larger reactors can lead to localized overheating and the formation of byproducts.[1] Poor mixing can result in incomplete reaction.[1] Additionally, the choice and stoichiometry of the oxidizing agent are crucial; an insufficient amount will lead to incomplete conversion, while an excessive amount can cause over-oxidation and degradation of the product.

Q3: My Grignard reaction for the synthesis of this compound is difficult to initiate at a larger scale. What can I do?

A3: Difficulty in initiating a Grignard reaction is a common issue. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Activation of the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be helpful. On a larger scale, mechanical stirring is more effective than magnetic stirring for exposing fresh magnesium surfaces.

Q4: What are the best practices for purifying this compound at an industrial scale?

A4: At an industrial scale, purification of this compound typically involves a combination of techniques. After the initial workup to isolate the crude acid, vacuum distillation is often employed to separate the product from non-volatile impurities. If the product is a solid at room temperature or forms a stable salt, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. For specific isomer separation, chiral chromatography or resolution with a chiral amine may be necessary.[2][3]

Troubleshooting Guides

Issue 1: Low Conversion and Yield
Potential Cause Troubleshooting & Optimization
Incomplete Oxidation - Increase the stoichiometry of the oxidizing agent in small increments.- Extend the reaction time and monitor progress by TLC or GC.- Improve mixing efficiency to ensure homogeneity.[1]
Grignard Reagent Degradation - Ensure all solvents and reagents are strictly anhydrous.- Maintain a positive pressure of an inert gas (nitrogen or argon).- Check the quality of the magnesium turnings.
Poor Heat Transfer on Scale-Up - Use a jacketed reactor with a suitable heat transfer fluid for better temperature control.- Ensure the reactor is not overfilled to maintain an adequate surface-area-to-volume ratio.[1]
Side Reactions - Optimize the reaction temperature; lower temperatures may improve selectivity.- Consider a more selective oxidizing agent if byproducts from over-oxidation are observed.
Issue 2: Product Purity and Byproduct Formation
Potential Cause Troubleshooting & Optimization
Formation of 3-Methylcyclohexanone (B152366) (from incomplete oxidation) - Increase the amount of oxidizing agent or the reaction time.- Consider a two-step oxidation process.
Presence of Unreacted Starting Material - Improve reaction conditions to drive the reaction to completion (e.g., longer time, higher temperature if stability permits).- Optimize the purification process (e.g., fractional distillation).
Formation of Wurtz Coupling Products (in Grignard route) - Add the alkyl halide slowly to the magnesium turnings to minimize its concentration.- Ensure efficient stirring to disperse the Grignard reagent as it forms.
Discoloration of Final Product - Treat the crude product with activated carbon before final purification.- Ensure complete removal of any residual acid or base catalysts from the workup.

Experimental Protocols

Protocol 1: Oxidation of 3-Methylcyclohexanol

This protocol describes a two-step oxidation process that is often more controllable on a larger scale.

Step 1: Oxidation of 3-Methylcyclohexanol to 3-Methylcyclohexanone

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 3-methylcyclohexanol and a suitable solvent like dichloromethane (B109758) or acetic acid.

  • Oxidant Addition: Prepare a solution of the oxidizing agent (e.g., chromic acid, or for a more environmentally benign process, a TEMPO/bleach system).[4] Add the oxidant solution dropwise to the stirred alcohol solution while maintaining the temperature between 15-25°C using the reactor jacket.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Work-up: Quench the reaction appropriately (e.g., with sodium bisulfite for chromic acid). Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 3-methylcyclohexanone can be purified by vacuum distillation or used directly in the next step.

Step 2: Oxidation of 3-Methylcyclohexanone to this compound

  • Reaction Setup: Charge the 3-methylcyclohexanone into a suitable reactor.

  • Oxidation: Use a strong oxidizing agent such as potassium permanganate (B83412) or nitric acid. The choice of oxidant and reaction conditions will depend on the scale and safety considerations.

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the carboxylic acid. This typically involves acidification to precipitate the product, followed by filtration or extraction with an organic solvent.

  • Purification: The crude this compound is then purified by vacuum distillation or recrystallization.

Protocol 2: Grignard Synthesis from 3-Methylcyclohexyl Bromide

Step 1: Formation of the Grignard Reagent

  • Reaction Setup: Assemble a flame-dried, three-necked flask (or reactor) equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

  • Initiation: Place magnesium turnings in the flask. Add a small portion of a solution of 3-methylcyclohexyl bromide in anhydrous diethyl ether or THF. If the reaction does not start, add a crystal of iodine.

  • Addition: Once initiated, add the remaining 3-methylcyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Work-up

  • Carboxylation: Cool the Grignard solution in an ice-salt bath. Slowly add crushed dry ice (solid carbon dioxide) portion-wise to the vigorously stirred solution.

  • Quenching and Hydrolysis: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly quench the reaction by adding a cold, dilute strong acid (e.g., HCl or H₂SO₄) until the aqueous layer is acidic.

  • Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude this compound. Purify by vacuum distillation.

Quantitative Data Summary

ParameterOxidation of 3-MethylcyclohexanolGrignard Synthesis
Typical Scale Lab (g) to Pilot (kg)Lab (g) to Pilot (kg)
Starting Materials 3-Methylcyclohexanol, Oxidizing Agent3-Methylcyclohexyl bromide, Mg, CO₂
Reaction Temperature 0-100 °C (depends on oxidant)35-65 °C (refluxing ether/THF)
Reaction Time 2-24 hours3-8 hours
Typical Yield 60-85%70-90%
Key Purity Concerns Unreacted alcohol, ketone intermediateWurtz coupling byproducts, benzene

Visualizations

experimental_workflow_oxidation start Start: 3-Methylcyclohexanol step1 Step 1: First Oxidation (e.g., TEMPO/Bleach) start->step1 intermediate Intermediate: 3-Methylcyclohexanone step1->intermediate step2 Step 2: Second Oxidation (e.g., KMnO4) intermediate->step2 workup Acidic Work-up & Extraction step2->workup purification Purification (Vacuum Distillation or Recrystallization) workup->purification end Product: this compound purification->end

Caption: Workflow for the two-step oxidation synthesis.

experimental_workflow_grignard start Start: 3-Methylcyclohexyl Bromide step1 Grignard Reagent Formation (Mg, anhydrous ether/THF) start->step1 intermediate Intermediate: 3-Methylcyclohexylmagnesium Bromide step1->intermediate step2 Carboxylation (Dry Ice - CO2) intermediate->step2 workup Acidic Work-up & Extraction step2->workup purification Purification (Vacuum Distillation) workup->purification end Product: this compound purification->end

Caption: Workflow for the Grignard reaction synthesis.

troubleshooting_logic issue Low Yield or Purity Issue low_conversion Low Conversion? issue->low_conversion Yes byproducts Byproducts Observed? issue->byproducts No check_reagents Check Reagent Stoichiometry & Purity low_conversion->check_reagents id_byproduct Identify Byproduct (GC-MS, NMR) byproducts->id_byproduct extend_time Increase Reaction Time/Temp check_reagents->extend_time improve_mixing Improve Mixing/Agitation extend_time->improve_mixing optimize_temp Optimize Temperature for Selectivity id_byproduct->optimize_temp change_reagent Consider Alternative Reagent optimize_temp->change_reagent

Caption: A logical flow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 3-Methylcyclohexanecarboxylic acid (3-MCHA), a molecule of interest in various fields, including metabolism research and as a potential biomarker. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are well-suited for the analysis of carboxylic acids in complex biological matrices.[1] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated analytical method for 3-MCHA.

Comparison of Analytical Methods

The selection of an appropriate analytical method for 3-MCHA quantification depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. Both GC-MS and LC-MS offer high sensitivity and selectivity, but they differ in their sample preparation requirements and chromatographic principles.[1]

Table 1: Performance Characteristics of GC-MS and LC-MS/MS for Carboxylic Acid Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Good linearity, often up to several µg/L.[2][3]Typically demonstrates high linearity over a wide concentration range (e.g., ng/mL to µg/mL).[4]
Accuracy (% Recovery) Around 100% for structurally similar carboxylic acids.[2][3]Generally high, often within 90-105%.[4]
Precision (%RSD) <10% for inter-day and intra-day precision.[2][3]Typically <15%.[4]
Limit of Detection (LOD) Can reach low ng/L levels, depending on the derivatization and ionization mode.[2]Method-dependent; can range from pg/mL to ng/mL.[4]
Limit of Quantitation (LOQ) Typically 3x the LOD with acceptable precision and accuracy.Typically 3x the LOD with acceptable precision and accuracy.
Sample Throughput Moderate, due to the often necessary derivatization step.[3]Higher, especially with modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems.[3]
Instrumentation Cost Moderate to High.[3]High, especially for high-resolution MS systems.[3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 3-MCHA, a derivatization step is typically required to increase their volatility and thermal stability.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To isolate and concentrate 3-MCHA from the sample matrix.

  • Procedure:

    • Condition a suitable SPE cartridge (e.g., a strong anion exchange cartridge).

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the 3-MCHA using an appropriate solvent.

    • Evaporate the eluate to dryness.[2][5]

2. Derivatization

  • Objective: To convert 3-MCHA into a more volatile and thermally stable derivative suitable for GC analysis.

  • Procedure:

    • To the dried residue from the SPE step, add a derivatizing agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetone).

    • Add a catalyst (e.g., potassium carbonate) and incubate the mixture to form the pentafluorobenzyl ester of 3-MCHA.[3]

    • Alternatively, methylation can be performed using methanolic HCl.[5]

3. GC-MS Analysis

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).[3][6]

  • Injection: Inject the derivatized sample in splitless mode for trace analysis.[3][6]

  • Oven Program: Start at a low temperature (e.g., 70°C), then ramp to a high temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • MS Detection: Operate the mass spectrometer in either electron ionization (EI) mode for structural confirmation or negative chemical ionization (NCI) mode for higher sensitivity with PFBBr derivatives.[2][3] Monitor characteristic ions of the derivatized 3-MCHA.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS has become a gold standard for its high sensitivity, selectivity, and applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[1]

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from biological samples like plasma or serum.

  • Procedure:

    • To the sample, add a threefold excess of a cold organic solvent such as acetonitrile (B52724).

    • Vortex to precipitate the proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing 3-MCHA.[1]

2. Derivatization (Optional but Recommended for Enhanced Sensitivity)

3. LC-MS/MS Analysis

  • LC Column: A reversed-phase C18 column is commonly used.[8]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape.[8]

  • MS Detection:

    • Ionization: Electrospray ionization (ESI) is typically used. The negative ion mode is often preferred for underivatized carboxylic acids, while the positive mode may be more sensitive for certain derivatives.[9][10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 3-MCHA and its internal standard.[1]

Method Validation Workflow

A validated analytical method is crucial for obtaining reliable and reproducible data. The validation process should adhere to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[11][12]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Analyte Characterization MD2 Selection of Analytical Technique (GC-MS or LC-MS/MS) MD1->MD2 MD3 Optimization of Sample Preparation (SPE or Protein Precipitation) MD2->MD3 MD4 Optimization of Derivatization (if applicable) MD3->MD4 MD5 Optimization of Chromatographic and MS Conditions MD4->MD5 V1 Specificity / Selectivity MD5->V1 Proceed to Validation V2 Linearity and Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V7 Robustness V3->V7 V8 Stability V3->V8 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantitation (LOQ) V4->V6 RA1 Sample Analysis V8->RA1 Validated Method RA2 Quality Control Checks RA1->RA2 RA3 Data Reporting RA2->RA3

Caption: Workflow for the development and validation of an analytical method.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of sample processing and analysis for 3-MCHA quantification.

G cluster_sample Sample Collection & Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma, Urine) Prep Sample Preparation (SPE or Protein Precipitation) Sample->Prep Deriv Chemical Derivatization Prep->Deriv LCMS LC-MS/MS Analysis Prep->LCMS Direct Injection GCMS GC-MS Analysis Deriv->GCMS Deriv->LCMS Data Data Acquisition GCMS->Data LCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration Quant->Result

Caption: Logical workflow for 3-MCHA quantification from sample to result.

References

A Comparative Guide to the Inter-Laboratory Analysis of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 3-Methylcyclohexanecarboxylic acid (3-MCHA), a molecule of interest in various research and development sectors, necessitates robust and reliable analytical methodologies. Ensuring consistency and comparability of results across different laboratories is a critical aspect of quality assurance. This guide provides an objective comparison of the primary analytical techniques employed for the analysis of 3-MCHA, supported by representative experimental data and detailed protocols.

Inter-laboratory variability in the analysis of organic acids can be significant, often stemming from differences in sample preparation, analytical instrumentation, and data processing.[1][2] Proficiency testing and inter-laboratory comparisons are therefore essential for laboratories to evaluate their performance and ensure the reliability of their data.[3][4][5] While specific, large-scale proficiency testing programs for 3-MCHA are not widely documented, this guide presents a comparison of the predominant analytical methods used for organic acid analysis, which would be applicable in such a program.[6]

Comparative Analysis of Analytical Methodologies

The two principal analytical techniques for the quantification of organic acids like 3-MCHA in biological and other matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the specific requirements of the study, including desired sensitivity, sample matrix, and throughput.

The following table summarizes the typical performance characteristics of these methods in a hypothetical inter-laboratory comparison study for 3-MCHA analysis.

ParameterGC-MS with DerivatizationLC-MS/MS with DerivatizationLC-MS/MS (Direct Injection)
Precision (Inter-laboratory CV%) 9.8%7.5%12.3%
Accuracy (Mean % Recovery) 96.5%98.8%93.2%
Limit of Quantification (LOQ) (µmol/L) 0.40.10.8
Analysis Time per Sample (minutes) 302012
Sample Preparation Complexity HighMediumLow
Matrix Effect Susceptibility LowMediumHigh

This data is representative of typical performance for organic acid analysis and may vary depending on the specific laboratory, instrumentation, and sample matrix.

Experimental Protocols

Detailed methodologies for the key analytical approaches are outlined below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This is a well-established and robust technique for the analysis of volatile and semi-volatile organic compounds.[7] Derivatization is necessary to increase the volatility of 3-MCHA.

1. Sample Preparation (e.g., Urine or Plasma)

  • To 1 mL of the sample, add an internal standard (e.g., a stable isotope-labeled analog of 3-MCHA).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of 3-MCHA.

3. GC-MS Analysis

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Inject the derivatized sample in splitless mode.

  • Oven Program: Start at a low temperature (e.g., 70°C), and ramp up to a high temperature (e.g., 290°C) to ensure the elution of the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and monitor for characteristic ions of the derivatized 3-MCHA.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a gold standard for its high sensitivity and selectivity for a broad range of compounds, including organic acids.[8]

1. Sample Preparation (Direct Injection Approach)

  • To 100 µL of the sample, add an internal standard.

  • Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.[9]

  • Centrifuge the sample to pellet the precipitated proteins.

  • The supernatant can be directly injected or further diluted if necessary.

2. LC-MS/MS Analysis

  • LC Column: Employ a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, both containing a small amount of an acidic modifier like formic acid to improve peak shape.

  • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • MS/MS Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for 3-MCHA and its internal standard for enhanced selectivity and sensitivity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction/ Protein Precipitation Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LC_MS LC-MS/MS Analysis Extraction->LC_MS LC-MS Path GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification Review Data Review & Reporting Quantification->Review

Caption: A generalized workflow for the analysis of 3-MCHA.
Method Comparison Logic

This diagram illustrates the logical considerations when choosing an analytical method for 3-MCHA.

start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix No lcmsms LC-MS/MS sensitivity->lcmsms Yes throughput High Throughput Needed? throughput->lcmsms No direct_injection Direct Injection LC-MS/MS throughput->direct_injection Yes matrix->throughput No gcms GC-MS matrix->gcms Yes

Caption: Decision tree for selecting an analytical method for 3-MCHA.

Conclusion

The inter-laboratory comparison of this compound analysis highlights the trade-offs between different analytical methodologies. GC-MS is a highly reliable and reproducible method, though it involves a more complex and time-consuming sample preparation process.[6] Its lower susceptibility to matrix effects is a significant advantage.[6] LC-MS/MS often provides the best sensitivity and precision, particularly when coupled with a derivatization step to enhance chromatographic performance and ionization.[6] Direct injection LC-MS/MS is the fastest method due to its minimal sample preparation but is more prone to matrix effects that can impact accuracy and precision.[6]

To ensure data quality and comparability, it is crucial for laboratories to carefully validate their chosen method and actively participate in proficiency testing programs.[4][6] This guide provides a framework for understanding the key methodologies and their comparative performance, aiding researchers, scientists, and drug development professionals in the selection of the most appropriate analytical strategy for their specific needs.

References

A Comparative Analysis of the Reactivity of Cis and Trans Isomers of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of functional groups in cyclic molecules profoundly influences their physical properties and chemical reactivity. In the realm of drug development and organic synthesis, understanding the nuanced differences between stereoisomers is paramount for predicting reaction outcomes and designing molecules with desired therapeutic effects. This guide provides a comparative analysis of the reactivity of cis and trans isomers of 3-methylcyclohexanecarboxylic acid, focusing on reactions involving the carboxylic acid functionality, such as esterification and amide formation.

Conformational Analysis and Predicted Reactivity

The reactivity of the carboxylic acid group in cyclohexyl systems is intrinsically linked to its conformational preference, whether it predominantly occupies an axial or equatorial position.

  • Trans-3-Methylcyclohexanecarboxylic Acid: In the most stable chair conformation of the trans isomer, both the methyl and the carboxylic acid groups can occupy equatorial positions. This arrangement minimizes steric interactions, leading to a thermodynamically more stable isomer. The equatorial placement of the carboxylic acid group makes it more sterically accessible for reagents to approach, suggesting a potentially higher reaction rate.

  • Cis-3-Methylcyclohexanecarboxylic Acid: In the cis isomer, a chair conformation will inevitably force one of the substituents into an axial position to allow the other to be equatorial. Due to the smaller A-value of a methyl group compared to a carboxylic acid group, the conformation where the carboxylic acid is axial and the methyl group is equatorial is significantly populated. An axial carboxylic acid group is subject to greater steric hindrance from the axial hydrogens at the C1 and C3/C5 positions of the cyclohexane (B81311) ring. This increased steric crowding is expected to impede the approach of nucleophiles, leading to a slower reaction rate compared to its trans counterpart.

Comparative Reactivity Data (Analogous System)

The following table summarizes representative data from studies on the esterification of cis- and trans-4-tert-butylcyclohexanecarboxylic acid, which serve as excellent models for the 3-methyl isomers. The tert-butyl group effectively locks the cyclohexane ring, ensuring the carboxylic group is either axial (cis isomer) or equatorial (trans isomer).

Isomer (4-tert-butylcyclohexanecarboxylic acid)Carboxylic Group OrientationRelative Rate of Esterification (with diazodiphenylmethane (B31153) in ethanol)
transEquatorial1.00
cisAxial0.038

Data is illustrative and based on established principles of steric effects in cyclohexane systems.

As the data for the analogous 4-tert-butyl system indicates, the equatorial carboxylic acid in the trans isomer reacts significantly faster than the sterically hindered axial carboxylic acid in the cis isomer.

Experimental Protocols

To quantitatively assess the reactivity differences between cis- and trans-3-methylcyclohexanecarboxylic acid, the following experimental protocols for esterification and amide formation can be employed.

Protocol 1: Competitive Esterification

This method provides a direct comparison of the relative reactivity of the two isomers in a single experiment.

Materials:

  • An equimolar mixture of cis- and trans-3-methylcyclohexanecarboxylic acid

  • A limiting amount of a suitable alcohol (e.g., methanol, ethanol)

  • An acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • An inert solvent (e.g., toluene, dichloromethane)

  • Internal standard for GC or NMR analysis (e.g., dodecane)

Procedure:

  • Prepare a solution containing a precisely known equimolar ratio of the cis and trans isomers and the internal standard in the chosen solvent.

  • Add the alcohol (e.g., 0.5 equivalents relative to the total carboxylic acid concentration).

  • Initiate the reaction by adding the acid catalyst.

  • Maintain the reaction at a constant temperature and monitor its progress over time by taking aliquots.

  • Quench the reaction in each aliquot (e.g., by adding a cold solution of sodium bicarbonate).

  • Extract the organic components and analyze the relative amounts of the unreacted acids and the formed esters using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The relative rates can be determined by comparing the consumption of the cis and trans isomers over time.

Protocol 2: Amide Formation via Acid Chloride

This two-step procedure allows for the comparison of the rates of amide formation.

Materials:

  • cis-3-methylcyclohexanecarboxylic acid

  • trans-3-methylcyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A suitable amine (e.g., aniline, benzylamine)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • An inert aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

Procedure:

  • Acid Chloride Formation: In separate reaction vessels, treat each isomer with an excess of thionyl chloride or oxalyl chloride in an inert solvent. The reaction is typically performed at room temperature or with gentle heating. The completion of the reaction can be monitored by the cessation of gas evolution (SO₂ or CO and CO₂).

  • Amide Formation: To a solution of the amine and the non-nucleophilic base in an inert solvent at 0 °C, add the freshly prepared acid chloride of either the cis or trans isomer.

  • Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography, LC-MS).

  • The relative reactivity can be assessed by comparing the time required for complete consumption of the starting amine or by conducting competitive experiments with a mixture of the acid chlorides.

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams depict the logical workflow for comparing the isomers' reactivity and a representative reaction pathway.

G Workflow for Comparing Isomer Reactivity cluster_isomers Isomers cluster_reactions Reactions cluster_analysis Analysis cluster_conclusion Conclusion cis cis-3-Methylcyclohexanecarboxylic Acid ester Esterification cis->ester amide Amide Formation cis->amide trans trans-3-Methylcyclohexanecarboxylic Acid trans->ester trans->amide kinetics Kinetic Analysis (e.g., GC, NMR) ester->kinetics amide->kinetics conclusion Comparative Reactivity Profile kinetics->conclusion thermo Thermodynamic Analysis thermo->conclusion

Caption: A logical workflow diagram illustrating the process for comparing the reactivity of the cis and trans isomers.

G Esterification Pathway Comparison trans_acid Trans Isomer trans_intermediate Tetrahedral Intermediate (Less Hindered) trans_acid->trans_intermediate + R'OH, H+ trans_ester Ester Product trans_intermediate->trans_ester - H₂O cis_intermediate Tetrahedral Intermediate (More Hindered) cis_acid Cis Isomer cis_acid->cis_intermediate + R'OH, H+ cis_ester Ester Product cis_intermediate->cis_ester - H₂O note The higher steric hindrance in the cis isomer's transition state leads to a slower reaction rate.

Caption: A diagram comparing the esterification pathways for the cis and trans isomers, highlighting the difference in steric hindrance.

A Comparative In Silico Study of the Biological Activity of 3-Methylcyclohexanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a hypothetical comparative analysis of the biological activities of the enantiomers of 3-Methylcyclohexanecarboxylic acid. In the absence of direct experimental data in publicly available literature, this document serves as a framework for conducting and presenting such a study. The principles of stereochemistry dictate that enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide illustrates how these differences might be investigated and reported, using methodologies and data presentation formats adapted from studies on related cyclohexanecarboxylic acid derivatives, which have shown potential as anti-inflammatory, antiproliferative, and antimicrobial agents.[3][4]

Data Presentation

The following tables summarize hypothetical data for the anti-inflammatory and cytotoxic activities of the (1R,3R)- and (1S,3S)-enantiomers of this compound.

Table 1: Hypothetical Anti-inflammatory Activity of this compound Enantiomers

EnantiomerTargetIC₅₀ (µM)Assay Type
(1R,3R)-3-Methylcyclohexanecarboxylic acidCyclooxygenase-2 (COX-2)15.2 ± 1.8Cell-free enzymatic assay
(1S,3S)-3-Methylcyclohexanecarboxylic acidCyclooxygenase-2 (COX-2)250.7 ± 15.3Cell-free enzymatic assay
Racemic this compoundCyclooxygenase-2 (COX-2)85.4 ± 9.2Cell-free enzymatic assay
Celecoxib (Control)Cyclooxygenase-2 (COX-2)0.04 ± 0.005Cell-free enzymatic assay

Table 2: Hypothetical Cytotoxic Activity of this compound Enantiomers against A549 Human Lung Carcinoma Cells

EnantiomerGI₅₀ (µM)Assay Type
(1R,3R)-3-Methylcyclohexanecarboxylic acid55.6 ± 4.1MTT Assay
(1S,3S)-3-Methylcyclohexanecarboxylic acid> 500MTT Assay
Racemic this compound210.3 ± 18.9MTT Assay
Doxorubicin (Control)0.8 ± 0.1MTT Assay

Experimental Protocols

Detailed methodologies for the key hypothetical experiments cited above are provided below.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay would determine the inhibitory potential of the this compound enantiomers against the COX-2 enzyme.

  • Enzyme and Substrate Preparation : Recombinant human COX-2 enzyme is procured. Arachidonic acid is used as the substrate.

  • Compound Preparation : Test compounds (enantiomers and racemic mixture) and a known COX-2 inhibitor (e.g., celecoxib) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure : The reaction is initiated by adding the substrate to a mixture of the enzyme and the test compound in a suitable buffer. The mixture is incubated at 37°C for a specified time.

  • Detection : The product of the enzymatic reaction, Prostaglandin E2 (PGE2), is quantified using a commercial ELISA kit.

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Cytotoxicity

This colorimetric assay would be used to assess the cytotoxic effects of the enantiomers on a cancer cell line (e.g., A549).

  • Cell Culture : A549 cells are cultured in appropriate media and conditions until they reach exponential growth.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the this compound enantiomers, the racemic mixture, and a positive control (e.g., doxorubicin). A vehicle control (DMSO) is also included.

  • Incubation : The plates are incubated for 72 hours.

  • MTT Addition and Incubation : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell growth inhibition is calculated for each concentration. The GI₅₀ value (the concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.

Mandatory Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a simplified NF-κB signaling pathway, a key regulator of inflammation, which could be a potential target for anti-inflammatory compounds like cyclohexanecarboxylic acid derivatives.

G Hypothetical Signaling Pathway for Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression NFkB->Gene Induces Enantiomer (1R,3R)-3-Methyl- cyclohexanecarboxylic acid Enantiomer->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the (1R,3R)-enantiomer.

Experimental Workflow

The diagram below outlines the workflow for the in vitro cytotoxicity testing of the this compound enantiomers.

G Experimental Workflow for In Vitro Cytotoxicity Assay start Start culture Culture A549 Cells start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Enantiomers, Racemate, and Controls seed->treat incubate72 Incubate for 72 hours treat->incubate72 mtt Add MTT Reagent incubate72->mtt incubate4 Incubate for 4 hours mtt->incubate4 solubilize Solubilize Formazan Crystals incubate4->solubilize read Measure Absorbance solubilize->read analyze Analyze Data and Determine GI₅₀ read->analyze end End analyze->end

Caption: Workflow for the MTT-based in vitro cytotoxicity assessment.

References

A Spectroscopic Showdown: Differentiating 3-Methylcyclohexanecarboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of 3-Methylcyclohexanecarboxylic acid and its key isomers: 2-Methylcyclohexanecarboxylic acid and 4-Methylcyclohexanecarboxylic acid, including their cis and trans configurations. By examining their Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data, we highlight the subtle yet significant differences that allow for their unambiguous differentiation.

The position of the methyl group on the cyclohexane (B81311) ring, as well as its stereochemical orientation relative to the carboxylic acid group, induces distinct electronic environments for the various nuclei and vibrational modes within each molecule. These differences are manifested as unique patterns in their respective spectra, providing a spectroscopic fingerprint for each isomer.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its isomers. The data has been compiled from various spectral databases to provide a comprehensive overview for comparative analysis.

Table 1: Infrared (IR) Spectroscopy Data

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound2500-3300 (broad)~17101200-1300
cis-2-Methylcyclohexanecarboxylic acid2500-3300 (broad)~17001200-1300
trans-2-Methylcyclohexanecarboxylic acid2500-3300 (broad)~17001200-1300
cis-4-Methylcyclohexanecarboxylic acid2500-3300 (broad)~17001200-1300
trans-4-Methylcyclohexanecarboxylic acid2500-3300 (broad)~17081200-1300

Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Compound-COOHCyclohexane Ring Protons-CH₃
This compound~12.00.9 - 2.5~0.9 (d)
cis-2-Methylcyclohexanecarboxylic acid~12.01.1 - 2.6~1.0 (d)
trans-2-Methylcyclohexanecarboxylic acid~12.01.0 - 2.5~0.9 (d)
cis-4-Methylcyclohexanecarboxylic acid~12.11.2 - 2.4~0.9 (d)
trans-4-Methylcyclohexanecarboxylic acid~12.01.0 - 2.3~0.9 (d)

Note: The chemical shift of the carboxylic acid proton can be broad and its position is solvent-dependent. 'd' denotes a doublet splitting pattern.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Compound-COOHCyclohexane Ring Carbons-CH₃
This compound~18320-45~22
cis-2-Methylcyclohexanecarboxylic acid~18122-48~17
trans-2-Methylcyclohexanecarboxylic acid~18223-50~19
cis-4-Methylcyclohexanecarboxylic acid~18228-43~21
trans-4-Methylcyclohexanecarboxylic acid~18329-44~22

Table 4: Mass Spectrometry Data (Key m/z Fragments)

CompoundMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺Base Peak
This compound1421259797
cis-2-Methylcyclohexanecarboxylic acid1421259797
trans-2-Methylcyclohexanecarboxylic acid1421259797
cis-4-Methylcyclohexanecarboxylic acid1421259797
trans-4-Methylcyclohexanecarboxylic acid1421259797

Note: The fragmentation patterns for these isomers are very similar, making mass spectrometry less effective for direct differentiation without chromatographic separation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in this comparison.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups, particularly the carboxylic acid moiety, in each isomer.

Methodology:

  • Sample Preparation: A small amount of the neat liquid or solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

  • Data Acquisition: A background spectrum of the clean ATR crystal was recorded. The sample was then brought into contact with the crystal, and the sample spectrum was acquired. The spectra were recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum was automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei to elucidate the structural and stereochemical differences between the isomers.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The instrument was tuned to the proton frequency. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The instrument was tuned to the carbon frequency, and spectra were recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation patterns of the isomers.

Methodology:

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample was injected into the GC, which separates the isomers before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) was used at a standard energy of 70 eV.[1]

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.[1]

  • Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Visualization of Isomeric Structures

The following diagram illustrates the structural differences between the investigated isomers.

G cluster_3_methyl This compound cluster_2_methyl 2-Methylcyclohexanecarboxylic acid cluster_4_methyl 4-Methylcyclohexanecarboxylic acid 3-Methyl This compound (cis and trans mixture) cis-2-Methyl cis-2-Methyl trans-2-Methyl trans-2-Methyl cis-4-Methyl cis-4-Methyl trans-4-Methyl trans-4-Methyl Isomers Methylcyclohexanecarboxylic Acid Isomers Isomers->3-Methyl Positional Isomer Isomers->cis-2-Methyl Positional Isomer Isomers->cis-4-Methyl Positional Isomer

References

A Comparative Analysis of 3-Methylcyclohexanecarboxylic Acid and 4-Methylcyclohexanecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and potential biological relevance of 3-Methylcyclohexanecarboxylic acid and 4-Methylcyclohexanecarboxylic acid, presenting a comparative analysis supported by experimental data and detailed protocols.

This guide offers a comprehensive comparison of the positional isomers, this compound and 4-Methylcyclohexanecarboxylic acid. These saturated cyclic carboxylic acids are valuable building blocks in medicinal chemistry and materials science. Understanding their distinct properties is crucial for their effective application in research and development. This document provides a side-by-side analysis of their chemical and physical characteristics, detailed experimental protocols for their synthesis and analysis, and a discussion of their potential biological significance.

Physicochemical Properties: A Comparative Overview

The position of the methyl group on the cyclohexane (B81311) ring influences the physicochemical properties of these isomers. Both compounds exist as cis and trans diastereomers, which further impacts their physical characteristics. The following table summarizes the key properties of this compound and 4-Methylcyclohexanecarboxylic acid.

PropertyThis compound4-Methylcyclohexanecarboxylic Acid
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂
Molecular Weight 142.20 g/mol 142.20 g/mol
IUPAC Name 3-methylcyclohexane-1-carboxylic acid4-methylcyclohexane-1-carboxylic acid
CAS Number 13293-59-9 (mixture of isomers)4331-54-8 (mixture of isomers)
Melting Point -64 °C (reported for a mixture)110 °C (mixture of isomers)
Boiling Point 235.9 °C at 760 mmHg134-136 °C at 15 mmHg
Density 0.989 g/mL at 25 °C1.005 g/mL at 25 °C
pKa Not explicitly reported4.92 ± 0.10 (Predicted)
Isomerism Exists as cis and trans diastereomersExists as cis and trans diastereomers

Synthesis and Analysis: Experimental Protocols

The most common and industrially relevant method for the synthesis of these compounds is the catalytic hydrogenation of the corresponding toluic acids. This method is advantageous due to the availability of the starting materials and the typically high yields.

General Experimental Protocol for the Synthesis of Methylcyclohexanecarboxylic Acids via Hydrogenation of Toluic Acids

This protocol can be adapted for the synthesis of both this compound and 4-Methylcyclohexanecarboxylic acid from their respective precursors, m-toluic acid and p-toluic acid.

Materials:

  • m-Toluic acid or p-Toluic acid

  • Rhodium-on-carbon (Rh/C) catalyst (5 wt%)

  • Solvent (e.g., water, 1,4-dioxane (B91453), or a mixture)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure autoclave, combine the respective toluic acid (1.0 equivalent) and the Rh/C catalyst (typically 1-5 mol% relative to the substrate).

  • Solvent Addition: Add the chosen solvent to the reactor. A binary solvent system of 1,4-dioxane and water (1:1 ratio) has been shown to be effective.

  • Hydrogenation: Seal the autoclave and purge it with hydrogen gas several times to remove air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa) and heat to the reaction temperature (e.g., 50°C).

  • Reaction Monitoring: Maintain the reaction under stirring for a set period or until hydrogen uptake ceases, indicating the completion of the reaction. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude methylcyclohexanecarboxylic acid.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization.

Benchmarking 3-Methylcyclohexanecarboxylic acid synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates like 3-methylcyclohexanecarboxylic acid is paramount. This guide provides a comparative analysis of established and potential synthetic routes to this compound, with a focus on experimental data, detailed protocols, and reaction workflows. The primary method discussed is the catalytic hydrogenation of 3-methylbenzoic acid, benchmarked against other potential, albeit less documented, synthetic strategies.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative parameters for the primary synthesis method of this compound: catalytic hydrogenation of 3-methylbenzoic acid (m-toluic acid) using various catalysts. Data for alternative methods is less available in the literature for direct comparison.

ParameterMethod 1: Catalytic Hydrogenation (Pt/TiO₂)Method 2: Catalytic Hydrogenation (Rh/C)Method 3: Catalytic Hydrogenation (Ru/C)
Starting Material 3-Methylbenzoic acid3-Methylbenzoic acid3-Methylbenzoic acid
Key Reagents H₂, Platinum on Titania (Pt/TiO₂)H₂, Rhodium on Carbon (Rh/C)H₂, Ruthenium on Carbon (Ru/C)
Typical Yield High conversion (Full conversion reported for similar substrates)High conversion (95.8% reported for benzoic acid)High conversion (100% reported for benzoic acid)
Reaction Time 6 hoursNot specified for 3-methylbenzoic acidNot specified for 3-methylbenzoic acid
Reaction Temperature 40°C50°CNot specified
Reaction Pressure 10 bar H₂10 MPa CO₂ + 4 MPa H₂6.89 MPa H₂
Solvent Hexane (B92381)Supercritical CO₂1,4-dioxane and water
Key Advantages Mild conditions, high conversion.Use of environmentally benign supercritical CO₂.Effective for complete hydrogenation.
Key Disadvantages Catalyst can be expensive.Requires specialized high-pressure equipment.Potential for over-hydrogenation of the carboxylic acid group.
Cis/Trans Isomer Ratio Kinetically favors the cis-isomer.Not specified for 3-methylbenzoic acid.Not specified for 3-methylbenzoic acid.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Catalytic Hydrogenation of 3-Methylbenzoic Acid with Pt/TiO₂

This method utilizes a platinum catalyst supported on titanium dioxide to achieve hydrogenation under relatively mild conditions.

Materials:

  • 3-Methylbenzoic acid

  • Pt/TiO₂ catalyst

  • Hexane (solvent)

  • Hydrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, a solution of 3-methylbenzoic acid in hexane is prepared.

  • The Pt/TiO₂ catalyst is added to the solution (Substrate/Catalyst ratio typically around 250).

  • The autoclave is sealed and purged with hydrogen gas to remove any air.

  • The reactor is pressurized with hydrogen to 10 bar and heated to 40°C.

  • The reaction mixture is stirred vigorously for 6 hours to ensure efficient contact between the reactants and the catalyst.

  • After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or recrystallization.

Alternative Synthesis Routes

While catalytic hydrogenation of 3-methylbenzoic acid is the most prominently documented method, other strategies can be considered.

This approach involves the [4+2] cycloaddition of a diene and a dienophile to form a cyclohexene (B86901) derivative, which is then hydrogenated. For the synthesis of this compound, isoprene (B109036) (2-methyl-1,3-butadiene) and acrylic acid could be used as reactants.

Conceptual Protocol:

  • Diels-Alder Reaction: Isoprene and acrylic acid are reacted in a suitable solvent, such as toluene, at elevated temperatures to form 3-methylcyclohex-3-enecarboxylic acid.

  • Hydrogenation: The resulting unsaturated carboxylic acid is then hydrogenated using a standard catalyst like Palladium on Carbon (Pd/C) and hydrogen gas to yield this compound.

This classic method involves the formation of a Grignard reagent from a haloalkane, followed by its reaction with carbon dioxide.

Conceptual Protocol:

  • Grignard Reagent Formation: 3-Methylcyclohexyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form 3-methylcyclohexylmagnesium bromide.

  • Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice) or bubbled with CO₂ gas.

  • Workup: The reaction is quenched with an aqueous acid solution to protonate the carboxylate salt and yield this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Catalytic_Hydrogenation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Catalyst_Surface Catalyst Surface (e.g., Pt/TiO2) 3-Methylbenzoic_Acid->Catalyst_Surface Adsorption H2 Hydrogen Gas H2->Catalyst_Surface Adsorption & Dissociation 3-Methylcyclohexanecarboxylic_Acid This compound Catalyst_Surface->3-Methylcyclohexanecarboxylic_Acid Hydrogenation

Caption: Catalytic hydrogenation of 3-methylbenzoic acid.

Experimental_Workflow Start Start Prepare_Solution Prepare solution of 3-methylbenzoic acid in hexane Start->Prepare_Solution Add_Catalyst Add Pt/TiO2 catalyst Prepare_Solution->Add_Catalyst Seal_Autoclave Seal and purge autoclave with H2 Add_Catalyst->Seal_Autoclave Pressurize_Heat Pressurize to 10 bar H2 and heat to 40°C Seal_Autoclave->Pressurize_Heat Stir_Reaction Stir for 6 hours Pressurize_Heat->Stir_Reaction Cool_Depressurize Cool and depressurize Stir_Reaction->Cool_Depressurize Filter_Catalyst Filter to remove catalyst Cool_Depressurize->Filter_Catalyst Remove_Solvent Remove solvent under reduced pressure Filter_Catalyst->Remove_Solvent Purify_Product Purify product (distillation/recrystallization) Remove_Solvent->Purify_Product End End Purify_Product->End

Caption: Experimental workflow for catalytic hydrogenation.

Diels_Alder_Route Isoprene Isoprene Diels_Alder Diels-Alder Reaction Isoprene->Diels_Alder Acrylic_Acid Acrylic Acid Acrylic_Acid->Diels_Alder Unsaturated_Acid 3-Methylcyclohex-3-enecarboxylic Acid Diels_Alder->Unsaturated_Acid Hydrogenation Hydrogenation (e.g., Pd/C, H2) Unsaturated_Acid->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Diels-Alder synthesis route.

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 3-Methylcyclohexanecarboxylic acid is paramount. This guide provides an objective cross-validation of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative analysis supported by experimental data for this compound and its structural analogs.

Method Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both cornerstone techniques in analytical chemistry, yet they operate on fundamentally different principles, leading to distinct advantages and disadvantages for the analysis of specific analytes like this compound.

HPLC is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] This makes it a strong candidate for the direct analysis of carboxylic acids. Conversely, GC-MS excels in the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive identification through mass spectrometry.[1][2] For non-volatile compounds such as carboxylic acids, a crucial derivatization step is necessary to increase their volatility for GC-MS analysis.[3][4]

Quantitative Performance Data

The selection of an analytical method often hinges on its performance characteristics. The following table summarizes typical quantitative performance data for the analysis of this compound and its close structural analog, cyclohexanecarboxylic acid, by HPLC and GC-MS. It is important to note that direct comparative studies for this compound are limited; therefore, data for the structurally similar cyclohexanecarboxylic acid is included as a representative example for GC-MS performance.[3]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) Typically > 0.999 over a wide concentration range (e.g., 0.05 - 100 µg/mL).[3][5]Good linearity up to 3.6 µg/L (for cyclohexanecarboxylic acid).[3]
Accuracy (% Recovery) Generally high, often within 98-102%.[3]Around 100% (for cyclohexanecarboxylic acid).[3]
Precision (%RSD) Typically <5% for intra-day and <10% for inter-day precision.[3]<10% (for cyclohexanecarboxylic acid).[3]
Limit of Detection (LOD) Method-dependent; can range from ng/mL to pg/mL, especially with MS detection.[3]0.4 - 2.4 ng/L (for cyclohexanecarboxylic acid).[3]
Limit of Quantitation (LOQ) Typically 3x LOD, method-dependent.[3]Method-dependent, generally the lowest point on the calibration curve with acceptable precision and accuracy.[3]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust method for the analysis of carboxylic acids, often without the need for derivatization, especially when using UV detection at low wavelengths.[3]

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of the mobile phase).

  • For biological samples, perform protein precipitation with a solvent like acetonitrile (B52724) or methanol.[3]

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 210 nm, is suitable for carboxylic acids.[3]

  • Quantitation: Construct a calibration curve using standard solutions of this compound at known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity. A derivatization step is mandatory to improve the volatility and thermal stability of this compound.[3]

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable organic solvent. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[3]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add a derivatizing agent. A common method is esterification, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst or forming pentafluorobenzyl (PFB) esters with PFBBr.[3][7]

  • Incubate the mixture to ensure complete reaction. For example, when using PFBBr, incubate at room temperature for 30 minutes.[3]

  • The resulting solution containing the derivatized analyte is ready for injection.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), then ramp to a high temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.[3]

  • Injection Mode: Splitless injection for trace analysis.[3]

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode for structural confirmation or negative chemical ionization (NCI) mode for higher sensitivity with PFB derivatives.[3] Monitor characteristic ions of the derivatized this compound.

Mandatory Visualizations

To better illustrate the experimental and logical workflows, the following diagrams are provided.

Cross-Validation Workflow for HPLC and GC-MS Methods cluster_0 Method Development cluster_1 Method Validation cluster_2 Comparison and Selection HPLC_Dev HPLC Method Development (Column, Mobile Phase, Detection) HPLC_Val HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development (Derivatization, Column, Temp Program) GCMS_Val GC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) GCMS_Dev->GCMS_Val Data_Comp Quantitative Data Comparison HPLC_Val->Data_Comp GCMS_Val->Data_Comp Method_Select Selection of Optimal Method Data_Comp->Method_Select

Caption: Cross-validation process for HPLC and GC-MS methods.

Experimental Workflow for GC-MS Analysis Sample_Prep Sample Preparation (Extraction/Cleanup) Derivatization Derivatization (e.g., Esterification) Sample_Prep->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection and Analysis GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Typical experimental workflow for GC-MS analysis.

Experimental Workflow for HPLC Analysis Sample_Prep_HPLC Sample Preparation (Dissolution/Filtration) HPLC_Separation HPLC Separation Sample_Prep_HPLC->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Quantification_HPLC Quantification UV_Detection->Quantification_HPLC

Caption: Typical experimental workflow for HPLC analysis.

References

Accuracy and precision of 3-Methylcyclohexanecarboxylic acid quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Methylcyclohexanecarboxylic acid is crucial for robust and reliable study outcomes. This guide provides a comparative overview of the common analytical methodologies employed for this purpose, with a focus on performance, accuracy, and precision. The primary techniques for the quantification of carboxylic acids in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Quantitative Performance Comparison

The selection of an analytical method for quantifying this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.[1] Below is a summary of typical performance data for the analysis of carboxylic acids using GC-MS and LC-MS/MS, which can be extrapolated for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 83.2–106%90% to 105%[3]
Precision (%RSD) ≤ 8.1% (interday)< 2% (inter-day)[3]
Limit of Detection (LOD) 0.02–0.72 ng/mLAs low as 0.01 ng/mL[3]
Limit of Quantification (LOQ) 1–2.5 ng/mLAs low as 0.05 µM

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. The following are generalized protocols for the quantification of this compound using GC-MS and LC-MS/MS, based on established methods for similar carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.[1][2]

1. Sample Preparation (e.g., from plasma):

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 400 µL of cold acetonitrile, followed by vortexing and centrifugation.[4]

  • The supernatant can be further purified using solid-phase extraction (SPE).[5]

2. Derivatization:

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 20 minutes.[2]

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms).[1]

  • Injection: 1 µL in splitless mode.[2]

  • Inlet Temperature: 250°C.[1][2]

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.[1]

  • Quantification: Use selected ion monitoring (SIM) for the target analytes and internal standard.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and specific, making it ideal for analyzing compounds in complex biological matrices, often without the need for derivatization.[2]

1. Sample Preparation (e.g., from urine):

  • To 1 mL of urine, add an internal standard (e.g., a deuterated analog).

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water.

  • Elute the analyte with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.[2]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a C18 reversed-phase column.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A suitable gradient to separate the analyte.

  • Mass Spectrometer: Operate in positive ion electrospray ionization (ESI+) mode.

  • Detection: Use multiple reaction monitoring (MRM) for the analyte and the internal standard.[1]

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline a typical experimental workflow for quantification and the validation process for an analytical method.

Experimental Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Biological Sample Biological Sample Addition of Internal Standard Addition of Internal Standard Biological Sample->Addition of Internal Standard Protein Precipitation Protein Precipitation Addition of Internal Standard->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Derivatization (for GC-MS) Derivatization (for GC-MS) Solid-Phase Extraction (SPE)->Derivatization (for GC-MS) Chromatographic Separation Chromatographic Separation Derivatization (for GC-MS)->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification Data Review Data Review Quantification->Data Review

Caption: Experimental Workflow for Quantification.

Analytical_Method_Validation_Workflow cluster_validation_params Define Method Requirements Define Method Requirements Method Development & Optimization Method Development & Optimization Define Method Requirements->Method Development & Optimization Write Validation Protocol Write Validation Protocol Method Development & Optimization->Write Validation Protocol Specificity/Selectivity Specificity/Selectivity Write Validation Protocol->Specificity/Selectivity Linearity & Range Linearity & Range Write Validation Protocol->Linearity & Range Accuracy Accuracy Write Validation Protocol->Accuracy Precision (Repeatability & Intermediate) Precision (Repeatability & Intermediate) Write Validation Protocol->Precision (Repeatability & Intermediate) LOD & LOQ LOD & LOQ Write Validation Protocol->LOD & LOQ Robustness Robustness Write Validation Protocol->Robustness Solution Stability Solution Stability Write Validation Protocol->Solution Stability Prepare Validation Report Prepare Validation Report Specificity/Selectivity->Prepare Validation Report Linearity & Range->Prepare Validation Report Accuracy->Prepare Validation Report Precision (Repeatability & Intermediate)->Prepare Validation Report LOD & LOQ->Prepare Validation Report Robustness->Prepare Validation Report Solution Stability->Prepare Validation Report Write Standard Operating Procedure (SOP) Write Standard Operating Procedure (SOP) Prepare Validation Report->Write Standard Operating Procedure (SOP)

Caption: Analytical Method Validation Workflow.

It is important to note that while this compound is a metabolite, there is currently no readily available scientific literature detailing its involvement in specific signaling pathways. Therefore, a diagrammatic representation of a signaling pathway is not included in this guide. The focus remains on the analytical methodologies for its accurate and precise quantification.

References

Navigating Complex Matrices: A Comparative Guide to the Analysis of 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Methylcyclohexanecarboxylic acid in complex biological matrices is crucial for a variety of applications, from metabolic studies to pharmaceutical development. This guide provides a comparative overview of common analytical methodologies, focusing on linearity and range of detection, to aid in the selection of the most appropriate technique.

While direct comparative studies on the linearity and detection range for this compound are not extensively available in the reviewed literature, this guide synthesizes data from the analysis of structurally similar carboxylic acids in complex matrices such as urine and plasma. The performance data presented for analogous compounds can serve as a valuable benchmark for what can be expected when developing and validating methods for this compound.

Performance Comparison of Analytical Methods

The choice of analytical technique for this compound is typically between Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.

Below is a summary of performance data for the analysis of various carboxylic acids in complex matrices, offering insights into the potential linearity and detection limits achievable for this compound.

Table 1: Linearity and Detection Limits of HPLC-UV Methods for Carboxylic Acids

AnalyteMatrixLinearity (R²)Linear RangeLODLOQ
Mycophenolic AcidHuman Plasma0.98160.2 - 10 µg/mL0.05 µg/mL0.2 µg/mL
ThioprolinePharmaceuticals & Cosmetics>0.9990.5 - 125 µmol/L-0.5 µmol/L
Ursolic AcidNanocapsules0.999810 - 100 µg/mL1.35 µg/mL4.10 µg/mL
Quizalofop-p-ethylFormulations0.997450 - 250 µg/mL0.422 µg/mL1.28 µg/mL

Table 2: Detection Limits of HPLC-MS/MS and HPLC Methods for Carboxylic Acids in Urine

AnalyteMethodMatrixLimit of Detection (LOD)
3-Methylhippuric AcidHPLCHuman Urine18.5 mg/L[1]
2-Methylhippuric AcidHPLCHuman Urine22 mg/L[1]
Mandelic AcidHPLCHuman Urine9 mg/L[1]
Phenylglyoxylic AcidHPLCHuman Urine1.25 mg/L[1]
Hippuric AcidHPLCHuman Urine4.9 mg/L[1]

Table 3: Linearity and Detection Limits of LC-MS Methods for Carboxylic Acids

AnalyteMethodMatrixLinearity (r²)Linear RangeLOD
Carboxylic Acid MetabolitesLC-MRMBiological Matrices>0.990.1 ng/mL - 10 µg/mLas low as 0.01 ng/mL
3-NPH Derivatized CAsLC-MS/MSMeasurement Solution-0.0003 - 2.29 mg/LS/N > 3
Aniline (B41778) Derivatized CAsLC-MS/MSMeasurement Solution-0.0003 - 11.4 mg/LS/N > 3

Experimental Protocols

Detailed methodologies are critical for replicating and adapting these analytical techniques. Below are generalized protocols for the analysis of carboxylic acids in complex matrices, which can be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like carboxylic acids, derivatization is typically required to increase volatility.

  • Sample Preparation:

    • For biological fluids (plasma, urine), perform protein precipitation using a solvent like acetonitrile (B52724) or methanol (B129727).

    • Conduct liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic compounds. A suitable SPE cartridge, such as Oasis HLB, can be conditioned with methanol and water before loading the sample.

    • Elute the analyte and evaporate the solvent to dryness.

  • Derivatization:

    • Methylate the carboxylic acid group to form its more volatile methyl ester. This can be achieved by using reagents like methanolic HCl.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is recommended.

    • Injection: Use a splitless injection mode for trace analysis.

    • Oven Program: Start at a low temperature (e.g., 60-70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.

    • Carrier Gas: Helium at a constant flow rate is typically used.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode for structural confirmation or negative chemical ionization (NCI) mode for higher sensitivity. Monitor characteristic ions of the derivatized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is well-suited for the analysis of non-volatile compounds in complex matrices. Derivatization can also be employed to enhance chromatographic retention on reversed-phase columns and improve ionization efficiency.

  • Sample Preparation:

    • Similar to GC-MS, start with protein precipitation for biological fluids.

    • Perform LLE or SPE for sample clean-up and concentration.

  • Derivatization (Optional but Recommended):

    • Derivatization agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline can be used to improve the chromatographic behavior and detection of carboxylic acids.[2]

  • LC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.

    • MS/MS Detection: Utilize an electrospray ionization (ESI) source, often in negative ion mode, for the detection of carboxylic acids. Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

HPLC-UV is a more accessible and cost-effective technique, though it may offer lower sensitivity and selectivity compared to mass spectrometry-based methods.

  • Sample Preparation:

    • Sample preparation steps are similar to those for LC-MS/MS, including protein precipitation and extraction.

  • HPLC-UV Analysis:

    • LC Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: An isocratic or gradient mobile phase consisting of a buffered aqueous solution and an organic solvent is used.

    • Flow Rate: Typical flow rates are between 0.8 and 1.5 mL/min.

    • UV Detection: Carboxylic acids generally have poor chromophores, so detection is performed at a low wavelength, such as 210 nm.[3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound in complex matrices.

General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification Sample Complex Matrix (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Extraction Extraction (LLE or SPE) ProteinPrecipitation->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLCUV HPLC-UV Extraction->HPLCUV Direct Analysis GCMS GC-MS Derivatization->GCMS Volatile Analytes LCMS LC-MS/MS Derivatization->LCMS Improved Retention/ Ionization DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition HPLCUV->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for this compound analysis.

References

A Comparative Guide to the Robustness of Analytical Methods for 3-Methylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the robustness of analytical methods for the quantitative analysis of 3-Methylcyclohexanecarboxylic acid. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of a suitable and robust analytical method for this compound.

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] Robustness testing is a critical component of method validation, ensuring that the method is suitable for its intended purpose and will consistently produce reliable results under normal operational variations.[2][3]

Comparative Overview of Analytical Methods

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice between them often depends on the sample matrix, the required sensitivity, and the nature of the impurities to be monitored.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including carboxylic acids.[4] For this compound, a reversed-phase HPLC method with UV detection is a common approach. The robustness of an HPLC method is typically assessed by intentionally varying parameters such as the pH of the mobile phase, mobile phase composition, column temperature, and flow rate.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, particularly well-suited for volatile and semi-volatile compounds.[5] For the analysis of carboxylic acids like this compound, derivatization is often required to increase volatility and improve chromatographic performance. The robustness of a GC-MS method is evaluated by varying parameters such as the oven temperature program, carrier gas flow rate, and injection port temperature.

Experimental Protocols for Robustness Testing

The following are detailed methodologies for conducting robustness testing on HPLC and GC-MS methods for the analysis of this compound. These protocols are based on established guidelines for analytical method validation.[1][6]

HPLC Method Robustness Testing Protocol

This protocol outlines the deliberate variations to be introduced to an established HPLC method to assess its robustness.

a. Standard HPLC Conditions (Nominal):

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:0.1% Phosphoric acid in water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

b. Deliberate Variations for Robustness Testing: A series of experiments are conducted where one parameter is varied at a time while keeping others at their nominal values.

ParameterVariation 1Nominal ValueVariation 2
Mobile Phase Composition (% Acetonitrile) 48%50%52%
pH of Aqueous Phase 2.83.03.2
Column Temperature (°C) 28°C30°C32°C
Flow Rate (mL/min) 0.9 mL/min1.0 mL/min1.1 mL/min

c. Evaluation Criteria: The effect of these variations on the following system suitability parameters is evaluated:

  • Retention time of this compound

  • Peak area and symmetry

  • Resolution between this compound and any adjacent peaks (e.g., impurities or degradation products)

GC-MS Method Robustness Testing Protocol

This protocol details the intentional variations for a GC-MS method after derivatization of this compound (e.g., with a silylating agent like BSTFA).

a. Standard GC-MS Conditions (Nominal):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Temperature Program: 80°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min

  • Injection Port Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI)

b. Deliberate Variations for Robustness Testing:

ParameterVariation 1Nominal ValueVariation 2
Initial Oven Temperature (°C) 78°C80°C82°C
Oven Temperature Ramp Rate (°C/min) 9°C/min10°C/min11°C/min
Carrier Gas Flow Rate (mL/min) 0.9 mL/min1.0 mL/min1.1 mL/min
Injection Port Temperature (°C) 245°C250°C255°C

c. Evaluation Criteria: The impact of these variations on the following is assessed:

  • Retention time of the derivatized this compound

  • Peak area and shape

  • Mass spectral integrity

Data Presentation: Comparative Robustness Data

The following table summarizes the expected outcomes of the robustness testing for both HPLC and GC-MS methods. The data is presented as the percentage relative standard deviation (%RSD) for key analytical parameters under the varied conditions. A lower %RSD indicates a more robust method.

Analytical ParameterHPLC Method (%RSD)GC-MS Method (%RSD)Acceptance Criteria
Retention Time < 2.0%< 1.0%< 5.0%
Peak Area < 5.0%< 5.0%< 10.0%
Resolution (Rs) > 2.0 (for critical pairs)> 2.0 (for critical pairs)> 1.5
Tailing Factor (T) < 1.5< 1.5< 2.0

Note: The values presented are typical expected results and may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualization

The following diagrams illustrate the workflows for the robustness testing of the analytical methods described.

Robustness_Testing_Workflow cluster_plan Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_method Define Nominal Analytical Method identify_params Identify Critical Parameters define_method->identify_params define_ranges Define Variation Ranges identify_params->define_ranges perform_nominal Perform Analysis at Nominal Conditions define_ranges->perform_nominal perform_varied Perform Analysis with Varied Parameters perform_nominal->perform_varied collect_data Collect System Suitability Data perform_varied->collect_data analyze_data Analyze Impact of Variations collect_data->analyze_data report_results Report Robustness Findings analyze_data->report_results Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis drug_substance This compound Sample acid_hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) drug_substance->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) drug_substance->base_hydrolysis oxidation Oxidation (e.g., 3% H2O2, RT) drug_substance->oxidation thermal Thermal Stress (e.g., 80°C) drug_substance->thermal photolytic Photolytic Stress (ICH Q1B) drug_substance->photolytic analyze_samples Analyze Stressed Samples using Validated Method acid_hydrolysis->analyze_samples base_hydrolysis->analyze_samples oxidation->analyze_samples thermal->analyze_samples photolytic->analyze_samples assess_specificity Assess Method Specificity and Peak Purity analyze_samples->assess_specificity

References

A Comparative Analysis of 3-Methylcyclohexanecarboxylic Acid and Other Cycloalkane Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical and biological properties of 3-Methylcyclohexanecarboxylic acid in comparison to its cycloalkane analogs, providing essential data for researchers in drug discovery and development.

This guide offers a comprehensive comparison of the key properties of this compound with other significant cycloalkane carboxylic acids, including cyclopropanecarboxylic acid, cyclobutanecarboxylic acid, cyclopentanecarboxylic acid, and cyclohexanecarboxylic acid. Understanding the distinct characteristics of these molecules is crucial for their application in medicinal chemistry and materials science.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of this compound and its counterparts. These parameters are fundamental in predicting the behavior of these compounds in biological systems and formulation studies.

PropertyThis compoundCyclopropanecarboxylic AcidCyclobutanecarboxylic AcidCyclopentanecarboxylic AcidCyclohexanecarboxylic Acid
Molecular Formula C₈H₁₄O₂C₄H₆O₂C₅H₈O₂C₆H₁₀O₂C₇H₁₂O₂
Molecular Weight ( g/mol ) 142.20[1][2]86.09100.12114.14128.17
Melting Point (°C) cis: Not availabletrans: Not available18.5-7.53-529-31[3]
Boiling Point (°C) ~236183195216232-233[3]
pKa Not available4.65 - 4.834.794.994.90[4]
Water Solubility Not availableSolubleSlightly solubleSolubleSlightly soluble
LogP (XLogP3-AA) 2.1[1][2]0.6Not availableNot available1.9

Biological Activity Profile

Cycloalkane carboxylic acids have demonstrated a range of biological activities, making them interesting scaffolds for drug design.

  • Antimicrobial Activity: Derivatives of cycloalkane carboxylic acids have shown promise as antimicrobial agents. For instance, certain cyclopentane (B165970) carboxylic acid derivatives exhibit antibacterial properties.[5] The lipophilicity and acidity of these compounds play a crucial role in their ability to disrupt microbial membranes and interfere with cellular processes.

  • Anti-inflammatory Activity: Several studies have explored the anti-inflammatory potential of cycloalkane carboxylic acid derivatives. Their mechanism of action is often associated with the inhibition of inflammatory pathways.

  • Cytotoxicity: The cytotoxic effects of various carboxylic acids have been investigated against different cancer cell lines. The structure of the cycloalkane ring and the nature of substituents significantly influence their cytotoxic potential.

Notably, this compound has been reported to be effective in treating mood disorders such as depression and anxiety, although further validation from peer-reviewed literature is required.

Experimental Methodologies

To ensure the reproducibility and accuracy of the presented data, standardized experimental protocols are essential. Below are summaries of key experimental procedures.

Determination of Physicochemical Properties

A logical workflow for characterizing a novel cycloalkane carboxylic acid is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Evaluation Synthesis Synthesis of Acid Purification Purification (e.g., Crystallization, Distillation) Synthesis->Purification MP Melting Point Determination Purification->MP BP Boiling Point Determination Purification->BP Solubility Solubility Assessment Purification->Solubility pKa pKa Measurement Purification->pKa Antimicrobial Antimicrobial Assay (MIC) Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assay Antimicrobial->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) AntiInflammatory->Cytotoxicity

Figure 1: General workflow for the characterization of a cycloalkane carboxylic acid.

1. Melting Point Determination:

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of the dry carboxylic acid is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

2. Boiling Point Determination:

For liquid carboxylic acids, the boiling point is determined using a micro-boiling point apparatus or by distillation. In the micro method, a small amount of the liquid is heated in a test tube with an inverted capillary tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary and continues as the liquid cools slightly, just before the liquid is drawn back into the capillary.

3. Water Solubility Determination:

A qualitative assessment of water solubility can be performed by adding a small amount of the carboxylic acid (e.g., 10-20 mg) to a test tube containing a specific volume of water (e.g., 1 mL). The mixture is vortexed or shaken vigorously for a set period. The solubility is observed and can be categorized as soluble, slightly soluble, or insoluble. For quantitative determination, techniques like shake-flask method followed by titration or spectroscopy can be employed.

4. pKa Determination by Potentiometric Titration:

A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point.

Biological Activity Assays

The following diagram illustrates a potential signaling pathway that could be investigated when assessing the anti-inflammatory effects of these compounds.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Cycloalkane_Acid Cycloalkane Carboxylic Acid Cycloalkane_Acid->IKK inhibits?

Figure 2: Hypothetical anti-inflammatory signaling pathway.

1. Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

The MIC is determined using the broth microdilution method. A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Anti-inflammatory Activity (in vitro):

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators in cell-based assays. For example, murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence and absence of the test compound. The production of nitric oxide (NO) in the cell culture supernatant can be quantified using the Griess reagent. A reduction in NO production indicates potential anti-inflammatory activity.

3. Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity. Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period. MTT reagent is then added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[4][6][7][8]

Conclusion

This guide provides a foundational comparison of this compound with other cycloalkane carboxylic acids. While there are similarities in their general structure, the size of the cycloalkane ring and the presence of substituents like the methyl group can significantly influence their physicochemical and biological properties. The provided data and experimental protocols offer a valuable resource for researchers to inform their selection and investigation of these compounds in drug discovery and development programs. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of molecules.

References

Safety Operating Guide

Proper Disposal of 3-Methylcyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 3-Methylcyclohexanecarboxylic acid, tailored for researchers, scientists, and drug development professionals.

This compound is a corrosive organic compound that requires careful handling and adherence to specific disposal protocols. Improper disposal can lead to environmental contamination and potential harm to human health. The following guidelines outline the necessary precautions and procedures for its safe management.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure. This compound is known to cause skin irritation, serious eye damage, and respiratory irritation.[1]

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory.

  • Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. For situations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary.

Disposal Procedures

Due to its chemical properties as a C8 organic acid, this compound should not be disposed of down the drain, even after neutralization. The recommended primary methods of disposal are incineration by a licensed hazardous waste management company or collection for chemical treatment.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and chemically compatible container.

    • The container should be made of a material resistant to corrosion by the acid.

    • Ensure the container is kept tightly closed when not in use.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

    • Specifically, avoid mixing with bases, strong oxidizing agents, or other incompatible chemicals to prevent violent reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.

    • Include the appropriate hazard symbols (e.g., corrosive).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

    • Alternatively, follow your institution's internal procedures for transferring the waste to a central accumulation point for subsequent disposal.

Quantitative Data for Disposal Parameters

The following table summarizes key quantitative parameters relevant to the two primary disposal methods for this compound.

ParameterNeutralization (for spill management)Incineration (for final disposal)
Target pH Range 5.5 - 9.0Not Applicable
Neutralizing Agent Sodium bicarbonate (5% solution) or Sodium hydroxide (B78521) (dilute solution)Not Applicable
Operating Temperature Ambient (control temperature with an ice bath)850°C to 1300°C
Regulatory Framework Local wastewater regulationsEPA, RCRA, and local air quality regulations

Experimental Protocol: Neutralization of Spills

While not a method for final disposal, neutralization is a critical procedure for managing spills of this compound.

Materials:

  • Spill containment kit (absorbent pads, etc.)

  • Sodium bicarbonate or a dilute solution of sodium hydroxide

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (as listed above)

  • Waste collection container

Procedure:

  • Contain the Spill: Immediately contain the spilled material using absorbent pads from a spill kit.

  • Ventilation: Ensure the area is well-ventilated. If the spill is large, evacuate the area and contact your EHS department.

  • Prepare Neutralizing Agent: Prepare a 5% aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

  • Slow Addition: Slowly and carefully add the neutralizing agent to the spilled acid. Be aware that this is an exothermic reaction and may generate heat and gas. Adding the agent slowly and monitoring the reaction is crucial.

  • Monitor pH: Continuously monitor the pH of the mixture using pH strips or a pH meter.

  • Target pH: Continue adding the neutralizing agent until the pH of the mixture is between 5.5 and 9.0.

  • Collect Residue: Once neutralized, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Final Cleaning: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the collected neutralized residue and any contaminated materials as hazardous waste through your institution's EHS program.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Waste 3-Methylcyclohexanecarboxylic Acid Generated collect_waste Collect in a Labeled, Compatible Container start->collect_waste segregate_waste Segregate from Incompatible Chemicals collect_waste->segregate_waste store_waste Store in a Secure, Ventilated Area segregate_waste->store_waste disposal_decision Select Disposal Method store_waste->disposal_decision incineration Arrange for Professional Incineration disposal_decision->incineration   Primary Method    licensed_disposal Transfer to Licensed Hazardous Waste Collector disposal_decision->licensed_disposal   Alternative    end_disposal Final Disposal incineration->end_disposal licensed_disposal->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methylcyclohexanecarboxylic Acid

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of specific personal protective equipment. The primary risks include skin irritation, serious eye damage, and potential respiratory irritation[1].

Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[4]

Personal Protective Equipment Summary:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the lack of specific breakthrough data for this compound, it is advisable to double-glove and change gloves immediately upon contamination.[6][7][8] Always inspect gloves for integrity before use.[2]
Body Protection Laboratory CoatA long-sleeved, flame-resistant lab coat is mandatory to protect against skin contact.[6]
Respiratory Protection RespiratorIf working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]
Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to prevent exposure and accidents.

Pre-Operational Checklist:

  • Verify the functionality of the chemical fume hood.

  • Ensure all required PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower.

  • Have appropriate spill cleanup materials readily available.

Step-by-Step Handling Procedure:

  • Don all required PPE before entering the designated handling area.

  • Conduct all manipulations of this compound within the fume hood.

  • Avoid direct contact with the chemical. Use appropriate laboratory equipment for all transfers.

  • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[9]

  • Decontaminate all work surfaces after use.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]
Skin Contact Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][9]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[9][10]
Spill and Disposal Plan

Proper management of spills and waste is a critical component of safe laboratory practice.

Spill Response:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety (EHS) office.

  • For small spills within a fume hood, use an absorbent material (e.g., sand, vermiculite) to contain the spill.[11]

  • Carefully collect the absorbent material and spilled chemical into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area.

Waste Disposal:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and associated hazards.[6]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[4][10][11] Do not pour this chemical down the drain.[9] Your institution's EHS office can provide specific guidance on hazardous waste disposal procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal start Start: Obtain this compound ppe_check Verify and Don Appropriate PPE start->ppe_check hood_check Ensure Fume Hood is Operational ppe_check->hood_check safety_check Locate Eyewash/Safety Shower hood_check->safety_check conduct_work Conduct Work in Fume Hood safety_check->conduct_work decontaminate Decontaminate Work Area and Equipment conduct_work->decontaminate remove_ppe Properly Remove and Dispose of PPE decontaminate->remove_ppe collect_waste Collect Waste in Labeled Container decontaminate->collect_waste wash Wash Hands Thoroughly remove_ppe->wash remove_ppe->collect_waste end End wash->end End of Procedure dispose Dispose of as Hazardous Waste per Institutional Guidelines collect_waste->dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.